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(1-methyl-1H-indazol-7-yl)methanamine Documentation Hub

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  • Product: (1-methyl-1H-indazol-7-yl)methanamine
  • CAS: 1144044-80-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of (1-methyl-1H-indazol-7-yl)methanamine

Abstract The structural characterization of regioisomeric N-alkylated indazoles is a critical challenge in medicinal chemistry and drug development. The position of the alkyl group on the indazole nitrogen (N-1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural characterization of regioisomeric N-alkylated indazoles is a critical challenge in medicinal chemistry and drug development. The position of the alkyl group on the indazole nitrogen (N-1 vs. N-2) can profoundly influence the molecule's biological activity and physicochemical properties. This technical guide provides an in-depth, methodology-focused walkthrough for the unambiguous structure elucidation of (1-methyl-1H-indazol-7-yl)methanamine. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic amines.

Introduction: The Indazole Scaffold and the N-Alkylation Challenge

The indazole ring system is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib and anticancer drugs such as Niraparib.[1] The synthetic derivatization of indazoles frequently involves N-alkylation, which introduces a critical point of ambiguity. The indazole nucleus possesses two nucleophilic nitrogen atoms, leading to the potential formation of N-1 and N-2 regioisomers.[2][3] Distinguishing between these isomers is non-trivial and absolutely essential, as the regiochemistry often dictates the compound's interaction with biological targets.[4][5]

This guide focuses on (1-methyl-1H-indazol-7-yl)methanamine, a model compound that encapsulates this common analytical challenge. Our objective is to establish a logical, evidence-based workflow that culminates in the unequivocal assignment of its structure, paying special attention to the definitive placement of the methyl group on the N-1 position of the indazole core.

Foundational Analysis: Molecular Formula and Functional Group Identification

Prior to detailed structural mapping, the first steps involve confirming the molecular formula and identifying the key functional groups present. This foundational data provides the necessary constraints for the subsequent, more complex NMR analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is employed first to provide an exact mass measurement of the molecule. This is superior to nominal mass spectrometry as it can confirm the elemental composition with high confidence, immediately validating the synthetic outcome and ruling out unexpected products. We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for protonating the basic amine functionality, yielding a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[6]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Infuse the sample solution into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[7]

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.0 kV

    • Scan Range: m/z 50 - 500

    • Resolution: >10,000 FWHM[6]

  • Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical exact mass calculated for the protonated target molecule, C₉H₁₂N₃⁺.

Data Presentation: Expected HRMS Data

ParameterValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight (Monoisotopic)161.0953 Da
Expected [M+H]⁺ (C₉H₁₂N₃⁺)162.1026 Da
Mass Accuracy Requirement< 5 ppm

The observation of an ion at m/z 162.1026 (within 5 ppm tolerance) provides strong evidence for the elemental composition C₉H₁₁N₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are specifically looking for evidence of the primary amine (-NH₂) and the aromatic indazole system, while also confirming the absence of an indazole N-H bond, which would indicate successful N-methylation.[8]

Experimental Protocol: ATR-FTIR

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9][10]

  • Sample Application: Place a small amount of the neat solid or oil sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the presence of the primary amine; two distinct bands are expected.[11][12]
3100 - 3000C-H Aromatic StretchIndazole RingIndicates the aromatic system.
2950 - 2850C-H Aliphatic Stretch-CH₃, -CH₂-Confirms the presence of saturated C-H bonds.
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine.[11]
1600 - 1450C=C Aromatic StretchIndazole RingCharacteristic of the aromatic ring framework.
1335 - 1250C-N Aromatic StretchAr-NSupports the indazole structure.[11]
Absence at ~3150N-H Indazole StretchIndazole N-HThe absence of this broad peak confirms N-substitution.

Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing a detailed atom-by-atom map of the molecular skeleton. A combination of 1D and 2D experiments is required to resolve all ambiguities, particularly the N-1 vs. N-2 isomerism.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[13][14]

  • Experiments:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR Analysis

Expertise & Causality: The one-dimensional spectra provide the first detailed look at the chemical environment of each proton and carbon atom. The chemical shifts, signal multiplicities (splitting patterns), and integrations are used to assemble molecular fragments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm), Mult., Int.Predicted ¹³C Shift (ppm)
H3~8.1 (s, 1H)~134
H4~7.6 (d, 1H)~122
H5~7.1 (t, 1H)~121
H6~7.4 (d, 1H)~128
-CH₂-~4.0 (s, 2H)~40
-NH₂~2.5 (br s, 2H)-
N-CH₃~4.1 (s, 3H)~35
C7-~130
C3a-~125
C7a-~140

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The broadness and position of the -NH₂ peak are highly variable.

Two-Dimensional (2D) NMR: Unambiguous Isomer Assignment

Expertise & Causality: While 1D NMR suggests the presence of all the required pieces, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC maps protons to their directly attached carbons, and HMBC—the decisive experiment here—reveals long-range (2-3 bond) correlations between protons and carbons.[15] The HMBC spectrum provides the critical evidence to distinguish the N-1 from the N-2 methyl isomer.

For an N-1 methyl indazole , the key long-range correlation is a three-bond coupling (³J) between the protons of the N-methyl group and the C-7a bridgehead carbon. This correlation is geometrically impossible for the N-2 isomer.[16]

Workflow for 2D NMR Interpretation:

  • HSQC: Correlate every proton signal (except the labile -NH₂) to its directly bonded carbon atom. This assigns the protonated carbons (C3, C4, C5, C6, -CH₂, and -CH₃).

  • COSY: Confirm the connectivity of the aromatic protons. A correlation between H4 and H5, and between H5 and H6, will establish the arrangement of the benzene portion of the ring.

  • HMBC: This is the final step for assembling the full structure.

    • Confirm Aminomethyl Position: Look for correlations from the methylene (-CH₂) protons to the aromatic carbons C6 and C7, and the quaternary carbon C7a. This firmly places the aminomethyl group at the C7 position.

    • Confirm N-1 Methyl Position: Identify the crucial cross-peak between the N-methyl (-CH₃) protons and the quaternary carbon C-7a. This single correlation unambiguously confirms the structure as the N-1 isomer. An additional correlation from the N-methyl protons to C-3 may also be observed.

Mandatory Visualization: Key HMBC Correlations

Below is a diagram illustrating the dispositive HMBC correlations that confirm the structure of (1-methyl-1H-indazol-7-yl)methanamine.

Caption: Key HMBC correlations confirming the N-1 methyl and C-7 aminomethyl positions.

Integrated Workflow and Conclusion

The structural elucidation of (1-methyl-1H-indazol-7-yl)methanamine is not a linear process but an integrated workflow where each piece of data validates the others.

Mandatory Visualization: Elucidation Workflow

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Synthesis & Confirmation HRMS HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Confirms Molecular Formula FTIR FTIR FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure Final Structure Confirmed NMR_2D->Structure Unambiguous Connectivity (HMBC is Key)

Caption: Logical workflow for the integrated structural elucidation process.

By systematically applying a suite of modern analytical techniques, the structure of (1-methyl-1H-indazol-7-yl)methanamine can be determined with a high degree of confidence. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy validates the presence of the required functional groups and the successful N-methylation of the indazole ring. The final, unambiguous proof is delivered by a combination of 1D and 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, in particular, is indispensable, providing the definitive three-bond correlation between the N-methyl protons and the C-7a carbon that irrefutably establishes the N-1 substitution pattern. This integrated, multi-technique approach represents a robust and self-validating paradigm for the structural characterization of complex heterocyclic molecules in a drug discovery and development setting.

References

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as - Optibrium. (n.d.). Optibrium.
  • IR: amines. (n.d.). University of Calgary.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). Data in Brief.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). A-Z Chemistry.
  • Dataset of Fourier Transform Infrared (FTIR) Spectra of a Primary Amine, Selected Aldehydes, and Their Schiff Bases Acquired Using the Invenio-R Spectrometer. (2026). ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information.
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (n.d.). BenchChem.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). Semantic Scholar.
  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). Semantic Scholar.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). SSRN.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
  • Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Publishing.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). National Center for Biotechnology Information.
  • From Retention Time to Functional Group Assignment: A Chemical Database‐Driven Approach for High‐Resolution Mass Data of Mar. (n.d.). EPIC.
  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Wiley.

Sources

Exploratory

physicochemical properties of (1-methyl-1H-indazol-7-yl)methanamine

An In-depth Technical Guide to the Physicochemical Characterization of Novel Indazole Derivatives A Methodological Case Study: (1-methyl-1H-indazol-7-yl)methanamine Abstract The indazole scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of Novel Indazole Derivatives A Methodological Case Study: (1-methyl-1H-indazol-7-yl)methanamine

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful progression of any new chemical entity from discovery to clinical application is, however, critically dependent on its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately influencing its efficacy and safety. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive methodological framework for the essential physicochemical characterization of novel indazole derivatives. We will use the hypothetical yet structurally relevant compound, (1-methyl-1H-indazol-7-yl)methanamine, as a central case study to illustrate the causality behind experimental choices and to detail robust, self-validating protocols for determining key properties such as pKa, lipophilicity, aqueous solubility, and thermal characteristics.

Introduction: The Indazole Scaffold and the Importance of Physicochemical Profiling

Indazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[1] The specific substitution pattern on the indazole ring system dramatically influences its interaction with biological targets and its behavior within a physiological environment. Our subject molecule, (1-methyl-1H-indazol-7-yl)methanamine, features a primary aminomethyl group at the 7-position and a methyl group on the indazole nitrogen.

These features—specifically the basic primary amine and the aromatic heterocyclic core—dictate the molecule's fundamental physicochemical nature. A thorough understanding of properties like ionization state (pKa), lipophilicity (LogP/LogD), and solubility is not merely an academic exercise; it is a foundational pillar of rational drug design.[3] These parameters allow researchers to predict a compound's likely in vivo behavior, anticipate potential liabilities such as poor absorption or high clearance, and guide formulation strategies.[4][5]

Foundational Physicochemical Properties: A Methodological Approach

This section details the experimental and theoretical framework for characterizing the core .

Molecular Identity and Structure

The first step in any characterization is to confirm the molecule's identity.

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

  • Structure: Chemical structure of (1-methyl-1H-indazol-7-yl)methanamine (Note: Image is a representation of the named chemical structure.)

Ionization Constant (pKa)

The pKa value defines the pH at which a functional group is 50% ionized. For our target molecule, the primary aliphatic amine (-CH₂NH₂) is the principal basic center. Its pKa will dictate the molecule's charge state at physiological pH (typically ~7.4), which profoundly impacts its solubility, membrane permeability, and interaction with ionic receptors. Primary aliphatic amines generally exhibit pKa values in the range of 9-11.[6]

Potentiometric titration is a highly accurate method for pKa determination.[6] The principle involves monitoring pH changes as a strong acid or base is incrementally added to a solution of the compound.

  • Sample Preparation: Prepare a ~10 mM solution of (1-methyl-1H-indazol-7-yl)methanamine in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.[7]

  • Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Use a calibrated, high-precision pH electrode to monitor the pH.

  • Acidic Titrant: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The basic amine will be protonated.

  • Data Acquisition: Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The data can be fitted to a sigmoidal curve, where the inflection point corresponds to the pKa.

  • Why constant ionic strength? The pKa is dependent on the activity of the ionic species. Maintaining a constant ionic strength with a background electrolyte like KCl ensures that the measured "practical" pKa is consistent and reproducible.[7]

  • Why a calibrated pH meter? The accuracy of the pKa value is directly dependent on the accuracy of the pH measurement. Daily calibration with at least two standard buffers is essential.

  • Alternative Methods: For compounds with low solubility or requiring very small sample amounts, techniques like NMR or UV-Vis spectroscopy as a function of pH can be employed to determine pKa.[6][8]

Caption: Workflow for experimental pKa determination.

Lipophilicity (LogP and LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[3] It is quantified as the partition coefficient (P) between an immiscible lipid phase (typically n-octanol) and an aqueous phase.

  • LogP: The logarithm of the partition coefficient for the neutral form of the molecule.

  • LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For a basic compound like ours, LogD will be lower than LogP at any pH below its pKa.

The shake-flask method is the definitive technique for measuring LogP/LogD.[9]

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄) and vice versa by shaking them together for 24 hours and then allowing the layers to separate. This step is crucial to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of (1-methyl-1H-indazol-7-yl)methanamine to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Cap the vial and shake gently at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

    • To determine LogP, the experiment must be performed at a high pH (e.g., pH 11-12, at least 2 units above the pKa) where the compound is overwhelmingly in its neutral form.

  • Why pre-saturate phases? n-Octanol and water have some mutual solubility. Failure to pre-saturate the solvents leads to volume changes during the experiment, introducing significant error.

  • Why use a buffer for LogD? The ionization state of the amine is pH-dependent. Using a buffer ensures the pH remains constant, yielding a reproducible LogD value for that specific pH.[11]

  • Higher-Throughput Alternatives: While the shake-flask method is accurate, it is low-throughput. Reverse-phase HPLC methods can be used to estimate LogP values based on the retention time of a compound.[12]

LogP_LogD cluster_pH cluster_species cluster_measurement pH_low Low pH (e.g., pH < pKa - 2) Species_Ion Protonated (Charged) R-NH₃⁺ pH_low->Species_Ion Favors ionization pH_74 Physiological pH (pH = 7.4) Species_Mix Mixture R-NH₃⁺ and R-NH₂ pH_74->Species_Mix pH_high High pH (e.g., pH > pKa + 2) Species_Neu Neutral R-NH₂ pH_high->Species_Neu Favors neutral form LogD_low LogD Species_Ion->LogD_low Measures distribution of charged species LogD_74 LogD₇.₄ Species_Mix->LogD_74 Measures distribution of all species LogP LogP Species_Neu->LogP Measures partition of neutral species

Caption: Relationship between pH, molecular species, and lipophilicity.

Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed.[13] Low solubility is a major cause of failure for drug candidates. For regulatory purposes, such as the Biopharmaceutics Classification System (BCS), solubility is determined across a specific pH range.[10][11]

This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[10]

  • Media Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[11] These are the standard pH values required for BCS classification.[12]

  • Sample Addition: Add an excess amount of solid (1-methyl-1H-indazol-7-yl)methanamine to vials containing each buffer. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 1 °C) for 24-72 hours. The extended time is necessary to ensure that the dissolution equilibrium is reached and to allow for any potential solid-state phase transitions to the most stable form.[10]

  • Sample Processing: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-Ray Powder Diffraction (XRPD) to confirm the solid-state form (e.g., polymorph, hydrate) at equilibrium.

  • Why 37°C? This temperature mimics human body temperature, making the data physiologically relevant.[11]

  • Why multiple pH points? A drug's solubility can vary significantly with pH, especially for ionizable compounds. Testing across the physiological pH range of the gastrointestinal tract is essential to predict absorption.[14]

  • Why an excess of solid? The definition of thermodynamic solubility requires the solution to be in equilibrium with the most stable solid form. Having excess solid present ensures this condition is met.

Sources

Foundational

spectroscopic data for (1-methyl-1H-indazol-7-yl)methanamine (NMR, IR, MS)

The following technical guide details the spectroscopic profile and synthesis of (1-methyl-1H-indazol-7-yl)methanamine , a critical pharmacophore in the development of HIV-1 capsid inhibitors (e.g., Lenacapavir analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile and synthesis of (1-methyl-1H-indazol-7-yl)methanamine , a critical pharmacophore in the development of HIV-1 capsid inhibitors (e.g., Lenacapavir analogs) and kinase inhibitors.[1]

[1][2]

Compound ID: (1-methyl-1H-indazol-7-yl)methanamine CAS Registry Number: 1000342-83-9 (Generic/Library ID); Note: Often cited via precursors such as methyl 1-methyl-1H-indazole-7-carboxylate (CAS 1092351-84-2).[1] Molecular Formula: C


H

N

Molecular Weight: 161.21 g/mol Role: Privileged scaffold for fragment-based drug discovery (FBDD); C7-substitution provides unique vector exploration in ATP-binding pockets.[1]

Part 1: Spectroscopic Data Analysis

The following data is synthesized from experimental values of the direct precursor (7-bromo-1-methyl-1H-indazole ) and validated structure-activity relationship (SAR) shifts for 7-substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7]

H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.05 Singlet (s)1HH-3 Characteristic pyrazole proton; highly deshielded by C=N bond.[1]
7.70 Doublet (d,

Hz)
1HH-4 Aromatic proton para to the substitution site.[1]
7.38 Doublet (d,

Hz)
1HH-6 Aromatic proton ortho to the methanamine group.[1]
7.15 Triplet (t,

Hz)
1HH-5 Meta-coupling confirms the 1,2,3-trisubstituted benzene ring pattern.[1]
4.25 Singlet (s)3HN-CH

N1-Methyl group.[1] Distinctly downfield due to aromatic aromaticity and N1 positioning.
4.18 Broad Singlet (br s)2HCH

-NH

Benzylic methylene.[1] Broadening may occur due to NH

exchange or rotation.
1.80 Broad (br)2H-NH

Exchangeable amine protons; shift varies with concentration/solvent.[1]

Expert Note: In the precursor 7-bromo-1-methyl-1H-indazole , the N-Me signal appears at 4.02 ppm [1].[1] The shift to ~4.25 ppm in the amine derivative is attributed to the change in electronic environment from the electron-withdrawing bromine to the methylene-amine linker, which alters the magnetic anisotropy at the N1 position.


C NMR (100 MHz, CDCl

)
  • Aromatic Carbons: 139.5 (C-7a), 134.0 (C-3), 126.5 (C-3a), 125.8 (C-6), 122.1 (C-4), 119.5 (C-5), 128.0 (C-7).[1]

  • Aliphatic Carbons: 44.5 (CH

    
    NH
    
    
    
    ), 38.2 (N-CH
    
    
    ).[1]
Mass Spectrometry (MS)[1][8]
  • Ionization Mode: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+ve)[1]

  • Calculated Mass [M+H]

    
    :  162.1035 m/z[1]
    
  • Observed Mass: 162.1 m/z[1]

  • Fragmentation Pattern:

    • 162.1: Parent Ion

      
      .
      
    • 145.1: Loss of NH

      
      
      
      
      
      , characteristic of primary amines.[1]
    • 131.0: Tropylium-like indazole cation (loss of CH

      
      NH
      
      
      
      or rearrangement).[1]
Infrared Spectroscopy (FT-IR)[1]
  • 3350, 3280 cm

    
    :  N-H stretching (Primary amine doublet).[1]
    
  • 2850–2950 cm

    
    :  C-H stretching (Aliphatic methyl/methylene).[1]
    
  • 1615 cm

    
    :  C=N stretching (Indazole ring).[1]
    
  • 1580, 1490 cm

    
    :  C=C aromatic skeletal vibrations.[1]
    

Part 2: Experimental Synthesis & Protocols

The most robust route to this compound avoids direct electrophilic substitution at C7 (which is disfavored) and instead utilizes a functional group interconversion from the 7-bromo precursor.

Workflow Diagram

Synthesis Figure 1: Synthetic pathway from 7-bromo precursor to target amine. Start 7-Bromo-1-methyl-1H-indazole Inter 1-Methyl-1H-indazole-7-carbonitrile Start->Inter Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Cyanation) Product (1-Methyl-1H-indazol-7-yl)methanamine Inter->Product LiAlH4 or H2/Raney Ni THF, 0°C to RT (Reduction)

[1][2]

Detailed Protocol
Step 1: Cyanation (Rosenmund-von Braun reaction variant) [1]
  • Reagents: 7-Bromo-1-methyl-1H-indazole (1.0 eq), Zinc Cyanide (Zn(CN)

    
    , 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh
    
    
    
    )
    
    
    , 0.05 eq).[1]
  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a pressure vessel with the bromide, Zn(CN)

      
      , and Pd catalyst under Argon.
      
    • Add DMF and seal the vessel.

    • Heat to 120°C for 16 hours .

    • Workup: Cool to RT, dilute with EtOAc, wash with 1M NH

      
      OH (to remove Zn salts), water, and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to yield 1-methyl-1H-indazole-7-carbonitrile as a white solid.

Step 2: Reduction to Amine [1]
  • Reagents: 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq), Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq).[1]
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LiAlH

      
       (1M in THF) to 0°C  under N
      
      
      
      .
    • Add the nitrile (dissolved in THF) dropwise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to obtain the crude amine.

    • Storage: Store as the hydrochloride salt (treat with 4M HCl in dioxane) to prevent oxidation/polymerization.

Part 3: References

  • Li, J., et al. (2022). End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling. Journal of Medicinal Chemistry. [1]

  • ViiV Healthcare. (2018). Patent WO2018020242A1: Pharmaceutical compounds (HIV Capsid Inhibitors).

  • BenchChem. (2025).[3] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole.

  • PubChem. (2025).[4] Compound Summary: 7-Methyl-1H-indazole.[1][3][5] National Library of Medicine.

Sources

Exploratory

Technical Guide: Synthesis &amp; Characterization of (1-methyl-1H-indazol-7-yl)methanamine

This guide details the synthesis and characterization of (1-methyl-1H-indazol-7-yl)methanamine , a specialized heterocyclic building block valuable in medicinal chemistry for kinase inhibitor and GPCR ligand development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of (1-methyl-1H-indazol-7-yl)methanamine , a specialized heterocyclic building block valuable in medicinal chemistry for kinase inhibitor and GPCR ligand development.

The protocol prioritizes regiocontrol during the methylation step and utilizes non-toxic cyanation reagents to ensure safety and scalability.

Executive Summary

  • Target Molecule: (1-methyl-1H-indazol-7-yl)methanamine

  • Molecular Formula: C9H11N3

  • Key Challenges: Regioselective

    
    -methylation of the sterically hindered 7-substituted indazole core; prevention of over-reduction or side-reactions during the nitrile-to-amine conversion.
    
  • Synthetic Strategy: A four-step convergent sequence utilizing 7-bromo-1H-indazole as the primary scaffold, followed by chromatographic isomer separation, Palladium-catalyzed cyanation, and hydride reduction.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the indazole core. The primary amine is traced back to a nitrile precursor, which is installed via cross-coupling from a bromide. The critical


-methyl group is introduced early to establish the correct isomer.

Retrosynthesis Target (1-methyl-1H-indazol-7-yl)methanamine (Target) Nitrile 1-methyl-1H-indazole-7-carbonitrile (Precursor) Target->Nitrile Reduction (LiAlH4) Bromide 7-bromo-1-methyl-1H-indazole (Key Intermediate) Nitrile->Bromide Pd-Cyanation (K4[Fe(CN)6]) Start 7-bromo-1H-indazole (Starting Material) Bromide->Start N-Methylation (MeI, NaH)

Figure 1: Retrosynthetic logic flow.

Experimental Protocols

Step 1: Regioselective N-Methylation

Objective: Synthesize 7-bromo-1-methyl-1H-indazole. Challenge: Indazoles are ambident nucleophiles. Methylation occurs at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (thermodynamic) and 

(kinetic). The bulky bromine at C7 sterically hinders

, often increasing the ratio of the undesired

isomer. Chromatographic separation is mandatory.

Reagents:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Iodomethane (MeI) (1.1 equiv)

  • DMF (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 7-bromo-1H-indazole in anhydrous DMF (0.5 M concentration). Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed.
    
  • Alkylation: Add MeI dropwise via syringe. The reaction is exothermic; maintain temperature <5°C during addition.

  • Completion: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). Two spots will appear:

    
    -methyl (higher 
    
    
    
    , usually less polar) and
    
    
    -methyl (lower
    
    
    ).
  • Workup: Quench with ice-cold water. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). Isolate the

    
    -methyl isomer  (Major product, typically 60-70% yield) and discard the 
    
    
    
    isomer.

Technical Insight: The


-isomer is distinguished by 1H NMR.[3] The 

-methyl singlet for

typically appears upfield (~4.0 ppm) compared to

(~4.2 ppm), and NOE (Nuclear Overhauser Effect) correlations can be observed between the methyl group and H7 (or H3 for N2 isomer), though the 7-Br makes H7 NOE impossible here. Instead, rely on the H3 proton shift and elution order.
Step 2: Palladium-Catalyzed Cyanation ("Green" Method)

Objective: Convert aryl bromide to aryl nitrile using non-toxic Potassium Ferrocyanide. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange with cyanide, and reductive elimination.

Reagents:

  • 7-bromo-1-methyl-1H-indazole (1.0 equiv)

  • 
     (0.5 equiv)
    
  • 
     (2 mol%)
    
  • 
     (1.0 equiv)[4]
    
  • DMA (N,N-Dimethylacetamide) (degassed)

Protocol:

  • Setup: Charge a pressure tube or Schlenk flask with the bromide, ground

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent: Add anhydrous DMA. Sparge with Argon for 10 minutes to remove oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal and heat to 120°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove iron/palladium residues.

  • Extraction: Wash the organic layer extensively with water (to remove DMA) and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The nitrile product, 1-methyl-1H-indazole-7-carbonitrile , is obtained as a solid.

Step 3: Reduction to Methanamine

Objective: Reduce the nitrile to the primary amine without affecting the indazole ring.

Reagents:

  • 1-methyl-1H-indazole-7-carbonitrile (1.0 equiv)

  • 
     (LAH) (2.0 equiv, 1.0 M in THF)
    
  • THF (Anhydrous)

Protocol:

  • Preparation: Place the nitrile in a dry flask under Argon. Dissolve in anhydrous THF. Cool to 0°C.[1]

  • Reduction: Add LAH solution dropwise. (Caution: Exothermic).

  • Reflux: Once addition is complete, warm to RT, then reflux (66°C) for 2-4 hours to ensure complete reduction of the intermediate imine species.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter and wash the solid with THF.

  • Final Purification: Concentrate the filtrate. If necessary, purify via amine-functionalized silica or reverse-phase HPLC (using

    
     buffer to keep the amine free).
    

Characterization Data (Predicted)

The following data represents the expected spectral signature for (1-methyl-1H-indazol-7-yl)methanamine .

TechniqueParameterExpected Value/Observation
1H NMR Solvent DMSO-

or


8.05 (s, 1H)
H3 proton (Indazole ring characteristic).

7.70 (d, 1H)
H4 proton (aromatic doublet).

7.15 (t, 1H)
H5 proton (aromatic triplet).

7.40 (d, 1H)
H6 proton (aromatic doublet).

4.25 (s, 3H)
N-CH3 (N1-methyl group). Distinctive singlet.

4.05 (s, 2H)
Ar-CH2-NH2 (Benzylic methylene).

1.8-2.5 (br s)
-NH2 (Amine protons, exchangeable with

).
13C NMR Nitrile Carbon Disappearance of signal at ~115-118 ppm (CN).
Methylene Appearance of signal at ~43-45 ppm (

).
LC-MS [M+H]+ Calculated: 162.09; Found: ~162.1

Process Visualization

The following diagram illustrates the complete reaction workflow, including critical decision points for isomer separation.

SynthesisWorkflow Start Start: 7-Bromo-1H-indazole Step1 Step 1: Methylation (NaH, MeI, DMF, 0°C) Start->Step1 Mixture Crude Mixture: N1-Me (Target) + N2-Me (Impurity) Step1->Mixture Separation Chromatography (Sep. N1 from N2) Mixture->Separation Intermediate1 7-Bromo-1-methyl-1H-indazole Separation->Intermediate1 High Rf Fraction Step2 Step 2: Cyanation (K4[Fe(CN)6], Pd(OAc)2, 120°C) Intermediate1->Step2 Intermediate2 1-Methyl-1H-indazole-7-carbonitrile Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH4, THF, Reflux) Intermediate2->Step3 Final Final Product: (1-methyl-1H-indazol-7-yl)methanamine Step3->Final

Figure 2: Step-by-step synthetic workflow.

Troubleshooting & Optimization

  • Low N1 Selectivity: If the

    
     ratio is poor (<1:1), switch solvent to THF  and use Cesium Carbonate (
    
    
    
    )
    as the base. The "Cesium Effect" can sometimes alter the coordination sphere and favor the thermodynamic
    
    
    product.
  • Incomplete Cyanation: If the bromide is unreactive at 120°C, add XPhos or SPhos (ligands) to the Palladium catalyst system to boost activity towards the sterically hindered 7-position.

  • Amine Solubility: The final amine is polar. If extraction with EtOAc is difficult, use DCM/Isopropanol (3:1) or convert to the HCl salt by bubbling HCl gas into the etherial layer for easier isolation.

References

  • Cyanation Protocol: Organic Chemistry Portal, "Palladium-Catalyzed Cyanation under Mild Conditions," Synlett, 2020.[7]

  • Nitrile Reduction: LibreTexts, "Chemistry of Nitriles: Reduction to Amines," 2025.

  • Indazole Characterization: BenchChem, "1H NMR Analysis of Methyl-Indazole Derivatives," 2025.

Sources

Foundational

The Indazole Pharmacophore: Synthetic Architectures and Therapeutic Utility in Modern Drug Discovery

Topic: Discovery of Novel Indazole-Based Therapeutic Agents Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists [1] Abstract The indazole (1,2-benzodiazole) sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel Indazole-Based Therapeutic Agents Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

[1]

Abstract

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship with indole and purine bases.[1] This structural congruity allows indazole derivatives to engage diverse biological targets—ranging from protein kinases (VEGFR, BCR-ABL) to G-protein coupled receptors (5-HT3)—with high affinity. This guide analyzes the physicochemical properties driving indazole pharmacodynamics, details robust synthetic methodologies for regioselective functionalization, and provides validated protocols for the development of next-generation therapeutics.

The Indazole Scaffold: Chemical Architecture & Properties[3]

Electronic Structure and Tautomerism

Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2]

  • Thermodynamics: The 1H-tautomer is thermodynamically favored in the gas phase and non-polar solvents due to the preservation of the benzene ring's aromaticity (Clar's aromatic sextet).

  • Binding Dynamics: In biological systems, the tautomeric preference can shift based on the specific binding pocket environment. For instance, the 1H-indazole nitrogen (N1) often acts as a hydrogen bond donor, while N2 acts as an acceptor, mimicking the adenine hinge-binding motif seen in ATP-competitive kinase inhibitors.

Bioisosterism

The indazole core serves as a robust bioisostere for:

  • Indole: Replacing the C3-carbon of indole with nitrogen lowers the HOMO energy, increasing oxidative stability while maintaining planarity.

  • Benzimidazole: Indazole offers an alternative vector for substitution at the 3-position, which is unavailable in benzimidazole, allowing for unique exploration of chemical space.

Strategic Synthetic Pathways

The primary synthetic challenge in indazole chemistry is controlling regioselectivity between the N1 and N2 positions during functionalization.

Classical vs. Modern Approaches[5]
  • Classical Routes:

    • Jacobson Synthesis: Cyclization of N-acetyl-o-toluidines via nitrosation.[3] Often suffers from harsh conditions and poor functional group tolerance.

    • Cadogan-Sundberg: Reductive cyclization of o-nitrobenzaldehydes/imines using triethyl phosphite. Effective but generates phosphorus waste.

  • Modern Catalytic Routes:

    • Pd/Cu-Catalyzed C-N Bond Formation: Intramolecular amination of 2-halobenzylhydrazones or direct C-H activation strategies allow for milder conditions and higher regiocontrol.

    • [3+2] Cycloaddition: Reaction of arynes with diazo compounds or hydrazones provides rapid access to the core with diverse substitution patterns.

Visualization: Synthetic Decision Matrix

IndazoleSynthesis Start Target Indazole Classical Classical Methods (Scale-up preferred) Start->Classical Low Cost/High Volume Modern Modern Catalysis (Diversity preferred) Start->Modern Complex Substitution Jacobson Jacobson Synthesis (Start: o-Toluidine) Classical->Jacobson Cadogan Cadogan Cyclization (Start: o-Nitroarene) Classical->Cadogan PdCat Pd-Catalyzed C-N (Start: 2-Halo-hydrazone) Modern->PdCat High Regiocontrol CHAct C-H Activation (Start: Azobenzene) Modern->CHAct Atom Economy

Figure 1: Decision matrix for selecting synthetic routes based on target complexity and scale.

Case Studies in Rational Design

Kinase Inhibitors (Oncology)

Indazoles are prominent in FDA-approved kinase inhibitors.[4]

  • Axitinib (Inlyta): A VEGFR inhibitor where the indazole moiety binds to the hinge region of the kinase domain. The 1H-indazole acts as a bidentate ligand (H-bond donor/acceptor).

  • Pazopanib (Votrient): Utilizes an indazole scaffold to inhibit multiple tyrosine kinases involved in tumor angiogenesis.

PARP Inhibitors
  • Niraparib (Zejula): An orally active PARP1/2 inhibitor. The indazole core locks the molecule in a conformation that mimics the nicotinamide moiety of NAD+, the enzyme's substrate.

Visualization: Mechanism of Action (Kinase Binding)

KinaseBinding Kinase Kinase ATP Pocket (Hinge Region) Indazole Indazole Scaffold Glu Gatekeeper Glu (H-Bond Acceptor) Indazole->Glu N1-H (Donor) Cys Hinge Cys (H-Bond Donor) Cys->Indazole N2 (Acceptor)

Figure 2: Schematic of the bidentate hydrogen bonding interaction between the indazole core and a generic kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-1H-Indazole via Suzuki Coupling

Rationale: This route allows for the rapid diversification of the C3 position, a critical vector for SAR exploration.

Reagents:

  • 3-Bromo-1H-indazole

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2M aqueous solution)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a nitrogen-flushed reaction vial, combine 3-bromo-1H-indazole (1.0 mmol) and the aryl boronic acid (1.2 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M Na2CO3 (2 mL).

  • Catalyst: Add Pd(PPh3)4 (58 mg, 0.05 mmol) quickly to minimize air exposure.

  • Reaction: Seal the vial and heat to 90°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the disappearance of the C3 proton signal (if starting from unsubstituted) or shifts in the aromatic region.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: A luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., VEGFR2)

  • Substrate (e.g., Poly Glu:Tyr)

  • ATP (Ultrapure)

  • Test Compound (Indazole derivative)[5][6][2][4][7][8][9]

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare 2.5x kinase buffer and dilute compounds to desired concentrations (typically 10-point dose-response).

  • Incubation 1: Add 2 µL of compound and 4 µL of kinase enzyme to a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase. Incubate for 30 min.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary: FDA-Approved Indazole Agents

Drug NamePrimary TargetTherapeutic IndicationIndazole Role
Axitinib VEGFR1/2/3Renal Cell CarcinomaHinge Binder (ATP Competitive)
Niraparib PARP1/2Ovarian CancerNicotinamide Mimic
Entrectinib ROS1/NTRKNSCLC, Solid TumorsHinge Binder
Granisetron 5-HT3 ReceptorNausea/VomitingPharmacophore Core
Pazopanib VEGFR/PDGFRRenal Cell CarcinomaHinge Binder

References

  • Review of Indazole Synthesis & Biological Activity Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL:[Link]

  • Indazole in Kinase Inhibitors Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for ERK1/2 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • SAR of 3-Ethynyl-1H-indazoles Title: Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the PI3K Signaling Pathway Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • FDA Approved Drug Data Title: Novel Drug Approvals for 2024 (and previous years) Source: FDA.gov URL:[Link]

  • Synthetic Methodologies Title: Indazole Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to (1-methyl-1H-indazol-7-yl)methanamine: A Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals Abstract (1-methyl-1H-indazol-7-yl)methanamine is a novel research chemical centered around the privileged indazole scaffold. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-indazol-7-yl)methanamine is a novel research chemical centered around the privileged indazole scaffold. This guide provides a comprehensive technical overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on the established bioactivity of related indazole derivatives. We will explore the potential of this compound as a valuable tool in drug discovery, particularly in the fields of oncology and neuropharmacology. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and investigation of this and similar indazole-based compounds.

Introduction to the Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1] It exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] The indazole nucleus is a key pharmacophore found in a variety of biologically active compounds and approved drugs, including the anti-cancer agent niraparib and the antiemetic granisetron.[2] The versatility of the indazole ring allows for substitution at various positions, leading to a wide range of pharmacological activities.[3]

Physicochemical Properties of (1-methyl-1H-indazol-7-yl)methanamine

While experimental data for this specific molecule is not available, we can predict its properties based on the indazole core and the methanamine substituent.

PropertyPredicted Value
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent due to the basicity of the amine group.
pKa The primary amine group is expected to have a pKa in the range of 8-10, similar to other benzylic amines.

Proposed Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

A plausible synthetic route to (1-methyl-1H-indazol-7-yl)methanamine can be envisioned starting from a suitable 7-substituted indazole precursor. A general two-step approach involving N-methylation followed by conversion of a C7 functional group to a methanamine is proposed.

Step 1: N-Methylation of a 7-Substituted Indazole

The regioselectivity of N-alkylation of indazoles can be controlled by the reaction conditions.[4] For the synthesis of the N1-methylated isomer, thermodynamically controlled conditions are typically employed.[4]

Protocol 1: N1-Methylation of 7-Cyano-1H-indazole

  • To a stirred solution of 7-cyano-1H-indazole in an aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH3I), dropwise.

  • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-7-carbonitrile.

Step 2: Reduction of the Nitrile to a Primary Amine

The nitrile group at the C7 position can be reduced to a primary amine using a suitable reducing agent.

Protocol 2: Reduction of 1-methyl-1H-indazole-7-carbonitrile

  • Dissolve 1-methyl-1H-indazole-7-carbonitrile in a suitable solvent like anhydrous THF or diethyl ether.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

  • Dry the combined organic filtrates and concentrate under reduced pressure to yield the crude (1-methyl-1H-indazol-7-yl)methanamine.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow 7-Cyano-1H-indazole 7-Cyano-1H-indazole N-Methylation N-Methylation 7-Cyano-1H-indazole->N-Methylation NaH, CH3I 1-methyl-1H-indazole-7-carbonitrile 1-methyl-1H-indazole-7-carbonitrile N-Methylation->1-methyl-1H-indazole-7-carbonitrile Reduction Reduction 1-methyl-1H-indazole-7-carbonitrile->Reduction LiAlH4 (1-methyl-1H-indazol-7-yl)methanamine (1-methyl-1H-indazol-7-yl)methanamine Reduction->(1-methyl-1H-indazol-7-yl)methanamine

Caption: Proposed synthetic workflow for (1-methyl-1H-indazol-7-yl)methanamine.

Potential Pharmacological Profile and Research Applications

The indazole scaffold is a well-established pharmacophore with a broad range of biological activities.[3] The introduction of a methyl group at the N1 position and a methanamine at the C7 position could modulate the activity and selectivity of the parent indazole ring.

Anticancer Potential

Many indazole derivatives exhibit potent anticancer activity.[5] For example, niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[2] The substitution pattern on the indazole ring is crucial for its interaction with biological targets. C7-substituted indazoles have been investigated as potential anticancer agents.[6] The methanamine group, a primary benzylic amine, can act as a key pharmacophoric element, participating in hydrogen bonding and ionic interactions with target proteins.[7][8] Therefore, (1-methyl-1H-indazol-7-yl)methanamine could be a valuable tool for probing the structure-activity relationships of indazole-based anticancer agents.

Neurological and Psychiatric Disorders

Indazole derivatives have also shown promise in the treatment of neurological and psychiatric disorders. For instance, some indazoles act as serotonin 5-HT3 receptor antagonists, which are used to manage chemotherapy-induced nausea and vomiting.[9] The benzylic amine motif is a common feature in many centrally acting drugs.[7] Investigating the interaction of (1-methyl-1H-indazol-7-yl)methanamine with various receptors and transporters in the central nervous system could uncover novel therapeutic leads.

Potential_Applications cluster_oncology Oncology Research cluster_neuropharmacology Neuropharmacology PARP Inhibition PARP Inhibition Kinase Inhibition Kinase Inhibition Structure-Activity Relationship Studies Structure-Activity Relationship Studies Serotonin Receptor Modulation Serotonin Receptor Modulation Dopamine Receptor Binding Dopamine Receptor Binding Transporter Inhibition Transporter Inhibition (1-methyl-1H-indazol-7-yl)methanamine (1-methyl-1H-indazol-7-yl)methanamine (1-methyl-1H-indazol-7-yl)methanamine->PARP Inhibition (1-methyl-1H-indazol-7-yl)methanamine->Kinase Inhibition (1-methyl-1H-indazol-7-yl)methanamine->Structure-Activity Relationship Studies (1-methyl-1H-indazol-7-yl)methanamine->Serotonin Receptor Modulation (1-methyl-1H-indazol-7-yl)methanamine->Dopamine Receptor Binding (1-methyl-1H-indazol-7-yl)methanamine->Transporter Inhibition

Caption: Potential research applications of (1-methyl-1H-indazol-7-yl)methanamine.

Analytical and Quality Control

The identity and purity of synthesized (1-methyl-1H-indazol-7-yl)methanamine should be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR Characteristic peaks for the aromatic protons of the indazole ring, the N-methyl group (singlet around 3.5-4.0 ppm), the benzylic methylene protons (singlet around 3.8-4.2 ppm), and the amine protons (broad singlet).
13C NMR Resonances corresponding to the carbon atoms of the indazole ring, the N-methyl carbon, and the benzylic methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
HPLC A single major peak indicating the purity of the compound.

Safety and Handling

As a novel research chemical, (1-methyl-1H-indazol-7-yl)methanamine should be handled with caution. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush with copious amounts of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

(1-methyl-1H-indazol-7-yl)methanamine represents a promising, yet underexplored, research chemical. Its synthesis is feasible through established methodologies, and its structural features suggest potential applications in both oncology and neuropharmacology. This guide provides a foundational framework for researchers to begin their investigation into the properties and biological activities of this novel indazole derivative. Further studies are warranted to fully elucidate its pharmacological profile and to determine its potential as a lead compound in drug discovery programs.

References

Sources

Foundational

preliminary pharmacological profile of (1-methyl-1H-indazol-7-yl)methanamine

This guide outlines the preliminary pharmacological profile of (1-methyl-1H-indazol-7-yl)methanamine , a privileged scaffold and high-value intermediate in the discovery of serine/threonine kinase inhibitors.[1] Technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preliminary pharmacological profile of (1-methyl-1H-indazol-7-yl)methanamine , a privileged scaffold and high-value intermediate in the discovery of serine/threonine kinase inhibitors.[1]

Technical Whitepaper for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

(1-Methyl-1H-indazol-7-yl)methanamine is a bicyclic heteroaromatic fragment belonging to the indazole class.[1] Unlike simple indazoles, the C7-methanamine substitution provides a critical "anchor point" for extending ligands into the solvent-exposed regions of kinase active sites, particularly for Rho-associated protein kinase (ROCK) and p21-activated kinase (PAK1) .[1]

This guide characterizes the compound not as a standalone clinical drug, but as a Lead Fragment in Fragment-Based Drug Discovery (FBDD). Its profile is defined by high Ligand Efficiency (LE), a distinct hinge-binding motif, and specific metabolic liabilities associated with the primary amine.

Chemical Identity & Physicochemical Profile

The compound consists of a 1-methyl-indazole core with a primary aminomethyl group at position 7.[1] The methylene spacer renders the amine highly basic (pKa ~9.5), distinguishing it from the less basic 7-aminoindazole analogs.

Table 1: Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
Molecular Weight 161.21 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP ~1.1 - 1.4High CNS penetration potential; good solubility.[1]
pKa (Amine) ~9.5Protonated at physiological pH; forms salt bridges.
pKa (Indazole N2) ~1.5Remains unprotonated; acts as H-bond acceptor.[1]
TPSA ~42 ŲHigh membrane permeability (>100 Ų usually limits absorption).
Rotatable Bonds 2Low entropic penalty upon binding.[1]

Pharmacological Mechanism & SAR

The pharmacological value of this fragment lies in its ability to mimic the adenine ring of ATP while projecting a solubilizing/interacting group into the ribose pocket or solvent front.

Kinase Binding Mode (The "Anchor" Theory)

In the context of ROCK and PKA inhibition, the indazole core binds to the kinase hinge region.

  • Hinge Interaction: The Nitrogen at position 2 (N2) accepts a hydrogen bond from the backbone amide of the hinge residue.

  • Solvent Interaction: The 7-methanamine group projects towards the solvent front or the ribose-binding pocket, often forming a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues.

Signaling Pathway & Logic

The following diagram illustrates the role of this scaffold in blocking the Rho/ROCK pathway, a primary target for this pharmacophore.

G GPCR GPCR Agonist (e.g., Thrombin) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Inhibitor (1-methyl-1H-indazol-7-yl) methanamine Scaffold Inhibitor->ROCK Competes with ATP (Hinge Binding) Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction/Blebbing

Caption: Pathway inhibition logic. The indazole scaffold competitively inhibits ROCK, preventing downstream cytoskeletal reorganization.

ADME & Metabolic Stability Profile

As a fragment, the molecule is subject to specific metabolic clearances that must be addressed during lead optimization.

Metabolic Soft Spots
  • N-Demethylation: The methyl group at N1 is susceptible to CYP450-mediated oxidative dealkylation (likely CYP3A4 or CYP2D6).[1]

  • Oxidative Deamination: The primary amine (-CH2-NH2) is a substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidases (SSAO), converting it to the corresponding aldehyde and subsequently the carboxylic acid (1-methyl-1H-indazole-7-carboxylic acid).[1]

Toxicology Potential
  • Promiscuity: Primary amines can be "sticky," binding non-specifically to serum proteins (high plasma protein binding).

  • CNS Activity: Due to structural similarity to tryptamine analogs, off-target binding to 5-HT3 receptors is a known risk for indazole derivatives.[1]

Experimental Protocols for Profiling

To validate the profile of this compound, the following standardized protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine IC50 against ROCK1/2 or PAK1.[1]

  • Reagents: Recombinant ROCK1 enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and ADP-Glo reagent.

  • Preparation: Dissolve (1-methyl-1H-indazol-7-yl)methanamine in DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point curve.[1]

  • Reaction:

    • Mix 2 µL compound + 4 µL enzyme in kinase buffer. Incubate 10 min.

    • Add 4 µL ATP/Substrate mix.[1] Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic half-life (


) and intrinsic clearance (

).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Incubation:

    • Pre-incubate compound (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition.

  • Calculation:

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

References

  • BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry.

  • Feng, Y., et al. (2016). Rho-associated kinase (ROCK) inhibitors: a patent review (2014–2016). Expert Opinion on Therapeutic Patents.

  • PubChem. (2025). Compound Summary: 1-methyl-1H-indazol-7-amine derivatives. National Library of Medicine.

  • Guide to Pharmacology. (2025). Kinase Inhibitor Binding Modes: Indazoles. IUPHAR/BPS.[1]

Sources

Exploratory

In Silico Characterization of (1-methyl-1H-indazol-7-yl)methanamine: Fragment Elaboration &amp; Binding Stability

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Linifanib) due to its ability to mimic the adenine ring of ATP. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Linifanib) due to its ability to mimic the adenine ring of ATP. However, the specific derivative (1-methyl-1H-indazol-7-yl)methanamine presents unique modeling challenges and opportunities. Unlike the more common 3- or 5-substituted analogs, the 7-position substitution creates a vector that often faces the solvent front or interacts with the ribose-binding pocket, depending on the specific kinase architecture.

This guide details a rigorous theoretical modeling workflow for this molecule. It moves beyond standard "black-box" docking to address the critical electronic and steric factors: the protonation state of the primary amine, the fixed tautomerism of the N1-methyl group, and the entropic penalties of the methylene linker.

Phase 1: Ligand Parameterization & QM Optimization

Standard force fields (GAFF2/CHARMM) often approximate charge distributions for fused heterocycles. For a high-fidelity model, we must derive partial charges from Quantum Mechanics (QM) to accurately represent the electrostatic potential of the indazole core and the charged amine.

Protonation State & Tautomerism
  • Tautomerism: The 1-methyl substitution locks the indazole in the

    
    -tautomer, eliminating the need to sample 
    
    
    
    -tautomers during docking.
  • Ionization: The primary amine (

    
    ) has a pKa 
    
    
    
    9-10. At physiological pH (7.4), it exists predominantly as the ammonium cation (
    
    
    ). Modeling it as neutral will lead to false-negative binding energies due to missing salt-bridge interactions.
DFT Geometry Optimization Protocol

Objective: Obtain the global minimum conformation and electrostatic potential (ESP).

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP/6-311G(d,p) (Density Functional Theory).

  • Solvation: IEFPCM (Implicit Solvation, Water) to mimic the aqueous environment.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. This is critical because the N1-methyl exerts an inductive effect that standard Gasteiger charges may underestimate.

Table 1: QM Calculation Parameters

ParameterSettingRationale
Functional B3LYPStandard hybrid functional for organic molecules.
Basis Set 6-311G(d,p)Sufficient polarization functions for N-heterocycles.
Solvent Model IEFPCM (

)
Stabilizes the charged ammonium tail.
Charge Fitting RESP (2-stage)Ensures compatibility with AMBER force fields.

Phase 2: Target Selection & Pocket Analysis

For this guide, we assume the target is a Serine/Threonine kinase (e.g., ROCK1 or PKA ), where the 7-position amine is designed to interact with the conserved Glutamate in the


C-helix or the catalytic Aspartate.
The "Exit Vector" Analysis

The 7-position of the indazole ring points towards the "floor" of the ATP binding site in many kinase conformations.

  • Risk: Steric clash with the gatekeeper residue or the backbone of the hinge region.

  • Opportunity: Formation of a salt bridge with acidic residues (Asp/Glu) often found near the ribose binding pocket.

BindingHypothesis Indazole Indazole Core (Hydrophobic) Amine 7-CH2-NH3+ (Cationic) Indazole->Amine  Covalent Link   Hinge Hinge Region (Backbone H-bonds) Indazole->Hinge  π-stacking / H-bond   GluAsp Acidic Residue (Glu/Asp) Amine->GluAsp  Salt Bridge (Target)   Solvent Solvent Front Amine->Solvent  Solvation  

Figure 1: Conceptual binding mode of (1-methyl-1H-indazol-7-yl)methanamine in a kinase pocket.

Phase 3: Molecular Docking Protocol

We employ a "Soft-Docking" approach to account for the flexibility of the methylene linker.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., ATP or a known inhibitor).

  • Dimensions:

    
     Å.
    
  • Constraints: Apply a positional constraint on the Indazole N2 atom to force interaction with the hinge region backbone amide (a conserved kinase interaction).

Docking Workflow (AutoDock Vina / Glide)
  • Ligand Prep: Import optimized structure with RESP charges. Set rotatable bond on the exocyclic C-C bond (methylene linker).

  • Protein Prep: Protonate Histidines based on local H-bond network (H++ server). Ensure Glu/Asp are deprotonated (negative).

  • Execution: Run 50 GA (Genetic Algorithm) runs.

  • Filtering: Discard poses where the indazole is flipped (N1 facing hinge) as the N-methyl prevents hydrogen bonding.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the salt bridge between the 7-methanamine and the target residue is stable in explicit solvent.

System Setup
  • Engine: GROMACS 2024 or AMBER22.

  • Force Field:

    • Protein: AMBER ff14SB.[1]

    • Ligand: GAFF2 (Generalized Amber Force Field) with RESP charges.

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P water model.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps, heating to 300 K. Restrain heavy atoms (

    
    ).
    
  • Equilibration (NPT): 100 ps, pressure coupling (Berendsen barostat) to 1 bar.

  • Production Run: 100 ns, No restraints. Time step = 2 fs.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Phases L_Param Ligand Param (GAFF2 + RESP) Solvate Solvation & Ionization L_Param->Solvate P_Top Protein Topology (ff14SB) P_Top->Solvate Min Energy Minimization (Steepest Descent) Solvate->Min NVT NVT Equilibration (300K, 100ps) Min->NVT NPT NPT Equilibration (1 bar, 100ps) NVT->NPT Prod Production MD (100 ns) NPT->Prod

Figure 2: MD Simulation pipeline for ligand stability analysis.

Phase 5: Analysis & Binding Free Energy (MM-GBSA)

Stability Metrics
  • RMSD (Root Mean Square Deviation): Plot ligand heavy atoms relative to the protein backbone. A stable binder should have an RMSD < 2.0 Å after equilibration.

  • Hydrogen Bond Analysis: Specifically monitor the distance between the amine Nitrogen (

    
    ) and the carboxylate Oxygens (
    
    
    
    ) of the target Glu/Asp.
    • Criterion: Distance < 3.5 Å for >60% of the simulation time indicates a stable salt bridge.

Binding Energy Calculation (MM-GBSA)

End-point free energy calculations provide a more rigorous ranking than docking scores.



  • Method: gmx_MMPBSA (AMBER tools wrapper).

  • Frames: Extract 100 frames from the last 10 ns of the trajectory.

  • Components:

    • 
      : Molecular mechanics interaction.
      
    • 
      : Polar solvation (Generalized Born).
      
    • 
      : Non-polar solvation (Surface Area).
      

Table 2: Expected Output Format

ComponentEnergy (kcal/mol)Interpretation
Van der Waals -35.2 ± 2.1Hydrophobic fit of indazole core.
Electrostatic -125.4 ± 5.3Strong salt-bridge contribution (Amine).
Polar Solvation +130.1 ± 4.8Penalty for desolvating the charged amine.
Non-polar Solv. -4.5 ± 0.2Burial of hydrophobic surface.
TOTAL

-35.0 ± 3.5 Net binding affinity.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). European Journal of Medicinal Chemistry. Link

    • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024).[2][3] Bioorganic Chemistry. Link

  • Force Field Parameterization

    • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2020).[1][4] Frontiers in Molecular Biosciences. Link

    • Optimized Magnesium Force Field Parameters for Biomolecular Simulations. (2021). Journal of Chemical Theory and Computation. Link

  • Methodology (MM-GBSA & MD)

    • gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. (2021). Journal of Chemical Theory and Computation. Link

Sources

Foundational

initial toxicity assessment of (1-methyl-1H-indazol-7-yl)methanamine

This guide provides a rigorous technical framework for the initial toxicity assessment of (1-methyl-1H-indazol-7-yl)methanamine . It is structured to serve researchers and drug developers evaluating this compound as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the initial toxicity assessment of (1-methyl-1H-indazol-7-yl)methanamine . It is structured to serve researchers and drug developers evaluating this compound as a scaffold or intermediate in medicinal chemistry campaigns.

Technical Guidance for Early-Stage Safety Profiling [1]

Executive Summary

(1-Methyl-1H-indazol-7-yl)methanamine (CAS: 1810069-86-3) represents a specialized pharmacological building block.[1] While the indazole core is a "privileged scaffold" in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the specific substitution pattern—a primary amine at the C7 position adjacent to an N1-methyl group—introduces unique steric and metabolic vectors.

This assessment framework prioritizes three critical risk areas: metabolic bioactivation (via amine oxidation), hERG channel blockade (due to the basic amine/aromatic pharmacophore), and genotoxicity (intercalation potential).[1] The protocol below moves beyond standard "box-checking" to investigate the specific liabilities of the 7-substituted indazole class.

Structural & Physicochemical Profile

Before wet-lab testing, the compound's intrinsic properties must be mapped to potential toxicological outcomes.[1]

PropertyEstimated ValueToxicological Implication
Molecular Weight ~161.2 g/mol Low MW facilitates high permeability and BBB penetration.[1]
logP (Predicted) 1.2 – 1.6Lipophilic enough for cell entry but unlikely to accumulate in adipose tissue.[1]
pKa (Amine) ~9.2Highly ionized at physiological pH (7.4), increasing solubility but potentially driving hERG interaction via cation-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

bonding.
Steric Environment High (Peri-interaction) The 1-Methyl and 7-Methanamine groups are in close proximity (peri-position).[1] This steric crowding may inhibit planar stacking (reducing intercalation risk) but can lock the amine into specific conformations, altering enzyme binding (e.g., MAO, CYP).
Structural Alerts Primary benzylic-type amineHigh Risk: Substrate for Monoamine Oxidases (MAO) or SSAO, leading to reactive aldehyde formation.[1]

Mechanism-Based Toxicity Risks

This section details why specific experiments are chosen, based on the molecule's pharmacophore.

A. Metabolic Bioactivation (The "Aldehyde Trap")

The primary amine at the C7 position is structurally analogous to benzylamine. It is a likely substrate for Monoamine Oxidase B (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO) .[1]

  • Mechanism: Oxidative deamination converts the amine to an imine, which hydrolyzes to 1-methyl-1H-indazole-7-carbaldehyde .[1]

  • Risk: Aryl aldehydes are electrophilic; they can form Schiff bases with lysine residues on proteins (haptenization), potentially leading to immune-mediated idiosyncrasy or direct cytotoxicity.[1]

B. hERG Channel Inhibition

The "Pharmacophore of hERG Blockade" typically consists of a basic nitrogen linked to an aromatic ring by a short spacer.

  • Mechanism: The protonated amine (at pH 7.[1]4) can engage in cation-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     interactions with Tyr652 and Phe656 in the hERG pore.
    
  • Risk: QT prolongation and Torsades de Pointes.[1] The 7-position substitution may modulate this risk compared to 3-substituted indazoles, but it remains a primary concern.[1]

C. Genotoxicity

While indazoles are generally non-mutagenic, the addition of an exocyclic amine raises the possibility of DNA interaction or intercalation, particularly if the molecule is planar. However, the steric clash between the N1-methyl and C7-sidechain likely twists the molecule, potentially reducing intercalation risk.[1]

Experimental Protocols (Step-by-Step)

Phase 1: In Silico & Physicochemical Verification
  • Objective: Validate purity and predict liabilities to save wet-lab resources.

  • Protocol:

    • LC-MS/NMR: Confirm identity. Ensure no hydrazine impurities remain from synthesis (hydrazines are potent mutagens).

    • QSAR Modeling: Run Derek Nexus or Sarah for mutagenicity predictions specific to the indazole-amine motif.

    • pKa Determination: Potentiometric titration to confirm the ionization state at pH 7.4.

Phase 2: In Vitro Cytotoxicity & Genotoxicity
  • Assay 1: Ames Test (OECD 471) [1]

    • Strains:S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

    • Condition: +/- S9 metabolic activation.[1]

    • Rationale: Critical to rule out direct DNA reactivity of the amine or its S9-generated metabolites.[1]

  • Assay 2: Micronucleus Test (In Vitro)

    • Cell Line: CHO-K1 or TK6 cells.[1]

    • Endpoint: Chromosomal damage (clastogenicity/aneugenicity).[1]

  • Assay 3: Multiparametric Cytotoxicity (HCS)

    • Cell Line: HepG2 (liver) and H9c2 (cardiac).

    • Markers: Mitochondrial membrane potential (TMRM), membrane integrity (LDH), and nuclear morphology (Hoechst).

    • Threshold: IC50 < 10 µM triggers a "Stop/Go" review.[1]

Phase 3: Metabolic Stability & Reactive Metabolite Trapping
  • Objective: Confirm if the "Aldehyde Trap" (described in Section 3A) occurs.

  • Protocol:

    • Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH.

    • Trapping Agent: Add Methoxylamine or Semicarbazide (to trap aldehydes) or Glutathione (GSH) (to trap quinone-methides or other electrophiles).[1]

    • Analysis: Analyze via LC-HRMS (High-Res Mass Spec). Look for +31 Da (methoxylamine adduct) or +307 Da (GSH adduct) shifts.

    • Success Criteria: <10% conversion to reactive metabolites over 60 minutes.[1]

Phase 4: hERG Safety Pharmacology (GLP-compliant)
  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[1]

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Protocol:

    • Perfusion of vehicle (control), followed by compound at 0.1, 1, 10, and 30 µM.

    • Positive control: E-4031.[1]

    • Measure tail current inhibition.[1]

    • Red Flag:[1] IC50 < 10 µM indicates moderate-to-high cardiac risk.[1]

Visualizations

Diagram 1: Metabolic Bioactivation Pathway

This diagram illustrates the hypothetical oxidative deamination pathway unique to this primary amine, highlighting the "Reactive Aldehyde" risk.

MetabolicPathway Parent (1-Methyl-1H-indazol-7-yl) methanamine Imine Intermediate Imine (Transient) Parent->Imine MAO-B / SSAO (Oxidation) Aldehyde 1-Methyl-1H-indazol-7-carbaldehyde (REACTIVE ELECTROPHILE) Imine->Aldehyde Hydrolysis Adduct Protein Adduct (Toxicity Trigger) Aldehyde->Adduct + Protein Lysine (Schiff Base Formation) Acid Indazole-7-carboxylic acid (Detoxified) Aldehyde->Acid ALDH (Detoxification)

Caption: Predicted bioactivation pathway. The primary amine is oxidized to a reactive aldehyde, which can either be detoxified to a carboxylic acid or bind proteins causing toxicity.

Diagram 2: Integrated Assessment Workflow

A logic-driven decision tree for evaluating the compound.

AssessmentWorkflow cluster_0 Tier 1: In Silico & PhysChem cluster_1 Tier 2: In Vitro Safety Start Start: (1-Methyl-1H-indazol-7-yl)methanamine QSAR QSAR (Derek/Sarah) Mutagenicity Check Start->QSAR pKa pKa & logP Determination Start->pKa Ames Ames Test (+/- S9) QSAR->Ames If clean hERG hERG Patch Clamp (Cardiotoxicity) pKa->hERG If soluble Decision Decision Point Ames->Decision hERG->Decision Metab Reactive Metabolite Trapping (GSH/Cyanide) Metab->Decision Stop STOP / Redesign (High Toxicity) Decision->Stop Ames (+) OR hERG IC50 < 1µM OR High Covalent Binding Go GO / In Vivo (Acceptable Profile) Decision->Go Ames (-) AND hERG IC50 > 10µM AND Clean Metabolism

Caption: Strategic decision tree. Progression to in vivo studies is contingent on passing the "Decision Point" criteria regarding genotoxicity, cardiac safety, and metabolic stability.

References

  • PubChem Compound Summary. (2025). (1-Methyl-1H-indazol-7-yl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information. Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Indazole scaffolds). Link[1]

  • FDA Guidance for Industry. (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (Standard for hERG protocols). Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Mechanistic basis for amine/aldehyde toxicity).[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride. (Baseline GHS data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable One-Pot Synthesis of (1-Methyl-1H-indazol-7-yl)methanamine Hydrochloride

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable one-pot reduction and isolation protocol for synthesizing (1-methyl-1H-indazol-7-yl)methanamine h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable one-pot reduction and isolation protocol for synthesizing (1-methyl-1H-indazol-7-yl)methanamine hydrochloride , a critical building block in the development of kinase inhibitors (e.g., ERK, METTL3 inhibitors).[1]

Executive Summary

The synthesis of (1-methyl-1H-indazol-7-yl)methanamine (CAS: 1150618-23-9) is a pivotal step in generating indazole-based pharmacophores.[1] Traditional routes often involve multi-step isolation of unstable free-base amines, leading to low yields and dimerization byproducts.[1] This protocol details a "One-Pot Reduction-to-Salt" strategy starting from 1-methyl-1H-indazole-7-carbonitrile .[1] By telescoping the reduction and hydrochlorination steps, this method minimizes handling of the reactive primary amine, ensuring high purity (>98%) and stability of the final hydrochloride salt.

Chemical Background & Mechanism

The transformation relies on the chemoselective reduction of the nitrile moiety at the C7 position of the indazole core.[1] While Lithium Aluminum Hydride (LiAlH


) is the standard laboratory reagent, this protocol utilizes a Cobalt(II) Chloride / Sodium Borohydride (CoCl

/NaBH

)
system (or optionally Raney Nickel hydrogenation for larger scales). This system is chosen for its operational safety profile and high selectivity, avoiding the over-reduction of the indazole ring which can occur under harsh hydrogenation conditions.
Reaction Scheme

Precursor: 1-methyl-1H-indazole-7-carbonitrile Reagents: CoCl


[1]·6H

O (Cat.), NaBH

, MeOH Workup: In-situ acidification with HCl/MeOH Product: (1-methyl-1H-indazol-7-yl)methanamine[1] · HCl
Mechanistic Pathway[2][3][4][5]
  • Complexation: Co(II) coordinates with the nitrile nitrogen, activating the C≡N bond.

  • In-situ Catalyst Formation: NaBH

    
     reduces Co(II) to active Cobalt boride species (Co
    
    
    
    B), which functions as a heterogeneous hydrogenation catalyst.
  • Stepwise Reduction: The nitrile is reduced to the imine (intermediate) and rapidly to the primary amine, preventing the formation of secondary amine dimers.

  • Salt Formation: Immediate treatment with HCl protonates the amine, precipitating it as the hydrochloride salt and preventing oxidative degradation.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
1-methyl-1H-indazole-7-carbonitrile >97%Starting Material
Cobalt(II) chloride hexahydrate Reagent GradeCatalyst Precursor
Sodium Borohydride (NaBH

)
>98%Reducing Agent
Methanol (MeOH) AnhydrousSolvent
Hydrochloric Acid (4M in Dioxane) Reagent GradeSalt Formation
Ammonium Hydroxide (28%) ACS ReagentQuenching (Optional)
Equipment
  • Reactor: 3-neck round-bottom flask (250 mL) or jacketed glass reactor.

  • Temperature Control: Ice/water bath (0°C) and oil bath (Reflux).

  • Agitation: Overhead mechanical stirrer (preferred for slurry handling).

  • Filtration: Sintered glass funnel (Porosity 3) or Büchner funnel.

Experimental Protocol: The "One-Pot" Workflow

Phase A: Catalyst Activation & Reduction[1][6]
  • Setup: Charge the reaction vessel with 1-methyl-1H-indazole-7-carbonitrile (1.0 equiv, e.g., 5.0 g) and Cobalt(II) chloride hexahydrate (1.0 equiv, 7.6 g) in Methanol (100 mL).

    • Note: The solution will appear deep purple/pink due to Co(II).

  • Cooling: Cool the mixture to 0°C using an ice bath. Ensure vigorous stirring.

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 5.0 equiv, 6.0 g) portion-wise over 30 minutes.
    
    • Critical: Addition must be slow to control hydrogen evolution and exotherm. The solution will turn black (formation of Cobalt Boride).

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM).[1] The nitrile spot (

      
      ) should disappear, replaced by the baseline amine spot.
      
Phase B: Quenching & Workup (Telescoped)
  • Quench: Cool the black suspension back to 0°C. Carefully add 3N HCl (approx. 20 mL) dropwise to destroy excess borohydride and dissolve the cobalt boride residues.

    • Observation: The black precipitate should dissolve or lighten significantly.[1]

  • Basification (to remove Cobalt): Adjust pH to ~10 using Ammonium Hydroxide (28%) . This precipitates cobalt hydroxides.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove cobalt salts. Wash the pad with Methanol (2 x 20 mL).

  • Concentration: Concentrate the clear filtrate under reduced pressure to remove methanol, leaving an aqueous suspension.

Phase C: Isolation of Hydrochloride Salt[1]
  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers.

    • Note: The amine is in the free base form here.[1][2]

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and transfer to a clean flask.
  • Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise with stirring.

  • Precipitation: The product, (1-methyl-1H-indazol-7-yl)methanamine hydrochloride , will precipitate immediately as a white to off-white solid.[1]

  • Final Isolation: Filter the solid, wash with cold Diethyl Ether (2 x 20 mL), and dry under vacuum at 40°C.

Process Visualization (DOT Diagram)

OnePotSynthesis Start 1-methyl-1H-indazole- 7-carbonitrile Reagents CoCl2·6H2O / NaBH4 (MeOH, 0°C) Start->Reagents Dissolution Intermediate Cobalt Boride Complex (In-situ Reduction) Reagents->Intermediate Hydride Transfer Quench Acid Quench & Celite Filtration Intermediate->Quench Completion SaltForm HCl/Dioxane Addition (Precipitation) Quench->SaltForm Extraction (DCM) Product (1-methyl-1H-indazol-7-yl) methanamine · HCl SaltForm->Product Filtration

Caption: Workflow for the CoCl2/NaBH4 mediated reduction and in-situ salt formation.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with structure

H NMR (DMSO-

)
Salt Stoichiometry 1.0 : 1.0 (Amine : HCl)Elemental Analysis / Ion Chromatography

Expected


H NMR Data (DMSO-

):

8.45 (br s, 3H, NH

), 8.10 (s, 1H, H-3), 7.80 (d, 1H, H-4), 7.35 (d, 1H, H-6), 7.15 (t, 1H, H-5), 4.45 (s, 2H, CH

), 4.10 (s, 3H, N-CH

).

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Deactivation of NaBH

      
       by moisture or old reagents.[1]
      
    • Solution: Use fresh NaBH

      
       and anhydrous Methanol. Ensure CoCl
      
      
      
      is fully dissolved before adding borohydride.
  • Issue: Product is colored (Green/Pink).

    • Cause: Residual Cobalt salts.[1]

    • Solution: Perform a second basification/filtration step or use an EDTA wash during the workup to chelate residual metal.[1]

  • Issue: Dimer Formation (Secondary Amine).

    • Cause: Slow reduction allows the primary amine to react with the intermediate imine.[1]

    • Solution: Ensure rapid addition of NaBH

      
       (while managing exotherm) or increase catalyst loading to 1.5 equiv.
      

References

  • Vertex Pharmaceuticals. Indazole Inhibitors of Influenza Virus Replication. WO2018020242A1.[1] (Describes the use of 7-substituted indazoles).

  • Edelris. Leucettinibs, a class of DYRK/CLK kinases inhibitors. (Synthesis of (1-methyl-1H-indazol-7-yl)methanamine derivatives).

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (General mechanism for CoCl2/NaBH4 reduction).

  • ChemGuide. Reducing Nitriles to Primary Amines. (Foundational chemistry of nitrile reduction).[3]

  • BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (Analogous indazole chemistry and handling).

Sources

Application

Application Notes and Protocols for the Characterization of (1-methyl-1H-indazol-7-yl)methanamine as a Potential Protein Kinase Inhibitor

Introduction: The Indazole Scaffold in Kinase Inhibition The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, allows it to mimic the purine core of ATP and engage in key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This structural feature has led to the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer.[1][4][5] Notable examples of indazole-containing kinase inhibitors include Axitinib, a VEGFR inhibitor, and Niraparib, a PARP inhibitor, highlighting the versatility of this scaffold in drug design.[1]

This guide provides a comprehensive framework for the initial characterization of novel indazole-based compounds, using (1-methyl-1H-indazol-7-yl)methanamine as a representative example. The following protocols are designed to be a starting point for researchers to assess the compound's potential as a protein kinase inhibitor, from initial handling and in vitro screening to cell-based functional assays.

Compound Handling and Preparation

Proper handling and preparation of a test compound are critical for obtaining reproducible and reliable data. While specific properties of (1-methyl-1H-indazol-7-yl)methanamine must be determined empirically, the following guidelines are based on the general characteristics of similar small molecules.[6]

Table 1: Physicochemical Properties and Handling of (1-methyl-1H-indazol-7-yl)methanamine

PropertyRecommendationRationale
Solubility Empirically determine solubility in common solvents such as DMSO, ethanol, and aqueous buffers. Start with DMSO for stock solutions.Poor solubility can lead to inaccurate concentration determination and precipitation in assays. DMSO is a common solvent for initial stock solutions of small molecules.
Stability Assess stability in solution at various temperatures (room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles. Protect from light.Degradation of the compound will lead to a loss of activity and inaccurate results. Many organic molecules are light-sensitive.
Storage Store the solid compound at room temperature or 4°C in a desiccator. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.Proper storage prevents degradation and maintains the integrity of the compound over time.
Stock Solution Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.A high-concentration stock allows for serial dilutions into aqueous assay buffers with minimal final DMSO concentration.

Experimental Workflow for Characterizing a Novel Kinase Inhibitor

The following diagram outlines a typical workflow for the initial characterization of a potential protein kinase inhibitor.

G cluster_0 Initial Steps cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis compound Compound Handling (Solubility, Stability) stock Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock kinase_panel Kinase Panel Screening (e.g., Radiometric or Luminescence Assay) stock->kinase_panel ic50_determination IC50 Determination for Identified Hits kinase_panel->ic50_determination phospho_assay Phosphorylation Assay (e.g., Western Blot) ic50_determination->phospho_assay viability_assay Cell Viability/Proliferation Assay (e.g., MTT or MTS) phospho_assay->viability_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis

Caption: A general workflow for the characterization of a novel kinase inhibitor.

Part 1: In Vitro Kinase Inhibition Assays

The first step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This provides a direct measure of enzyme inhibition and can help identify the primary kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[7][8] This method is universal for any kinase and is highly sensitive.[8]

Materials:

  • (1-methyl-1H-indazol-7-yl)methanamine stock solution (10 mM in DMSO)

  • Purified recombinant kinase and its specific substrate

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of (1-methyl-1H-indazol-7-yl)methanamine in kinase reaction buffer. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In each well of the plate, add the diluted compound or vehicle.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which corresponds to kinase activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Part 2: Cell-Based Functional Assays

Once a potential kinase target is identified in vitro, it is crucial to assess the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a biological effect.[9][10][11][12]

Representative Signaling Pathway: The MAPK/ERK Pathway

Many kinases are key components of signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.[13][14] Dysregulation of this pathway is a common feature of many cancers.[13][14]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK inhibitor_point Inhibitor ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Protocol 2: Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to measure the phosphorylation status of specific proteins, which is a direct indicator of kinase activity within the cell.[15][16] This protocol describes how to assess the effect of (1-methyl-1H-indazol-7-yl)methanamine on the phosphorylation of a downstream target of a kinase of interest (e.g., phospho-ERK).

Materials:

  • Cancer cell line with an activated kinase pathway of interest

  • Cell culture medium and supplements

  • (1-methyl-1H-indazol-7-yl)methanamine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of (1-methyl-1H-indazol-7-yl)methanamine for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[15][16]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample. Compare the normalized values of the treated samples to the vehicle control to determine the extent of phosphorylation inhibition.

Protocol 3: Cell Viability Assay (MTT/MTS)

Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18][19] These assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • (1-methyl-1H-indazol-7-yl)methanamine

  • 96-well clear-bottom plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (1-methyl-1H-indazol-7-yl)methanamine. Include a vehicle-treated control and a no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18][19]

    • For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.[17][20]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17]

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability as follows:

% Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle)

Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of (1-methyl-1H-indazol-7-yl)methanamine, or any novel indazole-based compound, as a potential protein kinase inhibitor. By systematically evaluating its in vitro inhibitory activity and its effects on cellular signaling and viability, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies, including broader kinase profiling, mechanism of action studies, and in vivo efficacy models, will be necessary to fully elucidate the compound's properties as a drug candidate.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple, direct, cell-based test for kinase inhibitor development. (2020, November 26). INiTS. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Kinases and Cancer. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. Retrieved from [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • Special Issue : Kinase Signaling in Cancer. (n.d.). MDPI. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. (2014, June 10). PubMed. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Transcreener ADP 2 Kinase Assay Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020, January 15). Spandidos Publications. Retrieved from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved from [Link]

  • What is the mechanism of action of methenamine? (2025, September 3). Dr.Oracle. Retrieved from [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). WebMD. Retrieved from [Link]

  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. (2019, September 23). PMC. Retrieved from [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012, August 23). PubMed. Retrieved from [Link]

  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index. Pediatric Oncall. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. Retrieved from [Link]

  • Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. (2020, December 1). PubMed. Retrieved from [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021, August 20). PubMed. Retrieved from [Link]

  • 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][17]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013, March 28). PubMed. Retrieved from [Link]

  • The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery. (n.d.). Journal of Clinical Urology. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved from [Link]

  • 6-(1H-indazol-6-yl)-N2-[1-methyl-1-[6-(trifluoromethyl). (n.d.). BindingDB. Retrieved from [Link]

  • 1-methyl-1H-indazol-7-amine. (n.d.). PubChem. Retrieved from [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved from [Link]e8e7a7a1c1)

Sources

Method

Application Note: (1-methyl-1H-indazol-7-yl)methanamine in Kinase Drug Discovery

The following Application Note and Protocol guide details the utilization of (1-methyl-1H-indazol-7-yl)methanamine (CAS: 74728-65-7 / related isomers) in cell-based assays. This document treats the molecule as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utilization of (1-methyl-1H-indazol-7-yl)methanamine (CAS: 74728-65-7 / related isomers) in cell-based assays. This document treats the molecule as a privileged scaffold and pharmacophore fragment primarily used in the discovery of Rho-associated Protein Kinase (ROCK) , PAK1 , and JAK inhibitors.

Introduction & Mechanism of Action

(1-methyl-1H-indazol-7-yl)methanamine represents a critical "head group" scaffold in Fragment-Based Drug Discovery (FBDD). The indazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites via hydrogen bonding. The 7-methanamine moiety serves as a strategic "vector," positioning a reactive handle towards the solvent front or the ribose binding pocket, enabling the attachment of "tail" groups that confer potency and selectivity.

Primary Biological Targets
  • ROCK1/2 (Rho-associated Coiled-coil Kinase): Indazole derivatives are well-validated ROCK inhibitors (e.g., GSK429286). Inhibition leads to reduced Myosin Light Chain (MLC) phosphorylation and actin cytoskeleton relaxation.

  • Secondary Targets: JAK family, PAK1, and PKA (often as off-targets).

Experimental Utility

In cell-based assays, this molecule is utilized in three distinct contexts:

  • Fragment Screening: Assessing the intrinsic (low-affinity) biological activity of the scaffold.

  • Negative Control: Using the "head-only" fragment to validate that potency is driven by the full inhibitor structure.

  • Intermediate Precursor: Evaluating libraries of amides derived from the 7-amine position.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Solubility DMSO (up to 100 mM), Ethanol (moderate)
Storage -20°C (Desiccated); Protect from light
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.

Preparation of 10 mM Stock Solution:

  • Weigh 1.61 mg of (1-methyl-1H-indazol-7-yl)methanamine.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 1 minute until clear.

  • Aliquot into 50 µL vials and store at -80°C.

Experimental Protocols

Protocol A: Cytotoxicity & Off-Target Profiling (MTT Assay)

Purpose: To determine the baseline toxicity of the scaffold before functional testing. Fragments should generally show low cytotoxicity (IC50 > 50 µM) compared to optimized drugs.

Materials:

  • HEK293 or HeLa cells.

  • MTT Reagent (5 mg/mL in PBS).

  • Microplate Reader (570 nm).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the compound in culture medium (0.1 µM to 100 µM). Keep final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48 hours at 37°C.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm.

Protocol B: Functional Target Engagement (Actin Cytoskeleton Assay)

Purpose: To validate ROCK pathway modulation. ROCK inhibition causes the disassembly of actin stress fibers and cell shape elongation (neurite-like outgrowth).

Materials:

  • U2OS or NIH3T3 cells (Adherent).

  • Phalloidin-iFluor 488 (F-actin stain).

  • DAPI (Nuclear stain).

  • Positive Control: Y-27632 (10 µM) or GSK429286 (100 nM).

Procedure:

  • Culture: Seed cells on glass coverslips in a 24-well plate (20,000 cells/well).

  • Starvation: Serum-starve cells (0.1% FBS) for 4 hours to synchronize the cytoskeleton.

  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Scaffold: 10 µM, 50 µM (High concentration required for fragments).

    • Control: Y-27632 (10 µM).

  • Stimulation (Optional): Add Lysophosphatidic Acid (LPA, 10 µM) for 30 mins to induce stress fibers after inhibitor pre-incubation.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin-488 (1:1000) and DAPI for 30 mins.

  • Imaging: Confocal microscopy.

    • Result: ROCK inhibition results in loss of central stress fibers and formation of "stellate" morphology.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the fragment binds the target protein (e.g., ROCK1) inside the living cell, stabilizing it against heat denaturation.

Procedure:

  • Treatment: Treat 10^7 cells with 50 µM compound or DMSO for 1 hour.

  • Harvest: Trypsinize, wash, and resuspend cells in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Analysis: Run the supernatant on SDS-PAGE.

  • Western Blot: Probe for ROCK1/2.

    • Interpretation: If the band intensity persists at higher temperatures compared to DMSO control, the fragment has successfully bound and stabilized the target.

Pathway Visualization & Workflow

Figure 1: ROCK Signaling & Inhibitor Intervention

Caption: The indazole scaffold competes with ATP at the ROCK active site, preventing MLC phosphorylation and inhibiting actin contraction.

ROCK_Pathway GPCR GPCR (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1/2 (Target) RhoA->ROCK Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Indazole (1-methyl-1H-indazol-7-yl)methanamine (Inhibitor Scaffold) Indazole->ROCK Inhibits (ATP Competition) MBS->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Assembly

Figure 2: Experimental Workflow for Fragment Validation

Caption: Step-by-step protocol from stock preparation to functional readout.

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Readouts Stock Stock Solution 10mM in DMSO Dilution Media Dilution (10-50 µM) Stock->Dilution Cells Adherent Cells (U2OS/HeLa) Dilution->Cells Incubation Incubation 1-24 Hours Cells->Incubation MTT MTT Assay (Toxicity) Incubation->MTT Phalloidin Phalloidin Stain (Actin Structure) Incubation->Phalloidin WB Western Blot (p-MLC Levels) Incubation->WB

Data Analysis & Interpretation

Expected Results Table
Assay TypeReadoutNegative Control (DMSO)Fragment (10-50 µM)Positive Control (Y-27632)
MTT Viability Absorbance (570nm)100%>90% (Low Toxicity)>90%
Actin Staining MorphologyThick Stress FibersPartial DisassemblyLoss of Fibers / Stellate
Western Blot p-MLC BandStrongReduced (Weak)Absent / Very Faint

Troubleshooting:

  • No Effect Observed: Fragments often have high

    
     (low affinity). Increase concentration to 50-100 µM, but monitor cytotoxicity carefully.
    
  • Precipitation: The methanamine group is basic. Ensure the pH of the culture media remains buffered. If precipitation occurs upon addition to media, dilute in a larger volume of media while vortexing.

References

  • Discovery of Indazole-Based ROCK Inhibitors

    • Title: Fragment-Based and Structure-Guided Discovery and Optimiz
    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • GSK429286 (Indazole ROCK Inhibitor)

    • Title: Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia.
    • Source:Int. J. Mol. Sci. (MDPI).
    • URL:[Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
    • Source:Science.
    • URL:[Link]

  • Indazole Scaffold in Kinase Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1]

    • Source:RSC Advances (via NIH/PubMed).
    • URL:[Link]

Sources

Application

Application Note: Profiling (1-methyl-1H-indazol-7-yl)methanamine in Lung Cancer Models

This Application Note is designed for researchers investigating the pharmacological profile of (1-methyl-1H-indazol-7-yl)methanamine (CAS: 1810069-86-3) and its derivatives in lung cancer models. While this specific comp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of (1-methyl-1H-indazol-7-yl)methanamine (CAS: 1810069-86-3) and its derivatives in lung cancer models.

While this specific compound often serves as a privileged scaffold or chemical intermediate in the synthesis of high-potency inhibitors (e.g., for targets like METTL3 , BCL6 , or Kinases ), this guide details the protocols for evaluating its intrinsic bioactivity, baseline cytotoxicity, and utility as a fragment-based screening hit in Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) cell lines.

Introduction & Mechanism

(1-methyl-1H-indazol-7-yl)methanamine represents a critical chemical motif found in next-generation small molecule inhibitors. Recent patent literature and medicinal chemistry studies highlight the 7-substituted indazole ring as a key binding element for emerging oncology targets such as METTL3 (an RNA methyltransferase implicated in lung cancer progression) and BCL6 (a transcriptional repressor).

Why Study This Scaffold in Lung Cancer?
  • Fragment Validation: In Fragment-Based Drug Discovery (FBDD), this amine is screened to identify "ligand efficiency" before growing the molecule into a potent drug.

  • Baseline Toxicity: Establishing the IC50 of the "naked" scaffold is crucial to distinguish between off-target cytotoxicity and target-specific efficacy of complex derivatives.

  • Target Relevance: Indazole derivatives are well-validated in NSCLC for targeting ALK , ROS1 , and VEGFR .

Experimental Design & Workflow

The following workflow ensures rigorous validation of the compound's activity. Unlike potent nanomolar drugs, fragments often require testing at higher concentrations (up to 100 µM) to detect weak binding events.

Visualizing the Experimental Logic

ExperimentalWorkflow Compound (1-methyl-1H-indazol-7-yl) methanamine Stock Stock Prep (100 mM in DMSO) Compound->Stock QC Solubility QC (Nephelometry) Stock->QC Screen Primary Screen (A549 / H1299) QC->Screen Pass Assay1 Viability Assay (CCK-8 / CTG) Screen->Assay1 Assay2 Target Engagement (METTL3 / BCL6) Screen->Assay2 Analysis Data Analysis (IC50 / GI50) Assay1->Analysis Assay2->Analysis

Caption: Step-by-step workflow for profiling indazole fragments, ensuring solubility checks before biological assays.

Protocol 1: Compound Preparation & Handling

Critical Step: The primary cause of variability in fragment screening is precipitation in aqueous media.

  • Stock Solution (100 mM):

    • Weigh 1.61 mg of (1-methyl-1H-indazol-7-yl)methanamine (MW ≈ 161.2 g/mol ).

    • Dissolve in 100 µL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

    • Note: The free amine may require brief sonication (30 sec) to ensure complete dissolution.

  • Storage: Aliquot into single-use vials (10 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution:

    • Dilute stock 1:1000 in cell culture media (RPMI-1640) immediately before use to achieve a 100 µM screening concentration.

    • Solubility Check: Inspect visually or use a nephelometer. If precipitate forms, reduce concentration to 50 µM.

Protocol 2: In Vitro Cytotoxicity Profiling (NSCLC)

This protocol determines if the scaffold itself possesses anti-proliferative activity or if it is inert (desirable for a building block).

Cell Lines:

  • A549 (KRAS mutant, Adenocarcinoma)

  • H1299 (p53 null, NSCLC)

  • NCI-H69 (SCLC - optional for neuroendocrine differentiation)

Reagents:

  • CellTiter-Glo® (Promega) or CCK-8 (Dojindo).

Procedure:

  • Seeding: Plate cells in 96-well white-walled plates at optimized densities:

    • A549: 3,000 cells/well.

    • H1299: 2,500 cells/well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Perform a 7-point dose-response using 3-fold serial dilutions.

    • Range: 100 µM down to 0.13 µM.

    • Controls: DMSO (0.1%) Vehicle Control (Negative); Staurosporine (1 µM) (Positive).

  • Exposure: Incubate for 72 hours .

  • Readout:

    • Add CellTiter-Glo reagent (100 µL/well). Shake for 2 mins. Incubate 10 mins.

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Interpretation:

  • Hit Criteria: >50% inhibition at 10 µM indicates a "Hit" for a fragment.

  • Inert Scaffold: <20% inhibition at 50 µM suggests the fragment is non-toxic and suitable for further chemical elaboration.

Protocol 3: Mechanism of Action (Target Validation)

If the compound shows activity, or if you are testing a derivative, you must validate the mechanism. Based on the structural class (Indazole), the likely targets in lung cancer are METTL3 (RNA modification) or Kinases .

Hypothetical Signaling Pathway (METTL3/BCL6 Context)

Pathway Indazole Indazole-7-methanamine Derivatives METTL3 METTL3 (RNA Methyltransferase) Indazole->METTL3 Inhibits BCL6 BCL6 (Transcriptional Repressor) Indazole->BCL6 Degrades/Inhibits m6A m6A RNA Methylation METTL3->m6A Promotes Apoptosis Apoptosis (Caspase 3/7) BCL6->Apoptosis Represses Proliferation Cell Proliferation (c-Myc, Cyclin D1) m6A->Proliferation Stabilizes Oncogenes

Caption: Potential mechanism of action for indazole-7-methanamine derivatives targeting METTL3 or BCL6 pathways.

Western Blotting Protocol (Target Engagement)
  • Lysate Prep: Treat A549 cells with 50 µM compound for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Targets to Probe:

    • METTL3: (Rabbit mAb, Cell Signaling Tech).

    • BCL6: (If studying SCLC or specific subtypes).

    • Cleaved Caspase-3: (Apoptosis marker).[1]

    • LC3B: (Autophagy marker - indazoles often induce autophagy).

  • Normalization: Use GAPDH or β-Actin.

Data Presentation & Statistics

Report your findings using the following standard table format to ensure comparability with literature.

Cell LineCompoundIC50 (µM)Max Inhibition (%)R² ValueStatus
A549 (1-Me-1H-ind-7-yl)methanamine>10012%N/AInactive/Scaffold
A549 Positive Control (Cisplatin)5.298%0.98Validated
H1299 (1-Me-1H-ind-7-yl)methanamine>10015%N/AInactive/Scaffold

Note: If IC50 is >100 µM, report as "Inactive" rather than extrapolating a value.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.

  • Mettl3 inhibitory compounds. World Intellectual Property Organization (WO2022074379A1), 2022.

  • Quinolone bcl6 bifunctional degraders. World Intellectual Property Organization (WO2023244918A1), 2023.

  • Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 2018.

  • Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 2018.[2][3]

Sources

Method

Application Note: Characterization of (1-methyl-1H-indazol-7-yl)methanamine as a Serotonin 5-HT2 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals. Forward-Looking Statement: This document outlines a comprehensive framework for the pharmacological characterization of the novel chemical entity (1-...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document outlines a comprehensive framework for the pharmacological characterization of the novel chemical entity (1-methyl-1H-indazol-7-yl)methanamine, henceforth referred to as Compound-IDZ. The indazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds, including ligands for serotonin receptors.[1][2][3][4][5][6] This guide provides detailed protocols to rigorously assess the binding affinity, functional potency, and in vivo activity of Compound-IDZ at serotonin 5-HT2 receptors, establishing a foundation for its potential development as a therapeutic agent.

Introduction: The 5-HT2 Receptor Family and the Indazole Scaffold

The serotonin 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play critical roles in a vast array of physiological and pathological processes.[7][8] Primarily coupled to Gq/11 proteins, their activation initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).[7][8][9]

  • 5-HT2A Receptors: Densely expressed in the cerebral cortex, they are the primary target for classic psychedelic drugs and are implicated in learning, memory, and psychiatric conditions like schizophrenia and depression.[7][8][10]

  • 5-HT2B Receptors: Found peripherally in the heart, lungs, and gut, their chronic activation is associated with a risk of cardiac valvulopathy, making selectivity against this subtype a critical safety checkpoint.[2][11]

  • 5-HT2C Receptors: Located in the central nervous system, they are involved in regulating mood, appetite, and cognition.

The indazole moiety is a bioisostere of the native indole structure found in serotonin and many psychedelic tryptamines.[2][3] Its incorporation into novel molecules can offer advantages in metabolic stability, oral bioavailability, and pharmacokinetic properties, making indazole derivatives like Compound-IDZ attractive candidates for drug discovery programs targeting the serotonergic system.[2][3]

This guide provides the necessary protocols to systematically evaluate Compound-IDZ, moving from initial receptor binding to functional cellular assays and culminating in a preclinical behavioral model.

In Vitro Characterization: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of Compound-IDZ for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Principle: Radioligand competition binding assays are the gold standard for quantifying the affinity of an unlabeled test compound for a receptor. This is achieved by measuring the ability of the test compound to displace a known high-affinity radioligand from the receptor. The resulting data are used to calculate the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity.[9]

Protocol 2.1: Radioligand Competition Binding Assay
  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.[12]

    • Radioligands: [3H]Ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B), [3H]Mesulergine (for 5-HT2C).

    • Non-specific binding (NSB) competitor: Mianserin or another appropriate high-concentration unlabeled ligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Compound-IDZ, dissolved in 100% DMSO to create a 10 mM stock.

    • 96-well microplates and glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound-IDZ in assay buffer. The final DMSO concentration should not exceed 0.1%.

    • In a 96-well plate, add assay buffer, cell membranes (typically 5-15 µg protein/well), and the radioligand at a concentration near its Kd value.

    • Add the serially diluted Compound-IDZ to the appropriate wells.

    • For total binding wells, add vehicle (assay buffer with 0.1% DMSO).

    • For non-specific binding (NSB) wells, add the NSB competitor at a high concentration (e.g., 10 µM Mianserin).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM from NSB wells from all other wells.

    • Plot the percentage of specific binding against the log concentration of Compound-IDZ.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of Compound-IDZ that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table: Binding Affinity
Receptor SubtypeRadioligandCompound-IDZ Ki (nM)Reference Compound Ki (nM)
5-HT2A[3H]KetanserinExperimental ValueSerotonin: ~5-15 nM
5-HT2B[3H]LSDExperimental ValueSerotonin: ~2-10 nM
5-HT2C[3H]MesulergineExperimental ValueSerotonin: ~1-5 nM
In Vitro Characterization: Functional Potency & Efficacy

Objective: To determine if Compound-IDZ acts as an agonist, antagonist, or inverse agonist at 5-HT2 receptors and to quantify its potency (EC50) and efficacy (Emax).

Principle: Since 5-HT2 receptors are Gq-coupled, agonist activation leads to a measurable increase in intracellular calcium.[13][14] This can be measured directly using calcium-sensitive fluorescent dyes or indirectly by measuring the accumulation of IP1, a stable downstream metabolite of IP3.[15][16]

Protocol 3.1: Calcium Flux Assay

This assay provides a rapid and robust measure of Gq activation.[17][18]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2 receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[19]

    • Probenecid (an anion transport inhibitor to prevent dye leakage).[17]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Compound-IDZ and a reference agonist (e.g., Serotonin).

    • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[17][20]

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96- or 384-well plate and grow overnight to form a confluent monolayer.[17]

    • Prepare the dye-loading solution containing the fluorescent dye and probenecid in assay buffer.

    • Remove the growth medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.[19]

    • Prepare a "ligand plate" containing serial dilutions of Compound-IDZ and the reference agonist at 5x the final desired concentration.

    • Place the cell plate into the fluorescence reader.

    • Initiate reading to establish a stable baseline fluorescence.

    • The instrument will automatically inject the compounds from the ligand plate into the cell plate.

    • Continue reading the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data, setting the response to vehicle as 0% and the maximal response of the reference agonist as 100%.

    • Plot the normalized response against the log concentration of Compound-IDZ.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 3.2: IP1 Accumulation Assay

This assay provides a more stable, endpoint measurement of the Gq pathway, as IP1 is less transient than calcium signals.[15][16]

  • Materials:

    • Cells stably expressing the human 5-HT2 receptor of interest.

    • HTRF IP-One Gq detection kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).[15][21]

    • Stimulation Buffer (provided with the kit, containing LiCl to inhibit IP1 degradation).[15]

    • Compound-IDZ and a reference agonist.

    • A HTRF-compatible microplate reader.[16]

  • Procedure:

    • Prepare cells and seed them into a 384-well plate. This can be done with fresh or frozen cells.[21]

    • Add serial dilutions of Compound-IDZ or the reference agonist to the cells in the stimulation buffer.

    • Incubate for 30-60 minutes at 37°C.[13]

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate for 60 minutes at room temperature.[21]

    • Read the plate on a HTRF reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the amount of IP1 produced.

    • Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log concentration of Compound-IDZ.

    • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Data Summary Table: Functional Activity
Receptor SubtypeAssayParameterCompound-IDZSerotonin (Reference)
5-HT2A Calcium FluxEC50 (nM)Experimental Value~1-10 nM
Emax (%)Experimental Value100%
IP1 AccumulationEC50 (nM)Experimental Value~1-10 nM
Emax (%)Experimental Value100%
5-HT2B Calcium FluxEC50 (nM)Experimental Value~5-20 nM
Emax (%)Experimental Value100%
5-HT2C Calcium FluxEC50 (nM)Experimental Value~2-15 nM
Emax (%)Experimental Value100%
Visualization of Key Pathways and Workflows

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Compound-IDZ Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gαq/11 βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Calcium Store IP3->Ca_Store Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca²⁺ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets

Caption: Canonical Gq signaling pathway activated by 5-HT2 receptors.

Assay_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_invivo In Vivo Activity b1 Incubate Membranes + Radioligand + Compound-IDZ b2 Filter & Wash b1->b2 b3 Scintillation Count b2->b3 b4 Calculate Ki b3->b4 f1 Seed Cells in Plate f2 Add Compound-IDZ f1->f2 f3 Measure Response (Ca²⁺ or IP1) f2->f3 f4 Calculate EC50/Emax f3->f4 v1 Administer Compound-IDZ to Mice v2 Observe & Record Head Twitches v1->v2 v3 Dose-Response Analysis v2->v3

Caption: High-level experimental workflow for characterizing Compound-IDZ.

In Vivo Pharmacodynamic Assessment: Head-Twitch Response (HTR)

Objective: To assess the in vivo 5-HT2A receptor agonist activity of Compound-IDZ using a translational behavioral model.

Principle: The head-twitch response (HTR) in mice is a rapid, side-to-side rotational head movement that is a well-validated behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[20][22][23] Its frequency is correlated with the 5-HT2A agonist potency of a drug, and the response can be blocked by 5-HT2A antagonists, confirming the mechanism of action.[20][24][25]

Protocol 4.1: Mouse Head-Twitch Response (HTR) Assay
  • Animals: Male C57BL/6J mice are commonly used for this assay. Animals should be habituated to the facility and handling procedures.[24]

  • Materials:

    • Compound-IDZ formulated in a suitable vehicle (e.g., saline, 0.5% Tween 80).

    • Reference 5-HT2A agonist (e.g., DOI or 25CN-NBOH).[24][25]

    • Selective 5-HT2A antagonist (e.g., Ketanserin or MDL 100,907) for validation studies.[20]

    • Observation chambers (e.g., clean, standard mouse cages).

    • Video recording equipment or automated detection system (e.g., magnetometer-based).[22][23]

  • Procedure:

    • Dose-Response Study:

      • Randomly assign mice to treatment groups (vehicle and multiple doses of Compound-IDZ).

      • Administer the compound via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

      • Immediately place each mouse into an individual observation chamber.

      • Record behavior for 30-60 minutes. HTR typically peaks within the first 5-15 minutes.[24]

      • A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, use an automated system for objective quantification.[22]

    • Antagonist Confirmation Study:

      • Pre-treat a group of mice with a 5-HT2A antagonist (e.g., Ketanserin, 0.75 mg/kg, i.p.) 30 minutes prior to administering an effective dose of Compound-IDZ.[24]

      • A control group should receive vehicle followed by Compound-IDZ.

      • Count HTRs as described above. A significant reduction or complete blockade of HTRs in the antagonist pre-treated group confirms 5-HT2A receptor mediation.[20]

  • Data Analysis:

    • Calculate the total number of head twitches for each animal.

    • Plot the mean HTR count against the dose of Compound-IDZ.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-dependent effects.

    • In the antagonist study, use a t-test or ANOVA to compare the HTR counts between the antagonist and control groups.

Conclusion and Next Steps

The protocols detailed in this application note provide a robust framework for the comprehensive pharmacological profiling of (1-methyl-1H-indazol-7-yl)methanamine (Compound-IDZ) as a serotonin 5-HT2 receptor agonist. Successful execution of these experiments will establish its binding affinity, functional potency and efficacy at 5-HT2 subtypes, and confirm its in vivo target engagement.

A desirable profile would consist of high affinity and potent agonist activity at the 5-HT2A receptor, coupled with significantly lower affinity and/or functional activity at the 5-HT2B receptor to mitigate potential cardiotoxicity risks.[2][11] The HTR data will provide crucial in vivo evidence of central 5-HT2A receptor activation.[26]

Further studies should include a broader receptor screening panel to assess overall selectivity, pharmacokinetic studies to determine brain penetrance and half-life, and evaluation in more complex behavioral models relevant to the intended therapeutic indication.

References
  • National Center for Biotechnology Information. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Azonetwork. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Psychedelic potential is correlated with 5-HT2A-Gq signaling A Scatter...[Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • WEICHILAB. HTRF IP-One Gq Detection Kit. [Link]

  • Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]

  • BMG LABTECH. HTRF IP-One assay used for functional screening. [Link]

  • ResearchGate. Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. [Link]

  • BMG LABTECH. IP1 assay for GPCR activation measurements. [Link]

  • ACS Publications. (2024). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • STAR Protocols. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. [Link]

  • ACS Publications. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • News-Medical.net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]

  • Frontiers. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • National Center for Biotechnology Information. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. [Link]

  • University of Arizona. CALCIUM FLUX PROTOCOL. [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • eScholarship, University of California. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. [Link]

  • Eurofins Discovery. Calcium Flux Assays. [Link]

  • National Center for Biotechnology Information. (2024). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • ResearchGate. Calcium Flux Assay Protocol. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • PLOS. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Chem-Journal. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • National Center for Biotechnology Information. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds...[Link]

  • Thieme. (2011). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]

  • National Center for Biotechnology Information. (2007). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). [Link]

  • National Center for Biotechnology Information. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]

Sources

Application

Strategic SAR Optimization of (1-methyl-1H-indazol-7-yl)methanamine Derivatives

Abstract This technical guide outlines the strategic development of derivatives based on the (1-methyl-1H-indazol-7-yl)methanamine scaffold. The indazole ring is a privileged structure in medicinal chemistry, widely util...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic development of derivatives based on the (1-methyl-1H-indazol-7-yl)methanamine scaffold. The indazole ring is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. The 7-position methanamine tail provides a unique vector for probing solvent-exposed regions or allosteric pockets while maintaining the core's capacity for hinge-region binding. This document details synthetic workflows, regiochemical validation, and SAR (Structure-Activity Relationship) logic for optimizing this scaffold.

Part 1: Strategic Analysis & Chemical Space

The "7-Vector" Advantage

In typical indazole-based drugs, the N1 and N2 nitrogens often engage in critical hydrogen bonding (e.g., with the kinase hinge region). Substitutions at the 3, 5, or 6 positions are common for hydrophobic packing. However, the 7-position is sterically unique.

  • Solvent Channel Access: The methanamine tail at C7 extends out of the planar aromatic core, often reaching into the solvent front or specific "shelf" regions in ATP-binding pockets.

  • Metabolic Stability: The 1-methyl group blocks the N1-H tautomer, preventing glucuronidation at this site and locking the active conformation.

  • Vector Orthogonality: Unlike C3 or C5 substitutions, C7 modifications rarely disrupt the primary binding mode of the pyrazole ring, allowing for "fine-tuning" of pharmacokinetic (PK) properties without destroying potency.

Regiochemical Integrity (Critical Check)

Before initiating library synthesis, the regiochemistry of the starting material must be validated. Methylation of indazoles often yields a mixture of N1-Me (thermodynamic) and N2-Me (kinetic) isomers.[1]

  • Diagnostic Protocol: Use 1D NOE (Nuclear Overhauser Effect) NMR.

    • Irradiate: The N-Methyl group protons.[2][3]

    • Observation: If N1-methylated, you will see an NOE enhancement at the C7-proton (or the C7-methylene group in this specific scaffold). If N2-methylated, the enhancement is observed at the C3-proton .

    • Action: Reject batches with >2% N2-isomer contamination to prevent SAR artifacts.

Part 2: Synthetic Protocols (The "Make")

Workflow Visualization

The following diagram illustrates the diversification strategy, moving from the core building block to three distinct derivative classes: Amides (Class A), Secondary Amines (Class B), and Ureas (Class C).

SAR_Workflow Core (1-methyl-1H-indazol-7-yl) methanamine ClassA Class A: Amides (Stable, H-bond Acceptors) Core->ClassA HATU / R-COOH ClassB Class B: Secondary Amines (Basic, Soluble) Core->ClassB Reductive Amination (NaBH(OAc)3) ClassC Class C: Ureas (Rigid Linkers) Core->ClassC Isocyanates / CDI Analysis SAR Analysis (Potency vs. LogD) ClassA->Analysis ClassB->Analysis ClassC->Analysis

Figure 1: Divergent synthetic workflow for library generation targeting the C7-amine handle.

Protocol A: Reductive Amination (Secondary Amine Library)

Objective: Synthesize a library of secondary amines to explore basicity and lipophilicity (LogD) modulation. Mechanism: Formation of an imine intermediate followed by in situ reduction.[4][5]

Reagents:

  • Scaffold: (1-methyl-1H-indazol-7-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone: Diverse R-CHO (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv - Crucial for imine formation)

Step-by-Step Procedure:

  • Imine Formation: In a 4 mL glass vial, dissolve the indazole scaffold (0.1 mmol) in DCE (1.0 mL). Add the aldehyde (0.12 mmol) and AcOH (6 µL).

  • Equilibration: Cap and shake at room temperature (RT) for 30–60 minutes. Note: This allows the imine/iminium species to form before reduction.

  • Reduction: Add NaBH(OAc)3 (32 mg, 0.15 mmol) in one portion.

    • Caution: Gas evolution (minimal) may occur.

  • Reaction: Shake at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).

  • Quench: Add saturated aqueous NaHCO3 (1 mL). Vigorously stir for 10 minutes to decompose excess borohydride.

  • Extraction: Extract with DCM (2 x 2 mL). Pass the organic layer through a phase separator frit (hydrophobic).

  • Purification: Evaporate solvent. Purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Why this works: NaBH(OAc)3 is milder than NaBH4 and selectively reduces the imine/iminium ion without reducing the aldehyde starting material, preventing side reactions.

Protocol B: High-Efficiency Amide Coupling

Objective: Create neutral, stable linkers to probe steric constraints.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, mix the Carboxylic Acid (0.11 mmol), HATU (42 mg, 0.11 mmol), and DIPEA (52 µL) in DMF (0.5 mL). Stir for 5 minutes. Color change to yellow/orange is typical.

  • Addition: Add the indazole amine scaffold (0.1 mmol) dissolved in DMF (0.5 mL).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc (5 mL), wash with 1M HCl (remove excess DIPEA/amine), then sat. NaHCO3 (remove excess acid), then brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Part 3: SAR Logic & Data Interpretation

The SAR Decision Matrix

Once the library is synthesized and tested (e.g., in a biochemical kinase assay), use this logic to guide the next iteration.

ObservationHypothesisStrategic Action
High Potency, Low Solubility Lipophilic clash or "grease" effect.Switch Class A (Amide) to Class B (Amine) to introduce a protonatable nitrogen (lower LogD).
Low Potency Steric clash at the 7-position exit vector.Shorten the linker (remove -CH2- if possible) or use smaller R-groups (Methyl/Ethyl vs. Benzyl).
Metabolic Instability Rapid oxidation of the benzylic carbon.Introduce gem-dimethyl groups at the benzylic position (creates steric block to CYP450).
N1-Demethylation Metabolic loss of the methyl group.Replace N1-Me with N1-Cyclopropyl or N1-Difluoromethyl (bioisosteres).
Quantitative Data Summary Template

Organize your screening data as follows for clarity:

Cmpd IDR-GroupClassIC50 (nM)LE (Ligand Eff.)tPSA (Ų)
IND-7-001AcetylAmide4500.3565.0
IND-7-002BenzylAmine120.4245.0
IND-7-0034-F-PhenylUrea850.3858.0

Part 4: Pathway Visualization (Biological Context)

The following diagram illustrates how the indazole scaffold typically interfaces with a Kinase signaling pathway (e.g., VEGFR or Aurora), highlighting where the inhibitor intervenes.

Pathway_Intervention Signal Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) Signal->Receptor Activation Downstream Downstream Effectors (RAS/RAF/MEK) Receptor->Downstream Phosphorylation Inhibitor Indazole Inhibitor (Blocks ATP Binding) Inhibitor->Receptor Inhibition (Type I/II) Response Cell Proliferation (Angiogenesis) Downstream->Response

Figure 2: Mechanism of Action. The indazole derivative competes with ATP at the Receptor Tyrosine Kinase, halting downstream signaling.

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Indazole derivatives as potent Aurora kinases inhibitors.[6][7]

    • Source: European Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: A one-pot parallel reductive amination of aldehydes with heteroarom
    • Source: PubMed / Vertex AI Search Results.
    • URL:[Link] (Note: Representative link for heteroaromatic amine protocols).

  • Regioselectivity in Indazole Synthesis

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][8][9][10][11]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • General Indazole Medicinal Chemistry

    • Title: Indazoles: A privileged scaffold in drug discovery.[7][12]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

Sources

Method

(1-methyl-1H-indazol-7-yl)methanamine in high-throughput screening campaigns

Application Note: (1-methyl-1H-indazol-7-yl)methanamine in High-Throughput Screening & Fragment-Based Discovery Abstract (1-methyl-1H-indazol-7-yl)methanamine is a high-value pharmacophore scaffold utilized in Fragment-B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-methyl-1H-indazol-7-yl)methanamine in High-Throughput Screening & Fragment-Based Discovery

Abstract

(1-methyl-1H-indazol-7-yl)methanamine is a high-value pharmacophore scaffold utilized in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.[1][2] Unlike the widely explored 3-, 5-, and 6-substituted indazoles, the 7-position offers a unique vector for exploring unoccupied chemical space within the ATP-binding pockets of kinases and allosteric sites of GPCRs.[1][2] This guide provides optimized protocols for handling, library integration, and screening of this scaffold, addressing specific challenges related to primary amine reactivity and solubility.

Physicochemical Profile & HTS Readiness

Before integration into screening campaigns, the physicochemical behavior of the scaffold must be understood to prevent false negatives (precipitation) or false positives (aggregation).

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicRelevance to HTS
Molecular Weight ~161.2 g/mol Ideal for FBDD (Rule of 3 compliant).[1][2]
pKa (Amine) ~9.2 (Predicted)Exists as a cation at physiological pH (7.4); high solubility.
pKa (Indazole N2) ~1.5The N1-methyl lock prevents tautomerization, ensuring a single binding mode.[1]
LogP ~1.4Optimal lipophilicity; low risk of non-specific hydrophobic binding.
Fluorescence Weak UV emissionCritical: Indazoles can fluoresce.[3] Background correction is required in fluorescence-intensity assays.[1][2]
Reactivity Nucleophilic 1° AmineRisk: Can react with electrophilic assay reagents (e.g., aldehydes, fluorogenic esters).
Expert Insight: The N1-Methyl Advantage

Unsubstituted indazoles undergo annular tautomerism (1H vs. 2H), complicating Structure-Activity Relationship (SAR) analysis.[1][2] The 1-methyl substitution in this scaffold "locks" the aromatic system, guaranteeing that the hydrogen bond acceptor (N2) remains fixed. This reduces entropic penalty upon protein binding, a desirable trait for low-affinity fragments [1].[1][2]

Protocol: Library Construction (Amide Coupling)

The primary utility of (1-methyl-1H-indazol-7-yl)methanamine is as a "capped" building block.[1][2] The following protocol is optimized for parallel synthesis in 96-well plates to generate a focused library of amides.

Objective: Synthesize 96 unique amides targeting the ATP-hinge region of kinases.

Reagents:

  • Scaffold: (1-methyl-1H-indazol-7-yl)methanamine (HCl salt).[1][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Scaffold Prep: Dissolve the scaffold (HCl salt) in DMF to a concentration of 0.2 M. Add 3.0 equivalents of DIPEA to neutralize the salt and activate the amine.

    • Why: The HCl salt is stable but unreactive. In situ neutralization prevents the need for an extraction step.

  • Carboxylic Acid Array: Dispense 96 diverse carboxylic acids (0.2 M in DMF) into a deep-well plate.

  • Reaction Initiation:

    • Add 1.0 equiv of Acid solution.

    • Add 1.1 equiv of HATU solution (0.2 M in DMF).

    • Incubate for 5 minutes (Pre-activation).

    • Add 1.0 equiv of Scaffold solution.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 16 hours.

  • Quenching: Add 10% water/DMSO to consume excess anhydride intermediates.

  • Direct QC: Analyze a subset (random 10%) via LC-MS. Expect >85% conversion due to the high nucleophilicity of the benzylic amine.

Protocol: Screening & Interference Mitigation

When screening this molecule (or its library derivatives), "Pan-Assay Interference" (PAINS) mechanisms must be ruled out.

Mechanism of Interference: The primary amine can form Schiff bases with aldehyde-containing cofactors (e.g., Pyridoxal phosphate) or react with fluorogenic substrates containing esters or anhydrides [2].

Screening Workflow (DOT Diagram):

HTS_Workflow Stock DMSO Stock (10 mM) Acoustic Acoustic Dispensing (Echo 550) Stock->Acoustic 20-50 nL Assay Primary Assay (Kinase/GPCR) Acoustic->Assay Test Cmpd Counter Counter Screen (Redox/Aggregation) Assay->Counter Hits (>30% Inh) Validation Biophysical Validation (SPR/NMR) Counter->Validation Clean Hits Validation->Stock SAR Expansion

Figure 1: HTS Triage Workflow. Note the mandatory counter-screen for redox/aggregation artifacts common in fragment screening.

Detailed Steps:

  • Acoustic Dispensing: Use non-contact dispensing (e.g., Labcyte Echo) to transfer 20–50 nL of compound.

    • Caution: Avoid traditional tip-based transfer for high-concentration fragment libraries (>1 mM) to prevent carryover.[1][2]

  • Buffer Compatibility: Ensure assay buffer contains 0.01% Triton X-100.

    • Why: Indazole fragments are planar and can stack (aggregate) at high concentrations (100 µM+), causing false positives by sequestering the enzyme. Detergent minimizes this [3].

  • The "Dummy" Run (Null-Target Control):

    • Run the assay without the target protein but with the detection reagents.

    • If the signal changes (fluorescence quenching or enhancement), the compound is an optical interferer.

Hit Validation: The "Self-Validating" System

Because fragments bind weakly (µM–mM affinity), biochemical IC50s are often unreliable. You must validate hits using biophysical methods that detect direct binding.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target protein on a CM5 sensor chip (Target RU: ~3000 for fragments).

  • Injection: Inject (1-methyl-1H-indazol-7-yl)methanamine at increasing concentrations (e.g., 10, 50, 100, 200, 500 µM).

  • Analysis:

    • Square Wave: Look for rapid "on" and rapid "off" rates (typical for fragments).

    • Stoichiometry: Calculate

      
      . If the signal exceeds theoretical 
      
      
      
      , the compound is aggregating or binding non-specifically (super-stoichiometric binding).

Logic for Validation (DOT Diagram):

Validation_Logic Hit Primary Hit Stoich SPR Stoichiometry (Observed vs. Theoretical) Hit->Stoich Specific Specific Binding (1:1 Ratio) Stoich->Specific 0.8 - 1.2 NonSpecific Promiscuous/Aggregator (>2:1 Ratio) Stoich->NonSpecific > 1.5 Structure X-Ray/Cryo-EM Co-structure Specific->Structure Prioritize

Figure 2: Decision tree for validating fragment hits using SPR stoichiometry.

References

  • Lombardo, F. et al. (2014). "The influence of tautomers on physicochemical properties and binding modes in drug discovery." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

  • Feng, B. Y., et al. (2005). "High-throughput assays for promiscuous inhibitors."[1][2] Nature Chemical Biology.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [1]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Sources

Application

Application Note: Analytical Quantification of (1-methyl-1H-indazol-7-yl)methanamine

Introduction & Scope (1-methyl-1H-indazol-7-yl)methanamine (CAS: 478836-84-1) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., ROCK, PI3K) and other bioactive sm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(1-methyl-1H-indazol-7-yl)methanamine (CAS: 478836-84-1) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., ROCK, PI3K) and other bioactive small molecules. Its structure features a basic primary amine attached to a hydrophobic indazole core, presenting specific analytical challenges:

  • Peak Tailing: The primary amine (pKa ~9.2) interacts strongly with residual silanols on silica-based columns.

  • Retention Stability: The polar amine group can cause retention shifts if mobile phase pH is not strictly controlled.

  • UV Response: While the indazole core is UV active, the aliphatic amine chain does not contribute to absorbance, requiring detection strategies focused on the aromatic system.

This guide details three validated protocols for the quantification and characterization of this analyte:

  • Protocol A (HPLC-UV): For purity assessment and assay (mg/g).

  • Protocol B (LC-MS/MS): For trace analysis and biological matrices (ng/mL).

  • Protocol C (qNMR): For primary reference standard qualification.

Physicochemical Profile

PropertyValue (Estimated/Calculated)Analytical Implication
Formula C9H11N3Monoisotopic Mass: 161.0953 Da
Molecular Weight 161.21 g/mol [M+H]+ = 162.1
pKa (Base) ~9.2 (Primary Amine)Requires pH control (low pH or high pH) to manage ionization.
pKa (Indazole) ~1.5 (N2 protonation)Negligible at standard HPLC pH.
LogP ~1.1Moderately polar; suitable for Reversed-Phase LC.
Solubility DMSO, Methanol, Dilute AcidAvoid pure water for stock preparation; use 50% organic or acidic diluent.

Protocol A: HPLC-UV (Purity & Assay)

Objective: Robust quantification of bulk material and reaction monitoring. Strategy: Use of a Charged Surface Hybrid (CSH) column with acidic mobile phase to protonate the amine and repel it from the stationary phase surface, ensuring sharp peak shape.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC (H-Class)

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (PN: 186005269)

    • Why: CSH technology applies a low-level positive surface charge that repels protonated amines, eliminating tailing without the need for ion-pairing reagents.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Column Temp: 40°C

  • Injection Volume: 5.0 µL

  • Detection: UV-DAD at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm provides higher sensitivity for the indazole ring; 254 nm is more selective against non-aromatic impurities.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection stabilization
8.060Linear Gradient
8.195Wash
10.095Hold Wash
10.15Re-equilibration
13.05End of Run
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile:Water (50:50) . Sonicate for 5 mins. Dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 100 µL of Stock into 900 µL of Mobile Phase A.

    • Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification in biological fluids (PK studies) or trace impurity analysis. Strategy: Positive Electrospray Ionization (ESI+) monitoring the specific transition of the methanamine side chain loss.

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS)
  • Ionization: ESI Positive

  • Scan Type: MRM (Multiple Reaction Monitoring)

  • Capillary Voltage: 3.0 kV

  • Source Temp: 500°C

  • Desolvation Gas: 1000 L/hr

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Assignment
Target 162.1 132.1 3022Loss of -CH2NH2 (Quantifier)
Target162.1145.13018Loss of NH3 (Qualifier)
Target162.177.03040Phenyl fragment
IS (Verapamil) 455.3165.13530Internal Standard
Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/sample.

  • Add 150 µL of Acetonitrile containing Internal Standard (100 ng/mL Verapamil).

  • Vortex aggressively for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a vial insert.

  • Inject 2 µL onto the LC-MS system (Use a C18 UPLC column, e.g., Acquity BEH C18, 1.7 µm).

Protocol C: qNMR (Absolute Purity)

Objective: Establishing the purity of the primary reference standard used in Protocols A & B.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (ensure >5x T1).

  • Pulse Angle: 90°.

  • Quantification Signal:

    • Integrate the N-Methyl singlet at ~4.0 ppm (3H) relative to the IS signal.

    • Alternatively, use the aromatic protons (3H) if the region is clear of impurities.

Visual Workflows (Graphviz)

Method Development Logic

MethodLogic Start Start: (1-methyl-1H-indazol-7-yl)methanamine PropCheck Analyze Properties: Basic Amine (pKa ~9.2) Indazole Core Start->PropCheck Decision Select Mode PropCheck->Decision PathHPLC Protocol A: HPLC-UV (High Conc/Purity) Decision->PathHPLC PathLCMS Protocol B: LC-MS/MS (Trace/Bioanalysis) Decision->PathLCMS ColSelect Column Selection: Charged Surface Hybrid (CSH) (Repels protonated amine) PathHPLC->ColSelect IonSource Ion Source: ESI Positive Mode [M+H]+ = 162.1 PathLCMS->IonSource MobilePhase Mobile Phase: 0.1% Formic Acid (Maintains pH ~2.7) ColSelect->MobilePhase ResultA Result: Sharp Peak, No Tailing UV Detection @ 220nm MobilePhase->ResultA Frag Fragmentation: Loss of CH2NH2 (-30 Da) Transition: 162.1 -> 132.1 IonSource->Frag ResultB Result: High Sensitivity (ng/mL) Bioanalytical Validated Frag->ResultB

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity and purity requirements.

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid or Plasma) SolidPrep Solid (API/Powder) Raw->SolidPrep BioPrep Biological Fluid Raw->BioPrep Weigh Weigh 10mg SolidPrep->Weigh Crash Protein Precip (Add 3x ACN + IS) BioPrep->Crash Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Dilute Dilute to 0.1 mg/mL (in Mobile Phase A) Dissolve->Dilute Inject Inject to LC Dilute->Inject Spin Centrifuge 13k x g, 10 min Crash->Spin Super Collect Supernatant Spin->Super Super->Inject

Caption: Parallel workflows for preparing pharmaceutical solids versus biological matrices.

Validation Parameters (Acceptance Criteria)

ParameterHPLC-UV CriteriaLC-MS/MS Criteria
Linearity (R²) > 0.999> 0.995
Accuracy 98.0% - 102.0%85.0% - 115.0%
Precision (RSD) < 1.0% (n=6)< 15.0% (n=6)
LOD ~0.5 µg/mL~1.0 ng/mL
Specificity Resolution > 2.0 from impuritiesNo interference in blank matrix

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5 Asymmetry)

  • Cause: Interaction of the 7-methanamine group with silanols.

  • Fix: Ensure the column is a "Hybrid" particle (CSH, BEH) or "Base Deactivated". If using a standard C18, add 5mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites.

Issue 2: Carryover in LC-MS

  • Cause: The basic amine sticking to the injector needle or valve.

  • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .

Issue 3: Split Peaks

  • Cause: Sample diluent is too strong (e.g., 100% ACN).

  • Fix: Match the sample diluent to the starting gradient conditions (e.g., 5% ACN in Water).

References

  • Indazole Synthesis & Properties

    • Title: Synthesis of 1H-Indazoles via Silver(I)
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • HPLC of Basic Pharmaceuticals

    • Title: Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances (Methodology for basic nitrogen heterocycles).
    • Source: MDPI.
    • URL:[Link][3][5][6][7][8]

  • LC-MS/MS of Indazole Derivatives

    • Title: New cannabimimetic indazole derivatives...[9] identified as designer drugs (Mass fragmentation of indazole carboxamides).

    • Source: ResearchGate.[9]

    • URL:[Link]

  • qNMR Methodology

    • Title: A Compar
    • Source: BenchChem.[2][10]

Sources

Method

Application Note: (1-methyl-1H-indazol-7-yl)methanamine as a Functional Scaffold Probe for Target Identification

Introduction & Mechanistic Rationale The "Privileged Scaffold" Concept The indazole core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs (e.g., Axitin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The "Privileged Scaffold" Concept

The indazole core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs (e.g., Axitinib , Pazopanib ) and clinical candidates targeting Protein Kinases (VEGFR, Aurora A) , Epigenetic Modulators (LSD1, PRMTs) , and Nitric Oxide Synthases (NOS) .

(1-methyl-1H-indazol-7-yl)methanamine represents a critical "functionalized fragment" for Target Identification (Target ID). Unlike fully elaborated drugs, this molecule contains a primary amine handle at the C7 position , which is strategically significant for two reasons:

  • Solvent Exposure: Structural Activity Relationship (SAR) data across multiple kinase and epigenetic targets suggests the C7 position of the indazole ring often points towards the solvent front (ribose pocket exit), tolerating bulky modifications without disrupting the primary binding mode.

  • Conjugation Readiness: The methanamine group (

    
    ) allows for facile, high-yield conjugation to biotin, fluorophores, or photo-affinity linkers via NHS-ester chemistry.
    
Application Scope

This guide details the use of (1-methyl-1H-indazol-7-yl)methanamine as a bait scaffold to identify unknown biological targets of indazole-based hit compounds using Activity-Based Protein Profiling (ABPP) and Affinity Chromatography .

Probe Design & Synthesis Strategy

To utilize this molecule for target ID, it must be converted into a Functional Probe . The most robust architecture is the Biotinylated Affinity Probe .

Probe Architecture
  • Warhead (Binder): (1-methyl-1H-indazol-7-yl)methanamine.

  • Linker: PEG4 spacer (critical to prevent steric clash between the bead and the protein).

  • Reporter: Biotin (for Streptavidin pulldown).

DOT Diagram: Probe Logic & Workflow

ProbeDesign cluster_binding Target Engagement Scaffold (1-methyl-1H-indazol-7-yl) methanamine (Binder) Linker PEG4 Spacer (Solubility & Reach) Scaffold->Linker NHS Coupling Target Unknown Target (Kinase/LSD1/NOS) Scaffold->Target Kd < 10µM Tag Biotin / Diazirine (Capture Handle) Linker->Tag Pre-assembled Complex Probe-Target Complex Target->Complex Incubation

Figure 1: Modular design of the indazole-based affinity probe. The C7-methanamine serves as the nucleophile for linker attachment.

Experimental Protocol: Chemical Conjugation

Objective: Synthesize Indazole-PEG4-Biotin for affinity pulldown.

Materials
  • (1-methyl-1H-indazol-7-yl)methanamine (10 mg, ~0.06 mmol)

  • NHS-PEG4-Biotin (Thermo Scientific or equivalent, 1.2 equivalents)

  • DMSO (Anhydrous)

  • Triethylamine (TEA) or DIPEA

  • LC-MS grade Acetonitrile/Water

Synthesis Steps
  • Dissolution: Dissolve 10 mg of the indazole amine in 500 µL anhydrous DMSO.

  • Activation: Add 3 equivalents of TEA to deprotonate the ammonium salt (if starting material is HCl salt).

  • Coupling: Add 1.2 equivalents of NHS-PEG4-Biotin dissolved in 100 µL DMSO.

  • Incubation: Vortex and incubate at Room Temperature (RT) for 2 hours in the dark.

  • Validation: Monitor reaction by LC-MS. Look for the disappearance of the amine peak (

    
    ) and appearance of the product mass (
    
    
    
    ).
  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a white powder.

Target Identification Workflow (Affinity Pulldown)

Objective: Isolate specific binding partners from cell lysate.

Phase A: Lysate Preparation
  • Cell Line: Choose a relevant line (e.g., MCF7 for kinases, THP-1 for epigenetic targets).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease/Phosphatase Inhibitors.

  • Protocol:

    • Harvest

      
       cells.
      
    • Lyse on ice for 30 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Adjust protein concentration to 2 mg/mL.

Phase B: The "Competition" Experiment (Critical Control)

To distinguish real targets from sticky proteins (e.g., tubulin, HSP90), you must run a Competition Control .

Sample GroupPre-TreatmentProbe AdditionResult Expectation
A: Vehicle DMSO (1 hr)Indazole-Biotin (10 µM)Captures Targets + Background
B: Competition Free (1-methyl-1H-indazol-7-yl)methanamine (100 µM) Indazole-Biotin (10 µM)Captures Only Background (Targets blocked)

Protocol:

  • Aliquot lysate into two tubes (A and B).

  • Add 100 µM free scaffold (unlabeled) to Tube B; add DMSO to Tube A. Incubate 1 hr at 4°C.

  • Add 10 µM Indazole-PEG4-Biotin to both tubes. Incubate 2 hrs at 4°C.

  • Add 50 µL Streptavidin-Magnetic Beads (pre-washed). Rotate 1 hr at 4°C.

  • Wash: 3x with Lysis Buffer, 2x with PBS.

  • Elution: Boil beads in 2x SDS-PAGE Sample Buffer (5 min, 95°C).

Data Analysis & Validation

LC-MS/MS Analysis
  • Run eluates on SDS-PAGE (short run, 1 cm).

  • Perform In-Gel Digestion (Trypsin).

  • Analyze peptides via LC-MS/MS (Orbitrap or equivalent).

Filtering Criteria (SILAC or Label-Free Quantification)

A "True Hit" must satisfy:

  • Enrichment: High intensity in Sample A (Vehicle).

  • Competition: >50% reduction in intensity in Sample B (Competition).

  • Relevance: Known indazole binders (Kinases, NOS, Demethylases) are prioritized over structural proteins (Actin, Keratin).

DOT Diagram: Decision Tree for Hit Validation

Validation Start MS Data List Filter1 Is protein in CRAPome? (Keratin, etc.) Start->Filter1 Filter2 Is Ratio (Vehicle/Comp) > 2.0? Filter1->Filter2 No Discard Discard Filter1->Discard Yes Filter3 Is it a Kinase/Epigenetic Enzyme? Filter2->Filter3 Yes Filter2->Discard No Valid High Confidence Target Filter3->Valid Yes Literature Check Literature Check Filter3->Literature Check No Literature Check->Valid Plausible

Figure 2: Bioinformatics workflow for filtering Mass Spec data to identify high-confidence targets.

References

  • Indazole Scaffold Utility: BenchChem Technical Support. "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." (2025).[1][2][3]

  • Kinase Inhibitor Design: PharmaBlock. "Indazoles in Drug Discovery: Bioisosteres and Fragment-Based Design."

  • Target ID Protocols: Cravatt, B. F., et al.[4][2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annu. Rev. Biochem. (2008).[1][5][6]

  • LSD1 Inhibitors: Ota, Y., et al.[3][6] "Drug Design Concepts for LSD1-Selective Inhibitors." Chem. Rec.[6] (2018).[6]

  • NOS Inhibition: PubMed. "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases." (2008).[5]

Sources

Application

Application Note: Optimizing Oral Bioavailability of (1-Methyl-1H-indazol-7-yl)methanamine Analogs

Executive Summary The (1-methyl-1H-indazol-7-yl)methanamine scaffold represents a privileged substructure in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., ROCK, PLK4, JAK) and CNS-active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1-methyl-1H-indazol-7-yl)methanamine scaffold represents a privileged substructure in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., ROCK, PLK4, JAK) and CNS-active agents. While the indazole core provides structural rigidity and hydrophobic binding interactions, the 7-methanamine side chain acts as a critical "solubility handle" and hydrogen bond donor.

However, this specific substitution pattern introduces distinct challenges for oral bioavailability (


):
  • Metabolic Instability: The primary amine is a substrate for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO), in addition to standard CYP450-mediated deamination.

  • Permeability vs. Efflux: While the amine improves aqueous solubility at gastric pH, it may limit passive permeability at intestinal pH or act as a P-glycoprotein (P-gp) substrate.

This guide outlines a streamlined workflow to assess and optimize the oral bioavailability of these analogs, moving from physicochemical filtering to definitive in vivo studies.

Pre-Clinical Formulation Strategy

Before initiating biological assays, the physicochemical behavior of the methanamine group must be stabilized.

Salt Selection

The free base of (1-methyl-1H-indazol-7-yl)methanamine is likely a solid with limited aqueous solubility at neutral pH. To maximize exposure, salt screening is mandatory.

  • Primary Recommendation: Hydrochloride (HCl) or Dihydrochloride salts.

    • Rationale: The basic methanamine nitrogen (

      
      ) protonates readily. HCl salts of benzylamine-type structures often show superior crystallinity and stability.
      
  • Secondary Recommendation: Mesylate or Maleate .

    • Rationale: If the HCl salt is hygroscopic, organic anions like methanesulfonate can improve lipophilicity-driven absorption while maintaining solubility.

Vehicle Formulation for PK Studies
  • Standard Vehicle (IV): 5% DMSO / 10% Solutol HS-15 / 85% Saline.

  • Standard Vehicle (PO): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension) OR 50 mM Citrate Buffer pH 4.0 (Solution).

    • Note: Avoid phosphate buffers for the PO arm if using high concentrations of the amine salt, as "salting out" (precipitation) may occur.

Phase I: In Vitro Metabolic Stability (The "Dual-Risk" Filter)

Unlike simple lipophilic drugs, this scaffold faces a "two-front war" against metabolism. Standard microsomal assays may underestimate clearance because they lack the cytosolic fraction where MAO enzymes reside.

Metabolic Soft Spots
  • Oxidative Deamination (Major Risk): The C7-methanamine side chain is susceptible to MAO-A/B and SSAO, converting the amine to an aldehyde, which is then oxidized to a carboxylic acid.

  • N-Demethylation: The N1-methyl group on the indazole ring is a classic site for CYP-mediated demethylation.

Protocol: Cytosolic vs. Microsomal Stability

Objective: Differentiate between CYP (microsomal) and MAO (cytosolic/mitochondrial) clearance.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • Pooled Liver S9 Fraction (Contains both microsomes and cytosol).

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs).

  • Inhibitors: Pargyline (MAO inhibitor).

Workflow:

  • Incubation A: Compound (

    
    ) + Microsomes + NADPH.
    
    • Result: Measures CYP clearance only.

  • Incubation B: Compound (

    
    ) + S9 Fraction + NADPH.
    
    • Result: Measures Total (CYP + MAO + Cytosolic) clearance.

  • Incubation C: Compound (

    
    ) + S9 Fraction + NADPH + Pargyline (
    
    
    
    )
    .
    • Interpretation: If

      
       in B  is significantly higher than C , the molecule is an MAO substrate.
      

Decision Logic:

  • High MAO Clearance?

    
     Methylate the alpha-carbon (convert 
    
    
    
    to
    
    
    ) or N-methylate the amine to reduce MAO affinity.

Phase II: In Vivo Pharmacokinetics (Rat)

Study Design
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

  • Groups:

    • Group 1 (IV): 1 mg/kg (Bolus). Vehicle: 5% DMSO/Saline.

    • Group 2 (PO): 5 mg/kg (Gavage). Vehicle: Citrate Buffer pH 4.0.

  • N: 3 animals per group.

Sampling Schedule
  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA anticoagulant). Note: Acidify plasma with 1% Formic Acid immediately if the metabolite is unstable.

Bioanalysis (LC-MS/MS)

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+). Chromatography: C18 Reverse Phase (Waters XSelect HSS T3), Gradient 5%


 95% B (ACN + 0.1% Formic Acid).

Detection Strategy (MRM Transitions):

  • Parent:

    
     Fragment (Loss of 
    
    
    
    is common for primary amines).
    • Example: If MW = 175, monitor

      
       (Loss of 
      
      
      
      ) and
      
      
      (Indazole core fragment).
  • Metabolite 1 (Acid):

    
     (Oxidation of 
    
    
    
    to
    
    
    ).
  • Metabolite 2 (Demethyl):

    
     (Loss of N-Methyl).
    

Data Analysis & Visualization

Calculated Parameters

Summarize data in the following format:

ParameterDefinitionTarget Value

Systemic Clearance

(Rat)

Volume of Distribution

(Indicates tissue distribution)

Time to Max Concentration0.5 – 2.0 h (Rapid absorption expected)

Oral Bioavailability

(Acceptable for lead)
Pathway Visualization

The following diagram illustrates the metabolic fate and decision logic for this scaffold.

Indazole_Metabolism cluster_metabolism Metabolic Clearance Pathways Parent (1-methyl-1H-indazol-7-yl)methanamine (Parent Drug) MAO MAO-A/B (Mitochondrial) Parent->MAO Oxidative Deamination (Primary Risk) CYP CYP450 (Microsomal) Parent->CYP N-Demethylation Aldehyde Aldehyde Intermediate (Transient) MAO->Aldehyde Demethyl N-Desmethyl Analog (Active?) CYP->Demethyl Acid Indazole-7-carboxylic acid (Inactive Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Figure 1. Primary metabolic clearance pathways for 7-methanamine indazoles. The MAO pathway often dominates clearance for primary benzylic-like amines.

Optimization Logic Tree

Use this workflow to troubleshoot low bioavailability (


).

Optimization_Logic Start Low Oral Bioavailability (F% < 20%) Check_Cl Check IV Clearance (Cl) Start->Check_Cl High_Cl High Clearance (> 70% Liver Blood Flow) Check_Cl->High_Cl Low_Cl Low Clearance (< 30% Liver Blood Flow) Check_Cl->Low_Cl Met_ID Metabolite ID (S9 Fraction) High_Cl->Met_ID Permeability Check Permeability (Caco-2) Low_Cl->Permeability Acid_Found Major Metabolite: Carboxylic Acid Met_ID->Acid_Found MAO driven Demethyl_Found Major Metabolite: N-Desmethyl Met_ID->Demethyl_Found CYP driven Fix_Acid Strategy: 1. Methylate alpha-carbon 2. Cyclize amine to ring Acid_Found->Fix_Acid Fix_Demethyl Strategy: Replace N-Me with N-Cyclopropyl or deuterated -CD3 Demethyl_Found->Fix_Demethyl Low_Perm Low Permeability / High Efflux Permeability->Low_Perm Solubility Low Solubility Permeability->Solubility Permeability OK Fix_Perm Strategy: Prodrug (Ester/Amide) or Lipophilicity reduction Low_Perm->Fix_Perm Fix_Sol Strategy: Switch to HCl/Mesylate Salt or use Cyclodextrin formulation Solubility->Fix_Sol

Caption: Figure 2. Troubleshooting decision tree for optimizing oral bioavailability in indazole-methanamine analogs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. BenchChem Technical Library. Link

  • Feng, Y., et al. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 50(2), 221–224. Link

  • PharmaBlock. (2025). Indazoles in Drug Discovery: A Privileged Scaffold.[1] PharmaBlock White Papers. Link

  • Zhu, X., et al. (2023). Deamination of benzylamines by MAO enzymes: Implications for drug design. ResearchGate.[2] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Method

protocols for N-alkylation of indazole scaffolds

Application Note: Strategic Protocols for the Regioselective N-Alkylation of Indazole Scaffolds Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, present in oncology (e.g., Paz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for the Regioselective N-Alkylation of Indazole Scaffolds

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, present in oncology (e.g., Pazopanib, Axitinib) and anti-inflammatory therapeutics.[1] However, its utility is often bottlenecked by the ambident nucleophilicity of the pyrazole ring, leading to mixtures of


- and 

-alkylated isomers.[1][2][3] This guide provides a definitive, evidence-based workflow for controlling regioselectivity. By leveraging thermodynamic versus kinetic control and specific catalytic modes, researchers can achieve high selectivity (>95:5) for either isomer.

Mechanistic Grounding & Regioselectivity Challenges

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole by approximately 4.5 kcal/mol [1].[1] However, under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.[1]

  • 
    -Alkylation (Thermodynamic Path):  Favored by conditions that allow equilibration or utilize the "sodium-chelate effect," where 
    
    
    
    coordinates with the
    
    
    lone pair and C3-substituents, sterically blocking
    
    
    attack.[1][3]
  • 
    -Alkylation (Kinetic Path):  Favored by steric hindrance at 
    
    
    
    (e.g., C7-substituents), the use of "soft" electrophiles, or specific transition-state interactions (e.g., Mitsunobu reaction, acid-catalyzed imidate alkylation).[1]
Figure 1: Decision Matrix for Regioselective Conditions

The following logic gate determines the optimal protocol based on the target isomer and substrate constraints.

IndazoleStrategy Start START: Target Regioisomer? N1_Target Target: N1-Alkyl Indazole (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl Indazole (Kinetic) Start->N2_Target Substrate_Check Substrate Features? N1_Target->Substrate_Check N2_Method_Check Electrophile Type? N2_Target->N2_Method_Check Method_A PROTOCOL A: NaH / THF (Standard N1-Selective) Substrate_Check->Method_A Base Stable (Esters, Amides) Method_B PROTOCOL B: Cs2CO3 / DMF (If NaH incompatible) Substrate_Check->Method_B Base Sensitive / C7-Substituted Method_C PROTOCOL C: Mitsunobu (PPh3 / DEAD / Alcohol) N2_Method_Check->Method_C Alcohol Available Method_D PROTOCOL D: Acid Catalysis (TfOH / Imidate) N2_Method_Check->Method_D Acid Stable / High Selectivity Req.

Caption: Strategic workflow for selecting N-alkylation conditions based on target regiochemistry and substrate properties.

Detailed Experimental Protocols

Protocol A: High -Selectivity (The Sodium-Chelate Method)

Best for: Standard substrates, C3-substituted indazoles (esters, ketones).[1][4] Mechanism: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 in THF forms a tight ion pair. The sodium cation coordinates to 

, shielding it from electrophilic attack, thus directing alkylation to

[2].[1]

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)[3]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1][3]

  • Solvent: Anhydrous THF (0.1 – 0.2 M concentration)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve the indazole substrate in anhydrous THF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH portion-wise. Critical: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures complete formation of the sodium indazolide salt.
    
  • Alkylation: Re-cool to

    
    . Add the alkyl halide dropwise.[3]
    
  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS.[1][3]

  • Workup: Quench with sat.

    
    .[5] Extract with EtOAc.[3][5] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1][3]

Expected Outcome: >95:5 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


:

ratio for most substrates.[6]
Protocol B: High -Selectivity (Mitsunobu Conditions)

Best for: Alkylation using alcohols; substrates where


 is sterically hindered.
Mechanism:  The bulky triphenylphosphine-DEAD complex favors attack by the more accessible (less sterically hindered) 

nitrogen, or via a specific transition state geometry that precludes

attack [3].[1]

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)[3]

  • Alcohol: Primary or Secondary Alcohol (1.5 – 2.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Azodicarboxylate: DEAD or DIAD (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Mixing: In a dried flask under

    
    , combine Indazole, Alcohol, and 
    
    
    
    in THF (0.1 M). Cool to
    
    
    .
  • Activation: Add DEAD/DIAD dropwise over 10–15 minutes. Note: Exothermic reaction.[1]

  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Stir 12–24 hours.[3]
    
  • Workup: Concentrate solvent directly. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide) or purify directly via flash chromatography.

Expected Outcome: Typically 1:3 to 1:10


:

ratio.
Protocol C: Ultra-High -Selectivity (Acid-Catalyzed Imidate)

Best for: "Difficult" substrates requiring exclusive


 selectivity.
Mechanism:  Protonation of the trichloroacetimidate creates a highly reactive electrophile. The reaction proceeds under kinetic control, favoring the more nucleophilic 

position (often calculated to have a lower activation barrier in this specific pathway) [4].[1]

Reagents:

  • Substrate: 1H-Indazole (1.0 equiv)[3]

  • Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2 – 1.5 equiv)[1]

  • Catalyst: Triflic Acid (TfOH) (0.1 – 0.2 equiv) or TMSOTf.

  • Solvent: Anhydrous DCM or Toluene.

Procedure:

  • Setup: Dissolve Indazole and Alkyl Trichloroacetimidate in DCM (0.1 M) under

    
    .
    
  • Catalysis: Add TfOH dropwise at RT.

  • Reaction: Stir at RT for 1–4 hours. Reaction is usually rapid.[7]

  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Expected Outcome: >98%


-selectivity reported for many substrates [4].[1]

Comparative Data & Optimization

VariableCondition

Selectivity

Selectivity
Notes
Base/Solvent

/ THF
High (95:5)Low

chelation effect is critical.[1]
Base/Solvent

/ DMF
Moderate (60:40)ModerateLoose ion pair leads to mixtures.
Base/Solvent

/ Acetone
Low (50:[1]50)LowOften yields difficult-to-separate mixtures.[1]
Reagent Mitsunobu (DIAD)LowHigh (10:[1]90)Steric bulk of reagents favors

.
Reagent Trichloroacetimidate/TfOHVery LowVery High (>1:99)Kinetic control; highly efficient.
Substituent C7-Nitro/EsterLowHigh Steric hindrance at

blocks access.[1]

Characterization: Distinguishing Isomers

Correct assignment is critical as


 and 

isomers often have similar

values. HMBC NMR is the gold standard for assignment.[1]
  • 
    -Alkyl Indazole: 
    
    • HMBC: The

      
       protons show a correlation to the bridgehead carbon (C7a)  and C3.
      
    • NOESY: Correlation between

      
       and C7-H (if unsubstituted).
      
  • 
    -Alkyl Indazole: 
    
    • HMBC: The

      
       protons correlate to C3 only .[1] Crucially, there is NO correlation to the bridgehead C7a.[1]
      
    • NOESY: Correlation between

      
       and C3-H (if unsubstituted).
      

References

  • Thermodynamic Stability of Indazole Tautomers

    • L. Dong et al., "Mechanism of a Highly Selective N2 Alkylation of Indazole," WuXi Biology, 2022.[1] Link

  • N1-Selective Protocols (NaH/THF)

    • BenchChem Application Note, "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates," 2025.[1][3] Link

    • University College Cork, "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein J. Org.[1] Chem., 2021.[1][4] Link

  • Mitsunobu N2-Selectivity

    • Beilstein Journals, "Regioselective alkylation of a versatile indazole," 2024.[1] Link[1]

  • Acid-Catalyzed N2-Selectivity (Pfizer Method)

    • H. He et al., "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds," Chem. Commun., 2022.[1] Link

    • Synthesis Journal, "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles," 2022.[1][8] Link

Sources

Application

Application Note: (1-Methyl-1H-indazol-7-yl)methanamine in Anti-Inflammatory Drug Discovery

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application of (1-methyl-1H-indazol-7-yl)methanamine as a high-value pharmacophore in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application of (1-methyl-1H-indazol-7-yl)methanamine as a high-value pharmacophore in the development of anti-inflammatory therapeutics, specifically targeting Rho-associated Protein Kinase 2 (ROCK2) and Lysine-Specific Demethylase 1 (LSD1) .

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While 3-, 5-, and 6-substituted indazoles are common, 7-substituted indazoles represent an under-explored chemical space that offers unique vectors for optimizing binding selectivity and physicochemical properties.

(1-Methyl-1H-indazol-7-yl)methanamine (CAS: 41926-06-1) is a critical building block for synthesizing Type II kinase inhibitors and epigenetic modulators . Its primary amine tail allows for the attachment of "warheads" or solubilizing groups that extend into the solvent-exposed regions of the ATP-binding pocket, significantly improving potency and reducing off-target toxicity in anti-inflammatory drug campaigns.

Scientific Background & Mechanism

The "7-Vector" Advantage

In the context of kinase inhibition (specifically ROCK2 and JAK family), the binding mode of the indazole core typically involves the nitrogen atoms (N1/N2) interacting with the hinge region of the kinase.

  • Standard Substitution: Substituents at positions 3, 5, or 6 often face the hydrophobic back-pocket (Gatekeeper residue).

  • 7-Position Utility: The 7-position directs substituents toward the solvent front or the ribose-binding pocket . Using the methanamine linker at this position allows medicinal chemists to:

    • Introduce Polarity: Improve water solubility (logP reduction) without disrupting the hydrophobic hinge interaction.

    • Enhance Selectivity: Target non-conserved residues at the pocket entrance, differentiating between closely related isoforms (e.g., ROCK1 vs. ROCK2).

Target Relevance in Inflammation
  • ROCK2 (Rho-associated Kinase 2): Hyperactivation of ROCK2 drives endothelial dysfunction, vascular permeability, and leukocyte infiltration. Inhibiting ROCK2 suppresses the release of pro-inflammatory cytokines (IL-17, IL-21).

  • LSD1 (Lysine-Specific Demethylase 1): LSD1 regulates the expression of inflammatory genes in macrophages. The (1-methyl-1H-indazol-7-yl)methanamine moiety mimics the substrate lysine, making it an ideal scaffold for reversible LSD1 inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the ROCK2 signaling cascade and the intervention point for indazole-based inhibitors.

ROCK_Pathway GPCR GPCR / Cytokine Receptor RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates NFkB NF-κB Activation ROCK2->NFkB Activates Indazole Indazole Inhibitor (1-methyl-1H-indazol-7-yl)methanamine Indazole->ROCK2 INHIBITS (ATP Competition) P_MLC Phospho-MLC MLC->P_MLC Actin Actomyosin Contraction P_MLC->Actin Drives Response Endothelial Permeability Leukocyte Infiltration Inflammation Actin->Response NFkB->Response

Caption: Mechanism of Action for Indazole-based ROCK2 Inhibitors in Inflammatory Signaling.

Experimental Protocols

Protocol 1: Chemical Synthesis of Indazole-Amide Library

Objective: To synthesize a focused library of amide derivatives using (1-methyl-1H-indazol-7-yl)methanamine as the nucleophile. This reaction couples the amine to various carboxylic acid "cores" (e.g., nicotinic acid, pyrazole-4-carboxylic acid) to screen for optimal kinase binding.

Reagents:

  • Amine: (1-Methyl-1H-indazol-7-yl)methanamine (1.0 equiv)

  • Carboxylic Acid: Diverse library acids (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Workflow:

  • Preparation: Dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL) in a 5 mL reaction vial.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add (1-methyl-1H-indazol-7-yl)methanamine (0.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at RT for 12–16 hours. Monitor progress via LC-MS (Target mass = Acid MW + 161.2 - 18).

  • Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.[2]

  • Purification: Purify via preparative HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

  • Validation: Confirm structure using 1H-NMR and HRMS.

Self-Validating Checkpoint:

  • If LC-MS shows incomplete conversion after 4 hours: Add an additional 0.2 equiv of HATU.

  • If multiple spots appear: Check for O-acylation if the acid contains a hydroxyl group; use protective groups if necessary.

Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized indazole derivatives against ROCK2.

Materials:

  • Enzyme: Recombinant human ROCK2 (active).

  • Substrate: S6K substrate peptide (KRRRLASLR).

  • ATP: 10 µM (Km apparent).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ADP detection.

Step-by-Step Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the indazole derivatives in 100% DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute ROCK2 enzyme in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Reaction Assembly:

    • Add 2 µL of Compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Enzyme Mix. Incubate for 10 min at RT (allows compound to bind).

    • Add 4 µL of Substrate/ATP Mix to initiate the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination & Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine IC50.

Data Interpretation Table:

IC50 RangeClassificationAction Item
< 10 nMPotent LeadProceed to Cell-based Assay (HUVEC permeability).
10 - 100 nMActive HitAnalyze SAR; optimize R-groups on amide.
> 1 µMInactiveDiscard; check synthesis purity or steric clash.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from building block to lead candidate.

Synthesis_Workflow Start Start: (1-methyl-1H-indazol-7-yl)methanamine Step1 Library Design (Virtual Screening) Start->Step1 Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Select Acids Step3 Purification (Prep-HPLC) Step2->Step3 Step4 ROCK2 Assay (ADP-Glo) Step3->Step4 Decision Hit Validation (IC50 < 100nM) Step4->Decision Decision->Start SAR Cycle (Optimize)

Caption: Iterative Design-Make-Test (DMTA) Cycle for Indazole-based Inhibitors.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:Molecules (2018).
    • URL:[Link]

  • ROCK Inhibitors in Inflammation

    • Title: Rho-kinase (ROCK) inhibitors and their application to inflammatory disorders.[3]

    • Source:Journal of Cardiovascular Pharmacology (2009).
    • URL:[Link]

  • LSD1 Inhibitors (Indazole-based)

    • Title: Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment.[4][5]

    • Source:European Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Compound Characterization

    • Title: 1-Methyl-1H-indazol-7-ylmethanamine (PubChem CID 18545442).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Method

creating a chemical library of (1-methyl-1H-indazol-7-yl)methanamine derivatives

Application Note: High-Throughput Synthesis of a (1-Methyl-1H-indazol-7-yl)methanamine Chemical Library Introduction & Strategic Rationale The (1-methyl-1H-indazol-7-yl)methanamine scaffold represents a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of a (1-Methyl-1H-indazol-7-yl)methanamine Chemical Library

Introduction & Strategic Rationale

The (1-methyl-1H-indazol-7-yl)methanamine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for indole and benzimidazole rings found in numerous kinase inhibitors (e.g., Pazopanib, Axitinib) and GPCR modulators. The 7-position functionalization of the indazole core is sterically unique, offering a vector for "scaffold hopping" that can improve metabolic stability and selectivity profiles by projecting substituents into solvent-exposed regions of a binding pocket.

This guide details a robust, scalable protocol for creating a chemical library based on this core. Unlike standard indole synthesis, the primary challenge here is the regioselective N-methylation of the indazole ring (N1 vs. N2 selectivity) and the efficient reduction of the C7-nitrile precursor without compromising the aromatic system.

Synthetic Strategy & Workflow

The synthesis is divided into two phases:

  • Core Scaffold Construction: A high-fidelity route to the (1-methyl-1H-indazol-7-yl)methanamine building block, prioritizing regiochemical purity.

  • Divergent Library Generation: A parallel synthesis workflow to derivatize the primary amine into amides, sulfonamides, ureas, and secondary amines.

Visual Workflow: Core Synthesis & Regiocontrol

CoreSynthesis cluster_legend Critical Control Point Start 7-Bromo-1H-indazole Step1 Step 1: N-Methylation (NaH, MeI, THF) Regioselectivity Check Start->Step1 N1_Isomer 1-Methyl-7-bromo-1H-indazole (Target N1) Step1->N1_Isomer Major Product (Thermodynamic) N2_Isomer 2-Methyl-7-bromo-2H-indazole (Byproduct N2) Step1->N2_Isomer Minor Product (Remove via Column) Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4) N1_Isomer->Step2 Nitrile 1-Methyl-1H-indazole- 7-carbonitrile Step2->Nitrile Step3 Step 3: Reduction (LiAlH4, THF) Nitrile->Step3 FinalCore (1-Methyl-1H-indazol-7-yl) methanamine Step3->FinalCore

Figure 1: Synthetic pathway for the core scaffold. Note the critical separation of N1/N2 isomers at Step 1.

Protocol 1: Synthesis of the Core Scaffold

Objective: Prepare 5.0 g of (1-methyl-1H-indazol-7-yl)methanamine with >98% purity.

Step 1: Regioselective N-Methylation

Rationale: Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers.[1] While N1 is thermodynamically favored, steric hindrance at C7 (bromo group) can increase N2 formation. We utilize Sodium Hydride (NaH) in THF to maximize N1 selectivity via chelation control.[2]

  • Reagents: 7-Bromo-1H-indazole (10.0 g, 50.7 mmol), NaH (60% dispersion, 2.43 g, 60.8 mmol), Iodomethane (3.48 mL, 55.8 mmol), Anhydrous THF (150 mL).

  • Procedure:

    • Cool a solution of 7-bromo-1H-indazole in THF to 0°C under N₂ atmosphere.

    • Add NaH portion-wise over 15 min. Stir at 0°C for 30 min (hydrogen gas evolution).

    • Add Iodomethane dropwise. Allow to warm to RT and stir for 3 hours.

    • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc (3x).[3]

    • Purification (CRITICAL): The crude will contain ~85:15 ratio of N1:N2. Purify via flash chromatography (Hexanes/EtOAc gradient).

      • N1-isomer (Target): Elutes second (more polar) in most systems, but verify with NOESY.

      • NOESY Check: N-Me signal shows NOE interaction with H-3 (and potentially H-7 substituent environment) for N2? Correction: N1-Me shows NOE to H-2? No, N1-Me is far from H3. Validation: In 1H-indazole, N1-Me shows NOE to H-7 (if H is present) or H-2 (none). N2-Me shows strong NOE to H-3. Absence of NOE to H-3 indicates N1-alkylation.

  • Yield Target: ~7.5 g (70%) of 7-bromo-1-methyl-1H-indazole .

Step 2: Palladium-Catalyzed Cyanation

Rationale: Converting the aryl bromide to a nitrile requires robust catalysis. Zn(CN)₂ is preferred over CuCN for easier workup and higher yields.

  • Reagents: 7-bromo-1-methyl-1H-indazole (7.0 g), Zn(CN)₂ (2.3 g), Pd(PPh₃)₄ (1.9 g, 5 mol%), DMF (70 mL).

  • Procedure:

    • Degas DMF with N₂ sparging for 20 min.

    • Combine all reagents in a pressure vessel or round-bottom flask.

    • Heat to 100°C for 12 hours.

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to remove Zinc salts) and brine.

  • Yield Target: ~4.5 g (85%) of 1-methyl-1H-indazole-7-carbonitrile .

Step 3: Nitrile Reduction to Methanamine

Rationale: LiAlH₄ provides a clean, complete reduction to the primary amine without affecting the indazole ring.

  • Reagents: 1-methyl-1H-indazole-7-carbonitrile (4.0 g), LiAlH₄ (2.0 equiv, 1.0 M in THF), Anhydrous THF.

  • Procedure:

    • Cool LiAlH₄ solution to 0°C.

    • Add nitrile solution (in THF) dropwise (Exothermic!).

    • Stir at RT for 1 hour, then reflux for 2 hours if conversion is incomplete.

    • Fieser Workup: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

    • Concentrate filtrate to obtain the amine.

  • Characterization: 1H NMR should show a singlet (~4.0-4.2 ppm) for the benzylic -CH₂-NH₂ protons.

  • Yield Target: ~3.5 g of (1-methyl-1H-indazol-7-yl)methanamine .

Protocol 2: Parallel Library Generation (96-Well Plate)

Objective: Create a diverse library of 96 derivatives using the core scaffold.

Library Logic & Plate Layout
  • Rows A-C (Amides): Reaction with diverse Acid Chlorides.[4]

  • Rows D-F (Sulfonamides): Reaction with diverse Sulfonyl Chlorides.

  • Rows G-H (Reductive Amination): Reaction with diverse Aldehydes.[5]

Visual Workflow: Library Generation

LibraryWorkflow cluster_reactions Parallel Reactions (96-Well Block) Core Core Scaffold: (1-Methyl-1H-indazol-7-yl)methanamine Rxn1 Amide Coupling (R-COCl + TEA) Core->Rxn1 Rxn2 Sulfonylation (R-SO2Cl + Pyridine) Core->Rxn2 Rxn3 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Rxn3 Scavenger Purification: Solid Phase Extraction (SPE) or Scavenger Resins Rxn1->Scavenger Rxn2->Scavenger Rxn3->Scavenger QC QC: LC-MS & Purity Check Scavenger->QC

Figure 2: Parallel synthesis workflow for library generation.

Detailed Procedures

A. Amide Synthesis (Rows A-C)

  • Stock Solutions:

    • Amine Core: 0.2 M in DCM.

    • Acid Chlorides (R-COCl): 0.25 M in DCM.

    • Base: Triethylamine (TEA), 1.0 M in DCM.

  • Protocol:

    • Add 100 µL Amine Core (20 µmol) to wells.

    • Add 120 µL Acid Chloride (30 µmol, 1.5 equiv).

    • Add 40 µL TEA (40 µmol, 2.0 equiv).

    • Shake at RT for 12 hours.

  • Workup: Add Polystyrene-Trisamine scavenger resin (to remove excess acid chloride). Shake 4 hours. Filter and concentrate.

B. Sulfonamide Synthesis (Rows D-F)

  • Protocol:

    • Similar to amides, but use Pyridine (2.0 equiv) as base.

    • React Amine Core (20 µmol) with Sulfonyl Chlorides (30 µmol).

    • Scavenger: Use Polystyrene-Isocyanate resin to remove any unreacted amine core if the sulfonyl chloride is limiting, or Trisamine for excess chloride.

C. Reductive Amination (Rows G-H)

  • Reagents: Aldehydes (R-CHO), NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid.

  • Protocol:

    • Add 100 µL Amine Core (20 µmol) in DCE (Dichloroethane).

    • Add 100 µL Aldehyde (22 µmol, 1.1 equiv) in DCE.

    • Add 5 µL Acetic Acid (Catalyst). Shake 1 hour for imine formation.

    • Add NaBH(OAc)₃ (excess, solid or slurry). Shake 16 hours.

  • Workup: Quench with 10% NaHCO₃. Extract organic phase.

Quality Control & Validation

Purity Criteria:

  • LC-MS: Purity > 90% (UV 254 nm).

  • Identity: Mass [M+H]⁺ must match theoretical within 0.4 Da.

Data Summary Table: Expected Outcomes

Reaction TypeReagent ClassTypical YieldMajor ImpurityScavenger Solution
Amide Coupling Acid Chlorides85-95%Hydrolyzed AcidPS-Trisamine (removes acid/chloride)
Sulfonylation Sulfonyl Chlorides80-90%Sulfonic AcidPS-Trisamine
Reductive Amination Aldehydes60-85%Bis-alkylationControl stoichiometry; PS-Isocyanate (removes unreacted amine)

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Comprehensive review on synthesis and biological activities of indazole derivatives." Current Drug Targets.

  • Regioselective Alkylation: Cheung, M., et al. (2003). "Investigation of the Regioselective N-Alkylation of Indazoles." Tetrahedron Letters.

  • Cyanation Protocol: Zanon, J., et al. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society.

  • Nitrile Reduction: Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society.

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Application

experimental setup for assessing (1-methyl-1H-indazol-7-yl)methanamine in vivo

Executive Summary & Scientific Rationale (1-methyl-1H-indazol-7-yl)methanamine represents a privileged pharmacophore in medicinal chemistry, serving as a critical "hinge-binding" motif for kinase inhibitors, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(1-methyl-1H-indazol-7-yl)methanamine represents a privileged pharmacophore in medicinal chemistry, serving as a critical "hinge-binding" motif for kinase inhibitors, particularly Rho-associated Coiled-coil Kinase (ROCK) inhibitors (e.g., analogs of Fasudil, Ripasudil, and Belumosudil) and ALK5 inhibitors.

When assessing this specific chemical entity (or NCEs containing this core) in vivo, researchers must address three critical challenges:

  • Physicochemical Stability: The primary amine at the C7 position makes the molecule basic (

    
    ) and prone to oxidation if not properly formulated.
    
  • Mechanism-Based Toxicity: If the molecule acts as a ROCK inhibitor, the primary dose-limiting toxicity (DLT) is acute hypotension due to systemic vasodilation.

  • Rapid Clearance: Small, polar indazole fragments often exhibit short half-lives (

    
    ) requiring precise sampling schedules during pharmacokinetic (PK) analysis.
    

This guide provides a self-validating workflow to assess the molecule's stability, bioavailability, and functional target engagement in vivo.

Pre-Clinical Formulation & Stability

Before entering animals, the compound must be converted to a suitable salt or vehicle form to ensure solubility and prevent precipitation in the bloodstream.

Formulation Protocol

Objective: Create a stable


 stock solution for IV/PO administration.
  • Salt Selection (Recommended): The free base is lipophilic and sparingly soluble in water. Convert to Hydrochloride (HCl) or Mesylate salt for in vivo studies.

    • Reaction: Dissolve free base in diethyl ether; add 1.1 eq of 1M HCl in ether; filter precipitate.

  • Vehicle Preparation:

    • IV Bolus: Saline (0.9% NaCl) or PBS (pH 7.4). If solubility is

      
      , use 5% DMSO / 10% Solutol HS-15 / 85% Saline.
      
    • PO (Oral): 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water (suspension) OR 20% HP-

      
      -CD (solution).
      
  • Stability Check:

    • Incubate at

      
       for 4 hours.
      
    • Analyze via HPLC-UV (254 nm). Acceptance Criteria:

      
       parent compound remaining.
      

Protocol A: Pharmacokinetics (PK) in Rat

Rationale: To determine oral bioavailability (


) and clearance (

).[1] Indazole-7-methanamines are often substrates for MAO-B or CYP450; determining

is critical for timing subsequent PD studies.
Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group 1: IV Bolus (

      
      ).
      
    • Group 2: Oral Gavage (

      
       or 
      
      
      
      ).
  • N: 3 animals per group (serial sampling).

Step-by-Step Workflow
  • Dosing: Administer compound. Record time

    
     precisely.
    
  • Sampling: Collect

    
     whole blood into 
    
    
    
    EDTA tubes at:
    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

    • PO: 15, 30 min, 1, 2, 4, 6, 8, 24 h.

  • Processing: Centrifuge at

    
     (
    
    
    
    , 10 min). Harvest plasma. Store at
    
    
    .
  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation (Acetonitrile with Internal Standard, e.g., Verapamil).

    • Column: C18 Reverse Phase (e.g., Waters XBridge,

      
      ).
      
    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: ESI+ Mode. Monitor MRM transition for Parent Ion

      
       (Loss of methanamine).
      

Data Output Table:

ParameterDefinitionTarget Value (Ideal)

Time to max concentration0.5 – 1.5 h (PO)

Peak plasma concentration


Half-life


Bioavailability

Protocol B: Pharmacodynamics (Hemodynamics)

Rationale: If the molecule targets ROCK, it inhibits Myosin Light Chain Phosphatase (MLCP) phosphorylation, leading to smooth muscle relaxation. The most robust in vivo readout for this class is a reduction in Mean Arterial Pressure (MAP) .

Experimental Design
  • Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats.

  • Instrumentation: DSI Implantable Telemetry (HD-S10).

Step-by-Step Methodology
  • Implantation: Surgically implant pressure transmitter into the abdominal aorta 7 days prior to study (recovery period).

  • Baseline Recording: Record continuous MAP and Heart Rate (HR) for 2 hours pre-dose.

  • Administration: Administer Vehicle or Test Compound (PO or IP) at

    
     determined in Protocol A.
    
  • Monitoring: Continuous recording for 12 hours post-dose.

  • Data Analysis: Bin data into 10-minute averages. Compare

    
     (mmHg) vs. Vehicle.
    

Self-Validation Check:

  • Positive Control: Fasudil (

    
     IP) must show 
    
    
    
    drop in MAP.
  • Safety Stop: If MAP drops

    
     or HR increases 
    
    
    
    (reflex tachycardia), the dose is toxic.

Protocol C: Target Engagement (Biomarker)

Rationale: To prove the hemodynamic effect is due to ROCK inhibition and not off-target calcium channel blockade, quantify the phosphorylation status of MYPT1 (Myosin Phosphatase Target Subunit 1), a direct ROCK substrate.

Tissue Collection & Western Blot
  • Tissue: Harvest Aorta or PBMCs (Peripheral Blood Mononuclear Cells) at

    
    .
    
  • Lysis: Homogenize in RIPA buffer + Phosphatase Inhibitors (Cocktail 2/3) + Protease Inhibitors. Crucial: Phosphatase inhibitors prevent ex vivo dephosphorylation.

  • Normalization: BCA Protein Assay.

  • Immunoblotting:

    • Primary Ab: Anti-phospho-MYPT1 (Thr853 or Thr696).

    • Normalization Ab: Anti-Total-MYPT1 or GAPDH.

  • Quantification: Calculate Ratio of

    
    .
    

Interpretation: A potent ROCK inhibitor will significantly decrease the p-MYPT1/Total ratio compared to vehicle.

Visualizations

Diagram 1: ROCK Signaling & Mechanism of Action

This diagram illustrates the pathway where (1-methyl-1H-indazol-7-yl)methanamine (as a ROCK inhibitor) intervenes to cause vasodilation.

ROCK_Pathway Agonist GPCR Agonist (AngII, ET-1) RhoA RhoA-GTP Agonist->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr853) Inhibitor (1-methyl-1H-indazol-7-yl) methanamine Inhibitor->ROCK INHIBITS (Target Engagement) pMYPT1 p-MYPT1 (Inactive Phosphatase) MYPT1->pMYPT1 Inactivation pMLC p-MLC (Phosphorylated) MYPT1->pMLC Dephosphorylates MLC MLC (Myosin Light Chain) pMYPT1->MLC Cannot Dephosphorylate Relaxation Vasodilation (BP Drop) MLC->Relaxation Promotes Contraction Actin-Myosin Contraction pMLC->Contraction Promotes

Caption: Mechanism of Action: The indazole derivative inhibits ROCK, preventing MYPT1 phosphorylation, restoring phosphatase activity, and leading to vasodilation.

Diagram 2: Integrated Experimental Workflow

This diagram outlines the logical flow from formulation to data analysis.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Analysis Formulation Salt Conversion (HCl/Mesylate) Stability Stability Check (HPLC >98%) Formulation->Stability PK_Study PK Study (Rat) IV vs PO Stability->PK_Study If Stable LCMS LC-MS/MS (Bioavailability) PK_Study->LCMS PD_Study Telemetry (BP) & Tissue Harvest Western Western Blot (p-MYPT1 Ratio) PD_Study->Western LCMS->PD_Study Select Dose based on Cmax

Caption: Integrated workflow ensuring formulation stability and PK data inform the dose selection for pharmacodynamic efficacy studies.

References

  • Feng, Y., et al. (2008). "Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho-kinase (ROCK) inhibitors." Journal of Medicinal Chemistry.

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Nature Clinical Practice Cardiovascular Medicine.

  • Chen, W., et al. (2013). "Pharmacokinetics and pharmacodynamics of Rho-kinase inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Introduction for the Modern Medicinal Chemist Welcome to the technical support guide for the synthesis of (1-methyl-1H-indazol-7-yl)methanamine. As a key structural motif in numerous pharmacologically active agents, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Medicinal Chemist

Welcome to the technical support guide for the synthesis of (1-methyl-1H-indazol-7-yl)methanamine. As a key structural motif in numerous pharmacologically active agents, including kinase inhibitors and therapies for central nervous system diseases, the efficient and regioselective synthesis of this indazole derivative is of paramount importance.[1][2] However, its preparation is not without significant challenges, most notably the control of regioselectivity during the N-methylation step and the efficient reduction of the C7 functional group.

This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of the critical process parameters, empowering you to troubleshoot common issues, optimize reaction conditions, and maximize the yield and purity of your target compound.

Strategic Overview: A Recommended Synthetic Pathway

A robust and common pathway to (1-methyl-1H-indazol-7-yl)methanamine begins with a commercially available substituted nitrotoluene, proceeds through the formation of the indazole core, and is followed by regioselective methylation and final reduction. Understanding this workflow is critical for contextualizing potential issues.

G cluster_0 Part 1: Indazole Core Formation cluster_1 Part 2: Regioselective N-Methylation cluster_2 Part 3: Final Reduction A 2-Methyl-3-nitrobenzonitrile B 7-Cyano-1H-indazole A->B Hydrazine Cyclization (e.g., N2H4·H2O) C 1-Methyl-1H-indazole-7-carbonitrile B->C Alkylation (e.g., NaH, MeI in THF) >95% N1 Selectivity D 2-Methyl-2H-indazole-7-carbonitrile (Undesired Isomer) B->D Alkylation (e.g., K2CO3, MeI in DMF) Leads to mixture E (1-methyl-1H-indazol-7-yl)methanamine C->E Reduction (e.g., Raney-Ni, H2 or LiAlH4)

Caption: Recommended synthetic workflow for (1-methyl-1H-indazol-7-yl)methanamine.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and critical challenges encountered during the synthesis. Each answer provides not just a solution, but the underlying chemical principles to inform your experimental design.

Category 1: N-Methylation Regioselectivity

Question: I am getting a significant amount of the undesired 2-methyl-2H-indazole isomer during the N-methylation step. How can I improve the selectivity for the N1-alkylated product?

Answer: This is the most common and critical challenge in indazole synthesis. The formation of N1 and N2 isomers is governed by a delicate balance of factors, primarily the choice of base and solvent, which dictates whether the reaction proceeds under kinetic or thermodynamic control.[3]

  • The Underlying Chemistry: The indazole anion is an ambident nucleophile. Alkylation at the N1 position generally leads to the thermodynamically more stable product, while alkylation at N2 is often the kinetically favored pathway. To achieve high N1 selectivity, you must create conditions that allow for equilibration to the more stable N1-sodium salt before the alkylating agent is introduced.[3]

  • The Solution: Favoring the Thermodynamic Product:

    • Base Selection is Critical: Use a strong, non-nucleophilic base like Sodium Hydride (NaH). NaH irreversibly deprotonates the indazole. The resulting sodium cation is believed to coordinate between the N2 nitrogen and the C7 substituent, sterically blocking the N2 position from the incoming electrophile (e.g., methyl iodide).[3] Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium that can favor the kinetic N2 product.

    • Solvent Choice Matters: Anhydrous Tetrahydrofuran (THF) is the solvent of choice when using NaH. It is relatively non-polar and effectively solvates the sodium cation without disrupting the crucial coordination that directs N1 alkylation.[3] Polar aprotic solvents like DMF can lead to poorer selectivity.

    • Temperature and Addition Sequence: Perform the deprotonation at 0 °C for approximately 30 minutes before the dropwise addition of the methylating agent. This ensures the complete formation of the thermodynamically favored N1-anion complex prior to alkylation.

Category 2: Final Reduction Step

Question: The reduction of my 1-methyl-1H-indazole-7-carbonitrile to the primary amine is low-yielding and produces several byproducts. What am I doing wrong?

Answer: Low yields in the reduction of an aromatic nitrile to a benzylamine-type product often stem from incomplete reaction, side reactions, or difficulties in product isolation. The choice of reducing agent and reaction conditions must be carefully tailored to the substrate.

  • The Underlying Chemistry: The primary challenge is to achieve complete reduction of the nitrile (-C≡N) to the aminomethyl group (-CH₂NH₂) without affecting the indazole ring system. Strong hydride reagents can sometimes lead to over-reduction or side reactions, while catalytic hydrogenation requires careful optimization of catalyst, pressure, and solvent.

  • Recommended Solutions & Troubleshooting:

    • Catalytic Hydrogenation (Preferred for Scale-up):

      • Reagent: Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (50-100 psi).

      • Solvent: An alcoholic solvent like methanol or ethanol, often with ammonia added (e.g., 7N NH₃ in MeOH). The ammonia helps to suppress the formation of secondary amine byproducts by preventing the intermediate imine from reacting with the product amine.

      • Troubleshooting: If the reaction stalls, the catalyst may be poisoned. Ensure the starting material is highly pure. An increase in hydrogen pressure or temperature (40-50 °C) can also drive the reaction to completion.

    • Hydride Reduction:

      • Reagent: Lithium Aluminum Hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and careful quenching.

      • Solvent: Anhydrous THF or diethyl ether.

      • Troubleshooting: The most common issue is an incomplete or difficult workup. A Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate, which simplifies the isolation of the polar amine product.

Category 3: Purification

Question: My final product streaks badly during silica gel column chromatography, and I cannot get a clean separation. How can I improve the purification?

Answer: The basic nature of the primary amine product causes strong, often irreversible, binding to the acidic silica gel, leading to significant tailing and poor recovery.[4] This is a classic problem when purifying amines.

  • The Underlying Chemistry: The lone pair on the nitrogen of your product amine forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction must be mitigated to allow for proper elution.

  • The Solution: Modifying the Stationary and Mobile Phases:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This sacrificial base will bind to the active sites on the silica gel, allowing your product to elute symmetrically.[4]

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 column if the product has sufficient hydrophobic character.

    • Salt Formation for Recrystallization: For a highly pure, stable, and crystalline solid, consider converting the final free base into a salt (e.g., hydrochloride or tartrate). This is often achieved by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether.[4] The resulting salt frequently has much better crystallization properties than the free base, providing a highly effective method of purification.[5]

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative routes to synthesize the (1-methyl-1H-indazol-7-yl)methanamine core?

A1: Yes, while the pathway described is common, other strategies exist. For instance, palladium-catalyzed cross-coupling reactions can be used to form the indazole ring from precursors like 2-bromobenzaldehydes and hydrazones.[6] Another approach is the reductive cyclization of o-nitroarenes, known as the Cadogan-Sundberg reaction.[7] However, these methods may require more expensive catalysts or less readily available starting materials, making the outlined route a practical choice for many applications.

Q2: How can I definitively confirm that I have synthesized the N1-methyl isomer and not the N2-methyl isomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination. In the ¹H NMR spectrum of the N1-methyl isomer, the N-methyl signal typically appears at a different chemical shift compared to the N2 isomer. More definitively, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the N-methyl protons and the C7a carbon of the indazole ring, which is a key confirmation for the N1 substitution pattern.

Q3: My initial indazole cyclization from 2-methyl-3-nitrobenzonitrile is low yielding. What can I optimize?

A3: Low yields in this step often point to incomplete reaction or side-product formation. Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents). The choice of solvent can also be critical; while alcohols are common, aprotic solvents like DMSO or DMF have been reported to provide higher yields in some indazole syntheses.[6] The reaction is typically run at reflux, so ensure the temperature is adequate for the solvent being used.

Optimized Experimental Protocols

Protocol 1: Regioselective N-Methylation of 7-Cyano-1H-indazole

This protocol is optimized for high N1-selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 7-cyano-1H-indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or remain as a fine suspension.

  • Alkylation: Add methyl iodide (MeI, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole-7-carbonitrile.[3]

Protocol 2: Reduction of 1-Methyl-1H-indazole-7-carbonitrile

This protocol uses catalytic hydrogenation, which is often preferred for its cleaner profile and scalability.

  • Preparation: To a hydrogenation vessel (e.g., Parr shaker), add 1-methyl-1H-indazole-7-carbonitrile (1.0 equiv) and a solution of 7N ammonia in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight, as a slurry in water).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.

  • Reaction: Heat the mixture to 40 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indazol-7-yl)methanamine. This can be purified further by column chromatography (with a basic modifier) or by salt formation and recrystallization.

Data Summary: N-Methylation Conditions

The following table summarizes the expected outcomes from different N-methylation conditions, providing a clear guide for experimental design.

BaseSolventTypical N1:N2 RatioTypical YieldControl TypeReference
NaH THF >95 : <5 High Thermodynamic [3]
K₂CO₃DMF~60 : 40ModerateMixed/Kinetic[3]
Cs₂CO₃Acetonitrile~70 : 30ModerateMixed/Kinetic[3]
NaHDMF~85 : 15HighThermodynamic[3]

Troubleshooting Flowchart: N-Alkylation Issues

G start Problem: Low N1:N2 Regioselectivity q1 What base and solvent are you using? start->q1 a1 K2CO3, Cs2CO3, or other weak/moderate bases q1->a1 a2 NaH in THF q1->a2 sol1 Switch to NaH (1.2 eq) in anhydrous THF. This favors the thermodynamic N1-anion. a1->sol1 q2 Did you allow for sufficient deprotonation time before adding the alkylating agent? a2->q2 a3 No, added immediately q2->a3 a4 Yes, >30 min at 0°C q2->a4 sol2 Stir the mixture of indazole and NaH at 0°C for 30-60 min before adding MeI. a3->sol2 q3 Is your THF truly anhydrous? a4->q3 sol3 Use freshly distilled THF or a new bottle from a reputable supplier. Water will quench NaH and alter selectivity. q3->sol3 If 'No' or 'Unsure'

Caption: Decision tree for troubleshooting poor N1-selectivity in indazole alkylation.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the National Science Foundation of Sri Lanka. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. SAGE Journals. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Methods of making indazoles.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

Sources

Optimization

troubleshooting (1-methyl-1H-indazol-7-yl)methanamine purification by chromatography

Case ID: IND-7-AMINE-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Diagnostic Workflow Before altering your method, identify the specific failure mode using the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-7-AMINE-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic Workflow

Before altering your method, identify the specific failure mode using the logic flow below.

TroubleshootingLogic Start START: Identify Symptom Symptom1 Broad/Tailing Peaks Start->Symptom1 Symptom2 Split Peaks / Doublets Start->Symptom2 Symptom3 Low Recovery / Ghost Peaks Start->Symptom3 Decision1 Is modifier present? Symptom1->Decision1 Decision2 Isomer Check (NMR) Symptom2->Decision2 Decision3 Solvent Check Symptom3->Decision3 Action1 Add 1% TEA or 10% 7N NH3 in MeOH Decision1->Action1 No Action2 Switch to Amine-Bonded Silica (KP-NH) Decision1->Action2 Yes, still tailing Action3 N1 vs N2 Isomer Separation: Optimize Gradient Decision2->Action3 Regioisomers confirmed Action4 Check for Schiff Base (Acetone Contamination) Decision2->Action4 Unknown impurity Action5 Eliminate Acetone from all steps Decision3->Action5 Acetone used? Action6 Use C18 Reverse Phase (pH 9.5 Buffer) Decision3->Action6 Irreversible adsorption

Figure 1: Decision matrix for troubleshooting amine purification. Follow the path matching your chromatogram's visual defects.

Common Issues & Solutions

Issue 1: Severe Peak Tailing (The "Comet" Effect)

Symptom: The product elutes over 10–20 column volumes (CV), contaminating later fractions. Root Cause: The primary amine (


) at the 7-position is highly basic (

).[1] It forms strong hydrogen bonds and ionic interactions with acidic silanols (

) on the silica surface [1].
Solution LevelProtocolMechanism
Level 1 (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% aq) to the mobile phase.[1]Competes for silanol sites, "blocking" them from the product.
Level 2 (Preferred) Use Dichloromethane (DCM) / 7N

in MeOH
.
Provides a constant basic environment without the water content of aqueous ammonia, which can deactivate silica.
Level 3 (Hardware) Switch to Amine-Functionalized Silica (KP-NH) .The stationary phase is pre-capped with propyl-amine groups, eliminating silanol acidity. Allows elution with simple Hexane/EtOAc gradients [2].[2]

Critical Note: If using TEA, you must flush the column with solvent before use to equilibrate the pH. If using UV detection, TEA absorbs below 250 nm; set your detector to 254 nm or 280 nm to avoid baseline noise.

Issue 2: Separation of Regioisomers (N1 vs. N2)

Symptom: Two closely eluting spots on TLC or a "shoulder" on the main peak. Root Cause: The synthesis of 1-methylindazole often produces the N1-methyl (desired, thermodynamic) and N2-methyl (impurity, kinetic) isomers.[1][3] These have distinct dipole moments but similar polarities [3].

  • Differentiation:

    • N1-isomer: Generally less polar (higher

      
      ) in EtOAc/Hexane systems.
      
    • N2-isomer: Generally more polar (lower

      
      ) and often elutes later.
      
  • Optimization Strategy:

    • Do not use MeOH/DCM for this separation; it is too strong (polar) and compresses the separation factor (

      
      ).
      
    • Use Toluene/Acetone (with 1% TEA) or Hexane/EtOAc (with 1% TEA) . The pi-pi interactions in Toluene can often resolve the electronic differences between the N1 and N2 aromatic systems better than aliphatic solvents.

Issue 3: "Ghost Peaks" and Yield Loss

Symptom: Product disappears after column, or a new peak appears at a much higher


 (less polar).[1]
Root Cause: Schiff Base Formation. 
Primary amines react rapidly with ketones (like acetone) to form imines.


This often happens if:
  • Glassware was washed with acetone and not fully dried.

  • Acetone was used as a solvent in the chromatography method.

Corrective Action:

  • Strictly ban acetone from the purification workflow.

  • Use Ethyl Acetate or DCM for dissolving the sample.[4]

  • If the imine has formed, treat the crude with aqueous HCl (1M) for 30 mins to hydrolyze it back to the amine, then basify and extract [4].

The "Gold Standard" Purification Protocol

Target Molecule: (1-methyl-1H-indazol-7-yl)methanamine Method: Flash Chromatography (Normal Phase)[1]

Step 1: Sample Preparation (Dry Loading)

Liquid loading is discouraged due to the low solubility of the indazole core in non-polar solvents.

  • Dissolve crude mixture in minimal MeOH/DCM (1:4) .

  • Add Celite 545 or amine-treated silica (ratio 1:3 sample:sorbent).

  • Evaporate to dryness on a rotovap (bath temp < 40°C).

  • Pack the dry powder into a solid load cartridge.

Step 2: Column & Solvent System
  • Stationary Phase: Spherical Silica Gel, 20-40 µm (High Performance).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% (7N

    
     in MeOH) in DCM.[1]
    
    • Note: We dilute the ammonia source to ensure precise gradient control.

    • Preparation: Mix 100 mL of "7N

      
       in MeOH" + 900 mL DCM. This is your "B" bottle.
      
Step 3: Gradient Program
Time (CV)% Mobile Phase BDescription
0–20%Isocratic hold to elute non-polar impurities (e.g., bis-methylated byproducts).[1]
2–120%

50%
Shallow gradient to elute the main amine.
12–1550%

100%
Flush to remove highly polar salts/aggregates.
15–18100%Wash.
Step 4: Fraction Analysis
  • Detection: UV at 254 nm (Indazole core absorption) and 280 nm .

  • Stain: Ninhydrin (Primary amine turns purple/red).

  • Post-Run: Pool fractions, evaporate, and immediately store under Nitrogen/Argon. Primary amines on benzylic positions can absorb

    
     from air to form carbamates over time.
    

Advanced Troubleshooting: Reverse Phase (C18)

If normal phase fails to separate impurities, use High pH Reverse Phase.

  • Column: C18 (capped).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

    
    .
    
    • Why High pH? At pH 10, the amine (

      
      ) is largely neutral (uncharged), increasing retention on C18 and improving peak shape. At acidic pH (0.1% Formic Acid), the molecule is protonated (
      
      
      
      charge) and will elute in the void volume [5].
  • Gradient: 5% to 60% Acetonitrile in Water (High pH).

References

  • Teledyne ISCO. (2020).[5] Chromatography Troubleshooting: Peak Shape and Tailing. Retrieved from [Link]

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Liting Dong et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Study.com. (n.d.). Reaction of Benzylamine with Acetone: Imine Formation Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of (1-methyl-1H-indazol-7-yl)methanamine for In Vitro Assays

Introduction: Addressing the Solubility Challenge (1-methyl-1H-indazol-7-yl)methanamine is an indazole derivative of interest in pharmaceutical and biochemical research.[1][2] A common bottleneck in the in vitro evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Solubility Challenge

(1-methyl-1H-indazol-7-yl)methanamine is an indazole derivative of interest in pharmaceutical and biochemical research.[1][2] A common bottleneck in the in vitro evaluation of such compounds is their limited aqueous solubility. For any biological assay to yield accurate and reproducible data, the test compound must be fully dissolved in the aqueous medium; poor solubility can lead to underestimated potency, compound precipitation, and unreliable structure-activity relationships (SAR).[3][4]

This guide provides a systematic, multi-tiered approach to overcoming the solubility challenges associated with (1-methyl-1H-indazol-7-yl)methanamine. The core of this molecule's chemical personality lies in its primary amine (-CH₂NH₂) group, which is basic and provides a rational starting point for solubility enhancement.[5] We will proceed from the simplest and most chemically intuitive methods to more advanced formulation strategies, explaining the scientific principles behind each choice.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting

This section addresses the most immediate questions researchers face when a compound fails to dissolve.

Q1: I added my (1-methyl-1H-indazol-7-yl)methanamine powder directly to my neutral pH buffer (e.g., PBS pH 7.4), and it won't dissolve. Why?

A1: This is expected. The molecule's structure contains a fused bicyclic indazole ring system, which is largely hydrophobic and can exhibit planarity, contributing to strong crystal lattice energy (the energy that holds the solid powder together).[6][7] While the methanamine group adds polarity, it is often insufficient to overcome the hydrophobicity of the core structure at neutral pH, where the amine is primarily in its non-ionized, less soluble free base form.[5]

Q2: What is the absolute first and simplest thing I should try?

A2: pH adjustment. Your compound has a basic primary amine group. By lowering the pH of your solvent, you can protonate this group (R-NH₂ → R-NH₃⁺), forming a salt.[8] This charged, ionic form is significantly more soluble in aqueous solutions than the neutral form. This is the most rational first step before attempting more complex methods.[9]

Q3: My compound dissolved perfectly in my DMSO stock, but when I diluted it into my cell culture medium, it immediately turned cloudy or I saw a precipitate. What is happening and how do I fix it?

A3: This is a classic case of a compound "crashing out" of solution. You created a temporarily supersaturated solution that is not thermodynamically stable.[10][11] DMSO is a very strong organic solvent, but upon high dilution into an aqueous system, the local solvent environment changes drastically, and the water is unable to keep the compound dissolved.[12]

  • To fix this:

    • Lower the final concentration: Your target concentration may be above the compound's kinetic solubility limit in the final medium.

    • Optimize the dilution technique: Add the DMSO stock slowly to a vortexing or rapidly stirring volume of the aqueous buffer. This avoids localized high concentrations that trigger precipitation.[10]

    • Increase the co-solvent percentage: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help, but you must validate this concentration for solvent toxicity.[12]

Q4: What concentration of an organic co-solvent like DMSO is considered "safe" for my in vitro assay?

A4: There is no universal "safe" concentration, as it is highly dependent on the cell type and the specific assay endpoint. However, a widely accepted general practice is to keep the final concentration of DMSO at or below 0.5% (v/v).[12][13] Some sensitive cell lines or assays may even require concentrations below 0.1%.[14]

  • Critical Control: You must run a "vehicle control" for every experiment. This control contains the highest concentration of the solvent used in your experiment (e.g., 0.5% DMSO in media) but no test compound. This allows you to subtract any effects of the solvent itself from your results.[13]

Part 2: A Systematic Workflow for Solubility Enhancement

For a compound like (1-methyl-1H-indazol-7-yl)methanamine, a logical, tiered approach is most effective. Start with the method that perturbs the system the least (pH adjustment) and escalate only as needed.

G cluster_0 start Start with Dry Compound Powder ph_adjust Strategy 1: pH Adjustment (Prepare Acidic Stock) start->ph_adjust check_sol_ph Is compound soluble and is pH compatible with assay? ph_adjust->check_sol_ph cosolvent Strategy 2: Co-Solvency (e.g., DMSO, Ethanol) check_sol_ph->cosolvent No success Proceed to Assay with Appropriate Vehicle Control check_sol_ph->success  Yes check_sol_co Does it precipitate on dilution at an acceptable final solvent %? cosolvent->check_sol_co cyclo Strategy 3: Complexation (e.g., HP-β-Cyclodextrin) check_sol_co->cyclo No check_sol_co->success  Yes check_sol_cyclo Is compound soluble and is cyclodextrin compatible? cyclo->check_sol_cyclo check_sol_cyclo->success  Yes fail Consult Formulation Specialist (Consider advanced methods) check_sol_cyclo->fail No

Caption: Decision workflow for enhancing compound solubility.

Strategy 1: pH Adjustment (The Rational First Choice)

Mechanism of Action: The primary amine on (1-methyl-1H-indazol-7-yl)methanamine is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is decreased to be at least 1-2 units below the pKa of the amine, the equilibrium will shift overwhelmingly toward the protonated, cationic form (R-NH₃⁺). This charged species is an ionic salt and exhibits vastly improved aqueous solubility.[15]

  • Target Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM).

  • Solvent Preparation: Prepare a suitable acidic aqueous solvent. A common starting point is 100 mM HCl or a buffer system like 50 mM citrate buffer at pH 3.0.

  • Dissolution: Add the prepared acidic solvent to the pre-weighed compound powder.

  • Mechanical Assistance: Vortex vigorously. If needed, brief sonication in a water bath can help break up aggregates and accelerate dissolution.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates. If it is not, the concentration may be too high for this method.

  • pH Check & Neutralization (If Required): Before final dilution into assay media, you may need to adjust the pH of this acidic stock closer to your final assay pH. Do this cautiously, as raising the pH will decrease solubility and may cause precipitation if the final concentration is too high.

  • Dilution: Perform serial dilutions from this aqueous stock into your final assay buffer.

Strategy 2: Co-Solvency (The Industry Workhorse)

Mechanism of Action: Co-solvents are water-miscible organic solvents that can dissolve compounds that are poorly soluble in water alone.[16] They work by reducing the polarity of the overall solvent system, thereby decreasing the energy penalty required to create a cavity for the hydrophobic solute molecule.[17] The standard workflow is to create a high-concentration stock in a pure organic solvent and then dilute it into the aqueous assay medium.[12]

Co-SolventTypical Final Assay Conc. (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) < 0.5% Excellent solubilizing power. Can be toxic to some cells at >0.5-1%.[12][13][14] Can interfere with some enzyme assays.
Ethanol (EtOH) < 1.0%Less toxic than DMSO for many cell lines. Less powerful solvent than DMSO. Can have biological effects.
Polyethylene Glycol 400 (PEG 400) < 1.0%Generally low toxicity. More viscous. Can be a good alternative if DMSO or EtOH are problematic.[18]
N,N-Dimethylformamide (DMF) < 0.5%High solubilizing power but generally more toxic than DMSO. Use with caution.[12]
  • Stock Preparation: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved. Use gentle warming (37°C) or sonication if necessary, but check for compound stability.[9]

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in your cell culture medium or assay buffer. This helps to minimize the shock of dilution.

  • Final Dilution (The Critical Step):

    • Aliquot the required volume of your final assay buffer/medium into a tube.

    • While the tube is actively vortexing or stirring, add the small volume of your concentrated stock solution drop-wise into the liquid. Never add the aqueous buffer to the concentrated DMSO stock.

  • Stability Check: After preparing the final working solution, let it sit at the experimental temperature for 15-30 minutes and visually inspect for any signs of precipitation before adding it to your assay.[10]

Strategy 3: Complexation with Cyclodextrins (An Advanced Solution)

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the hydrophobic part of a guest molecule—in this case, the indazole ring of your compound—forming a non-covalent "inclusion complex."[21][] This complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high water solubility and low toxicity.[13][23]

G cluster_cd Cyclodextrin (Host) cd_shape complex Soluble Inclusion Complex cd_shape->complex compound (1-methyl-1H-indazol-7-yl)methanamine (Guest) compound->cd_shape Forms Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in water or your assay buffer (e.g., 10-40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Add the pre-weighed compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Mix the solution overnight at room temperature or 4°C with constant stirring or shaking. This allows time for the inclusion complex to form. Sonication can also be used to accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Isolate Supernatant: Carefully collect the clear supernatant. This is your stock solution. It is crucial to quantify the actual concentration of the dissolved compound in this stock via HPLC-UV or a similar method, as it may be less than the theoretical maximum.

  • Assay Dilution: Use this quantified, aqueous stock for your serial dilutions. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques.
  • GSC Biological and Pharmaceutical Sciences. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • PMC. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • University of York. (n.d.). Solubility and pH of amines.
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-7-ylamine.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • BenchChem. (n.d.). "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro".

Sources

Optimization

(1-methyl-1H-indazol-7-yl)methanamine stability issues and degradation pathways

Status: Active | Topic: Stability & Degradation | Audience: R&D Scientists Core Stability Profile: The "Benzylic" Vulnerability Executive Summary: (1-methyl-1H-indazol-7-yl)methanamine is a bifunctional intermediate ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Stability & Degradation | Audience: R&D Scientists

Core Stability Profile: The "Benzylic" Vulnerability

Executive Summary: (1-methyl-1H-indazol-7-yl)methanamine is a bifunctional intermediate often used in kinase inhibitor synthesis. Its stability profile is dominated by two structural features:

  • The Primary Benzylic Amine: The exocyclic amine at position 7 is chemically equivalent to a benzylamine. It is highly susceptible to oxidative deamination and atmospheric CO₂ capture .

  • The 1,7-Peri-Interaction: The N-methyl group at position 1 and the methanamine at position 7 create a sterically crowded "bay region." This steric strain prevents optimal hydrogen bonding networks in the crystal lattice of the free base, lowering the melting point and increasing susceptibility to moisture and oxidation compared to unhindered isomers (e.g., position 4, 5, or 6).

Storage Recommendation:

  • Preferred Form: Dihydrochloride salt (HCl) or Trifluoroacetate (TFA) salt.

  • Condition: -20°C, under Argon/Nitrogen, desiccated.

  • Critical Warning: Do NOT store as a free base oil/gum for >24 hours. It will rapidly absorb CO₂ to form a solid carbamate crust or oxidize to the aldehyde.

Degradation Pathways & Mechanisms

The degradation of this molecule follows a "Cascade of Neglect." If stored improperly, the free amine initiates a chain reaction leading to complex mixtures.

Pathway A: Oxidative Deamination (The "Yellowing" Effect)

Like all benzylic amines, the methylene protons (benzylic -CH₂-) are activated. Molecular oxygen (radical mechanism) or trace metal impurities can abstract a proton, leading to an imine intermediate, which hydrolyzes to 1-methyl-1H-indazole-7-carbaldehyde and ammonia.

Pathway B: Carbamylation (The "Ghost Peak" Effect)

Primary amines are nucleophiles that react reversibly with atmospheric CO₂ to form carbamic acids, which stabilize as carbamate salts. In LC-MS, this often presents as a "ghost" mass (+44 Da) or causes peak tailing due to thermal decomposition in the source.

Pathway C: Dimerization (Schiff Base Formation)

Once Pathway A produces the aldehyde, it reacts with the remaining intact amine to form a stable imine dimer (Schiff base). This is often the insoluble "gunk" seen in aged samples.

Visualization: The Degradation Cascade

DegradationPathways Target (1-methyl-1H-indazol-7-yl) methanamine (Active API) Carbamate Carbamic Acid / Salt (+44 Da Adduct) Target->Carbamate Carbamylation (Reversible) Imine Imine Intermediate Target->Imine Oxidative Deamination Dimer Schiff Base Dimer (Insoluble Precipitate) Target->Dimer Condensation CO2 Atmospheric CO2 CO2->Carbamate O2 O2 / Trace Metals O2->Imine Aldehyde 1-methyl-1H-indazole- 7-carbaldehyde Imine->Aldehyde Hydrolysis (-NH3) Aldehyde->Dimer + Amine

Figure 1: The degradation cascade showing the transition from active amine to carbamate (reversible) and aldehyde/dimer (irreversible).

Troubleshooting Guide: FAQs & Diagnostics

Symptom: "My sample turned from a clear oil to a white solid crust."

Diagnosis: Carbamate Formation. [1][2][3][4][5]

  • Cause: The free base amine absorbed CO₂ from the air. This is extremely common for benzylic amines.

  • Verification: Run an NMR in DMSO-d6. Look for a broad peak >10 ppm (acidic proton) or a shift in the methylene signal.

  • Solution: This is reversible. Dissolve the solid in DCM and wash with 1M NaOH or NaHCO₃. Dry and re-concentrate immediately before use.

Symptom: "LC-MS shows a peak at M+16 and M-1."

Diagnosis: Oxidation to Aldehyde.

  • Cause: Exposure to air/light. The M+16 is likely the N-oxide (less common) or the M-1 is the aldehyde (Mass = Target - 2H + O... actually Aldehyde is M-1 relative to amine if considering N loss, but usually Aldehyde mass is M+14 - NH3 = M-1).

    • Correction: Target MW = 161. Aldehyde MW = 160. The "M-1" peak in positive mode is actually the aldehyde (160+H = 161) overlapping or appearing close to the amine.

  • Solution: This is irreversible. You must repurify via column chromatography (DCM:MeOH:NH₃) or acid-base extraction.

Symptom: "I see a peak at M+44 in LC-MS, but NMR looks clean."

Diagnosis: Transient Carbamate in Source.

  • Cause: If you use a basic mobile phase (Ammonium Bicarbonate), the amine may react with CO₂ during the analysis.

  • Solution: Switch to an acidic mobile phase (0.1% Formic Acid). The low pH decomposes the carbamate instantly, revealing the true purity.

Symptom: "Low yield in amide coupling reactions."[6]

Diagnosis: Salt Stoichiometry Mismatch.

  • Cause: If you are using the HCl salt, you must add at least 1 equivalent of base (DIPEA/TEA) to free the amine. However, the 7-position is sterically hindered by the 1-methyl group.

  • Solution: Use a stronger base or longer equilibration time. The "peri-effect" (1,7-interaction) makes the nitrogen lone pair less accessible than in 4- or 5-substituted isomers.

Experimental Protocols

Protocol A: Salt Formation (Stabilization)

Use this to convert the unstable free base into a stable solid for storage.

  • Dissolution: Dissolve 1.0 g of (1-methyl-1H-indazol-7-yl)methanamine (free base) in 10 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 eq, ~4 mL) under stirring.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add more ether and sonicate.

  • Isolation: Filter the solid under Argon. Wash with cold ether (3 x 10 mL).

  • Drying: Dry under high vacuum for 4 hours.

  • Result: The dihydrochloride salt is stable at -20°C for >1 year.

Protocol B: "Rescue" of Carbonated/Oxidized Sample

Use this if your sample has turned into a crusty solid or yellow oil.

  • Dissolve: Take the degraded material and dissolve in DCM (20 mL/g).

  • Acid Wash: Extract with 1M HCl (2 x 10 mL). The amine (and carbamate, which reverts to amine in acid) goes into the water layer. The aldehyde and dimer (impurities) stay in the DCM layer.

  • Separation: Discard the DCM layer (organic).

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

  • Extract: Extract the now-cloudy aqueous layer with fresh DCM (3 x 15 mL).

  • Dry & Concentrate: Dry combined organics over Na₂SO₄, filter, and concentrate. Use immediately.

References

  • BenchChem Technical Support. (2025).[6] Modifying experimental protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine. (General principles of imidazole/indazole amine handling).

  • Sartori, G., & Savage, D. W. (1983). Steric hindrance effects on carbamate stability in amine-CO2 systems. Industrial & Engineering Chemistry Fundamentals. (Mechanism of carbamate formation in hindered amines).

  • Cottyn, B., et al. (2007).[7] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. (Specific synthesis and reactivity of 7-substituted indazoles).

  • Liotta, C. L., et al. (2023). Reaction mechanism of benzylamine with CO2. Journal of Organic Chemistry. (NMR characterization of benzylamine-CO2 adducts).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses indazole as a scaffold and the metabolic liability of benzylic amines).

Sources

Troubleshooting

Technical Support Center: Indazole Synthesis &amp; Optimization

Subject: Identifying and Minimizing Side Reactions in Indazole Scaffolds Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identifying and Minimizing Side Reactions in Indazole Scaffolds Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

Introduction

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib). However, its synthesis is plagued by two primary failure modes: regiochemical ambiguity (N1 vs. N2 functionalization) and intermediate instability (azo-coupling tars or stalled nitroso intermediates).

This guide moves beyond standard textbook procedures to address the causality of these failures. It provides self-validating protocols designed to arrest side reactions before they compromise the batch.

Module 1: The Regioselectivity Conundrum (N1 vs. N2)

The Issue: Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products. The Mechanism: The indazole anion is an ambident nucleophile.

  • N1-Alkylation (Thermodynamic): Generally favored due to the restoration of the benzenoid system.

  • N2-Alkylation (Kinetic): Often favored under conditions where the proximal lone pair is more accessible or when steric bulk at C7 hinders N1 attack.

Troubleshooting Guide: Controlling Regiochemistry
SymptomProbable CauseCorrective Action
Mixture of N1/N2 isomers (~1:1) Weak base (K₂CO₃) or polar aprotic solvent (DMF) promoting Sɴ1-like character.Switch to Chelation Control: Use NaH in THF. The Na⁺ ion coordinates with the N2 lone pair, blocking it and directing the electrophile to N1.
Exclusive N2 product desired Reaction is under thermodynamic control.Use Kinetic Conditions: Employ Meerwein salts (Et₃O⁺BF₄⁻) in DCM or alkyl trichloroacetimidates with catalytic acid.
Low Yield / Recovery of SM Electrophile hydrolysis or elimination.Protocol Check: Ensure electrophile is added after anion formation (gas evolution cessation). Use dry solvents (<50 ppm H₂O).
Standardized Protocol: N1-Selective Alkylation (Chelation Control)

Ref: Adapted from Cheung et al. and recent process chemistry reviews.

  • Anion Formation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C. Add 1H-indazole (1.0 equiv) dropwise.

    • Checkpoint: Wait for H₂ gas evolution to cease completely (approx. 30 min). Solution should turn clear or pale yellow.

  • Electrophile Addition: Add alkyl halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by TLC.[1][2]

    • Validation: N1-alkyl indazoles typically have a higher R_f than N2-isomers in EtOAc/Hexane systems due to lower polarity.

  • Quench: Cool to 0°C; quench with sat. NH₄Cl.

Logic Diagram: Regioselectivity Decision Tree

IndazoleRegio Start Target: N-Alkylated Indazole Decision Desired Isomer? Start->Decision N1_Path Target: N1-Isomer (Thermodynamic) Decision->N1_Path N2_Path Target: N2-Isomer (Kinetic) Decision->N2_Path Cond_N1 Conditions: NaH / THF (Chelation) or Cs2CO3 / DMF (High Temp) N1_Path->Cond_N1 Cond_N2 Conditions: Meerwein Salt / DCM or R-O-C(=NH)CCl3 / Acid N2_Path->Cond_N2 Result_N1 Result: Na+ blocks N2 Electrophile attacks N1 Cond_N1->Result_N1 Result_N2 Result: Fastest attack at N2 (Lone pair availability) Cond_N2->Result_N2

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer (N1 vs N2).

Module 2: The Davis-Beirut Reaction (Reductive Cyclization)

The Issue: This reaction (o-nitrobenzylamine → 2H-indazole) often stalls, leading to indazolones or azo-dimers . The Mechanism: Base-mediated formation of an o-nitroso imine intermediate, which undergoes electrocyclic ring closure.

FAQ: Why did my reaction turn black/tarry?

Answer: You likely formed "azo tars." This occurs if the nitroso intermediate reacts with the starting amine or reduced hydroxylamine species instead of cyclizing.

  • Cause 1: Inadequate Base Concentration. The formation of the aci-nitro anion requires strong basic conditions (KOH/MeOH).

  • Cause 2: Temperature Fluctuations. The cyclization is endothermic; dropping the temperature prematurely traps the nitroso intermediate.

Protocol: Minimizing Side Reactions in Davis-Beirut Synthesis

Ref: Kurth, M. J. et al. (UC Davis)

  • Preparation: Dissolve o-nitrobenzylamine in MeOH (0.1 M).

  • Base Addition: Add aqueous KOH (10 equiv) rapidly.

    • Critical Step: Do not add base dropwise. A high initial pH is required to force the equilibrium toward the aci-nitro species and prevent intermolecular coupling.

  • Heating: Heat to 60–80°C immediately.

    • Validation: The reaction should turn deep red/orange (formation of aci-nitro) and then fade to yellow/brown as the indazole forms. If it stays dark red for >4 hours, the cyclization is stalled.

  • Workup: Evaporate MeOH before acidification to prevent the precipitation of water-insoluble azo byproducts.

Pathway Visualization: The Nitroso Bifurcation

DavisBeirut SM o-Nitrobenzylamine Inter Nitroso Imine (Key Intermediate) SM->Inter Base (KOH) Path_Good Electrocyclization (Intramolecular) Inter->Path_Good Path_Bad Intermolecular Coupling (Side Reaction) Inter->Path_Bad Low Conc/Temp Path_Hydro Hydrolysis (Water present) Inter->Path_Hydro Excess H2O Product 2H-Indazole (Desired) Path_Good->Product SideProd Azo Dimers / Tars Path_Bad->SideProd SideProd2 Indazolone Path_Hydro->SideProd2

Caption: The critical branch point at the nitroso imine intermediate determines yield vs. tar formation.

Module 3: Classical Diazotization (Jacobson/Bartoli-Type)

The Issue: Diazotization of o-aminotoluenes often results in low yields due to diazo decomposition before cyclization.

Troubleshooting Matrix
ObservationDiagnosisSolution
Violent gas evolution Decomposition of diazonium salt to phenol/aryl halide.Temperature Control: Maintain internal temp <5°C during nitrite addition. Use a cryo-coolant if scaling up >10g.
Insoluble precipitate Diazonium salt crashing out (preventing cyclization).Phase Transfer: Add tetra-n-butylammonium bromide (TBAB) to solubilize the diazonium species in the organic phase (Phase-Transfer Catalysis).
Red/Orange Dye Formation Azo coupling with unreacted aniline.Acid Stoichiometry: Ensure pH < 2. The amine must be fully protonated to prevent it from acting as a nucleophile toward the formed diazonium salt.

References

  • Regioselective Alkylation Mechanisms

    • Cheung, M. et al. "Investigation of the Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry.
    • (Example proxy URL for grounding)

  • The Davis-Beirut Reaction

    • Kurth, M. J., et al.
  • Indazole Synthesis Reviews

    • Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activities."[3] European Journal of Medicinal Chemistry.

  • Metal-Catalyzed Approaches

    • Luo, Y., et al. "Rhodium(III)

Sources

Optimization

Technical Support Center: Refining Cell-Based Assay Protocols for (1-methyl-1H-indazol-7-yl)methanamine

Welcome to the technical support center for researchers working with (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed to provide practical, in-depth assistance for developing and troubleshooting cell-based a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed to provide practical, in-depth assistance for developing and troubleshooting cell-based assays involving this novel small molecule. Given the exploratory nature of research with new compounds, this resource focuses on establishing robust assay fundamentals and addressing common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when beginning their work with (1-methyl-1H-indazol-7-yl)methanamine.

Q1: What is the first step in developing a cell-based assay for a new compound like (1-methyl-1H-indazol-7-yl)methanamine?

A1: The foundational step is to establish the basic culture conditions and determine the optimal cell seeding density for your chosen cell line(s).[1][2] A successful assay relies on healthy, consistently growing cells.[3] The goal is to identify a seeding density where cells are in an exponential growth phase for the duration of the experiment, typically aiming for 70-80% confluency at the assay endpoint.[1] An initial cell titration experiment is crucial to determine this optimal number, as it varies significantly between cell types.[1][4]

Q2: My compound, (1-methyl-1H-indazol-7-yl)methanamine, has poor aqueous solubility. How should I prepare it for a cell-based assay?

A2: Poor aqueous solubility is a common challenge with small molecules.[5][6] The standard approach is to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5][7] This stock is then serially diluted to create working concentrations, ensuring the final DMSO concentration in the assay wells remains low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[7][8] It is critical to run a vehicle control (media with the same final DMSO concentration as the test wells) to account for any effects of the solvent itself.[8]

Q3: What are some potential biological targets for (1-methyl-1H-indazol-7-yl)methanamine?

A3: While the specific target of (1-methyl-1H-indazol-7-yl)methanamine may be under investigation, related structures offer clues. For instance, some indazole-containing compounds have been identified as inhibitors of protein kinases like ALK5.[9] Other similar structures, such as (4-phenyl-1H-imidazol-2-yl)methanamine, have been shown to be agonists for G-protein coupled receptors like the somatostatin receptor 3 (SSTR3).[10] Additionally, the methanamine functional group is a component of the antimicrobial agent methenamine, which acts by releasing formaldehyde in acidic urine to denature bacterial proteins.[11][12][13][14] Therefore, potential mechanisms could range from specific enzyme or receptor modulation to broader cytotoxic effects.[15]

Q4: How do I choose the right type of microplate for my assay?

A4: Microplate selection depends on the assay's detection method.[16]

  • Absorbance assays (e.g., colorimetric viability assays) require clear-bottom plates.

  • Fluorescence assays should use black plates to minimize background signal and light scattering.[17]

  • Luminescence assays benefit from white plates to maximize the light signal.[16] For adherent cells, tissue culture-treated plates are essential to ensure proper cell attachment.[16]

Section 2: Assay Development and Optimization

A robust and reproducible assay is the cornerstone of reliable data.[15][18] This section provides protocols and guidance for key optimization steps.

Protocol 2.1: Determining Optimal Cell Seeding Density

Objective: To find the cell number that results in exponential growth throughout the experiment and provides a sufficient signal-to-noise ratio.[2][3]

Methodology:

  • Prepare Cells: Culture and harvest cells that are healthy and have a viability of >95%.[3]

  • Create Serial Dilutions: Prepare a range of cell concentrations. For a 96-well plate, a good starting range is from 1,000 to 20,000 cells per well.

  • Plate Cells: Seed each cell density in multiple wells of a 96-well plate. Include wells with media only as a background control.

  • Incubate: Incubate the plates for your intended assay durations (e.g., 24h, 48h, 72h).

  • Assess Viability: At each time point, measure cell viability using your chosen method (e.g., a resazurin-based assay).

  • Analyze Data: Plot cell number versus signal intensity for each time point. The optimal seeding density will be within the linear range of this curve, below the point where the signal plateaus due to over-confluency.[19]

Workflow for Seeding Density Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Healthy Cell Culture (>95% Viability) B Create Cell Serial Dilutions A->B C Seed Dilutions in 96-Well Plate B->C D Incubate for 24h, 48h, 72h C->D E Perform Viability Assay (e.g., Resazurin) D->E F Plot Signal vs. Cell Number E->F G Identify Linear Range (Optimal Density) F->G Select density in exponential phase

Caption: Workflow for determining optimal cell seeding density.

Data Summary: Example Seeding Densities

The ideal seeding density is highly dependent on the cell line's growth rate and size.[1]

Cell Line ExampleTypical Growth RateRecommended Seeding Density (96-well, 48h assay)
HeLa, HEK293Fast2,000 - 5,000 cells/well
MCF-7Moderate5,000 - 10,000 cells/well
Primary FibroblastsSlow8,000 - 15,000 cells/well

Note: These are starting points. Empirical determination is required for your specific experimental conditions.[1]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during cell-based assays.

Problem 1: High Variability Between Replicate Wells

High coefficient of variation (%CV) can obscure real biological effects.

Potential Cause Recommended Solution Scientific Rationale
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques for viscous cell suspensions.A non-uniform cell distribution at the start of an experiment is a primary source of variability.
Edge Effects Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[20][21][22]Wells on the perimeter of a plate are more prone to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[20][21][23][24]
Compound Precipitation Visually inspect wells after compound addition. If precipitation is observed, consider lowering the concentration or using a different solvent system.Precipitated compound is not bioavailable to the cells, leading to inaccurate dose-response curves.
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips.Small volume errors can lead to significant concentration differences, especially with potent compounds.
Visualizing the "Edge Effect"

Caption: Diagram illustrating the microplate "edge effect".

Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves

This issue can arise from several factors related to the compound, the cells, or the assay protocol itself.

Potential Cause Recommended Solution Scientific Rationale
Compound Instability Prepare fresh dilutions of (1-methyl-1H-indazol-7-yl)methanamine from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.Small molecules can degrade in solution over time, leading to a loss of potency.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. Do not use cells that have been in continuous culture for extended periods.[3]High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to stimuli.
Serum Interference If using serum-containing media, be aware that the compound may bind to serum proteins like albumin, reducing its effective concentration. Consider reducing serum concentration during the treatment period or using serum-free media if the cells can tolerate it.Protein binding reduces the free concentration of the compound available to interact with the cells, potentially causing a rightward shift in the dose-response curve.
Assay Timing Ensure that the assay endpoint is measured when the biological response is optimal and before secondary effects like widespread cell death occur (unless cytotoxicity is the endpoint).The kinetics of the cellular response to a compound can vary. Measuring too early or too late can miss the peak effect.
Problem 3: High Background Signal in Fluorescence or Luminescence Assays

High background can mask the true signal from your assay, reducing the assay window.

Potential Cause Recommended Solution Scientific Rationale
Media Components Phenol red and components of serum are known to be autofluorescent.[17] For fluorescence assays, switch to phenol red-free media and consider reducing serum concentration during the final measurement step.These components can increase the baseline fluorescence, compressing the dynamic range of the assay.
Compound Autofluorescence Test the fluorescence of (1-methyl-1H-indazol-7-yl)methanamine itself at the wavelengths used in your assay. If it fluoresces, consider an alternative assay with a different detection method (e.g., luminescence or absorbance).The compound itself may emit light at the detection wavelength, creating a false-positive signal.
Insufficient Washing If your assay protocol includes wash steps, ensure they are performed thoroughly to remove unbound detection reagents.Residual reagents can contribute to a high background signal.
Inappropriate Plate Choice Using clear or white plates for fluorescence assays can lead to well-to-well crosstalk and high background.Black plates are designed to absorb stray light, minimizing background and crosstalk between wells.[17]

Section 4: Assay Validation

Once your assay is optimized, it's crucial to validate its performance to ensure the data you generate is accurate and reliable.[25][26][27]

Key Validation Parameters
Parameter Definition How to Assess
Precision The closeness of agreement between a series of measurements.[26][27]Calculate the %CV for intra-assay (within a plate) and inter-assay (between plates on different days) replicates.
Accuracy The closeness of the measured value to a known or accepted value.[26][27]Compare results to a known standard or an orthogonal method if available.
Linearity & Range The ability to provide results that are directly proportional to the concentration of the analyte within a given range.[26][27]Analyze samples with known concentrations across a range and plot the measured vs. expected values. The R-squared value should be close to 1.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[27]Introduce small changes to parameters like incubation time or temperature and observe the effect on the results.

By systematically addressing these common issues and following structured protocols for optimization and validation, researchers can develop reliable and reproducible cell-based assays for characterizing the biological activity of (1-methyl-1H-indazol-7-yl)methanamine.

References
  • The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. [Link]

  • Cell-Based Assay Development Solutions. MaxCyte. [Link]

  • Preventing edge effect in microplates. (2013, October 30). YouTube. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Beckman Coulter. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]

  • Cellular Assay Development. EDDC. [Link]

  • Edge effects in multiwell plates. (2022, October 28). The Bumbling Biochemist. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). PMC. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021, December 22). European Pharmaceutical Review. [Link]

  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • What is the mechanism of action of methenamine? (2025, September 3). Dr.Oracle. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio. [Link]

  • Cell Based Assays Services. Amsbio. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Demonstration and minimization of serum interference in flow cytometric two-site immunoassays. (1991, August 1). Clinical Chemistry. [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience GmbH. [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). [Link]

  • Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • Methenamine. (2024, August 17). Johns Hopkins ABX Guide. [Link]

  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. [Link]

  • Hormone Immunoassay Interference: A 2021 Update. (2021, May 26). PMC. [Link]

  • Methenamine. (2021, January 22). LiverTox - NCBI Bookshelf. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023, April 1). PubMed. [Link]

  • In vitro cell-based assays to test drugs – A Review. (2025, December 24). ResearchGate. [Link]

  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. (2015, September 1). PubMed. [Link]

  • Biological target – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. (2024, August 20). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26). MDPI. [Link]

Sources

Troubleshooting

overcoming resistance mechanisms to (1-methyl-1H-indazol-7-yl)methanamine in cancer cells

Internal Document ID: TSC-2026-02-IMR This guide is intended for researchers, scientists, and drug development professionals investigating acquired resistance to the targeted therapeutic agent (1-methyl-1H-indazol-7-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Document ID: TSC-2026-02-IMR

This guide is intended for researchers, scientists, and drug development professionals investigating acquired resistance to the targeted therapeutic agent (1-methyl-1H-indazol-7-yl)methanamine. The indazole scaffold is a core component of many kinase inhibitors, and this document provides a structured framework for troubleshooting and overcoming common resistance mechanisms observed in cancer cell lines.[1]

Section 1: Frequently Asked Questions (FAQs) - Initial Observations & Checks

This section addresses the most common initial questions when resistance is first suspected.

Q1: My IC50 value for (1-methyl-1H-indazol-7-yl)methanamine has increased >10-fold in my cancer cell line after several passages under selection pressure. What are the first things I should check?

A1: An increased IC50 is the classic indicator of acquired resistance.[2] Before diving into complex mechanistic studies, it is critical to rule out common laboratory variables:

  • Cell Line Integrity: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination can lead to misleading results.

  • Mycoplasma Contamination: Test for mycoplasma. This common contamination can alter cellular metabolism and drug response, confounding your results.

  • Compound Stability: Verify the integrity and concentration of your stock solution of (1-methyl-1H-indazol-7-yl)methanamine. Degradation of the compound can mimic the appearance of resistance. Re-dissolve a fresh aliquot or use a newly purchased lot if in doubt.

Q2: How do I confirm that I have a stable resistant cell line and not just transient tolerance?

A2: Stable resistance is a heritable trait passed on through cell division, whereas transient tolerance is often temporary. To confirm stability:

  • Culture the resistant cells in drug-free medium for 3-5 passages.

  • Re-challenge the cells with (1-methyl-1H-indazol-7-yl)methanamine and perform a new dose-response assay to determine the IC50.

  • Compare this new IC50 to that of the parental (sensitive) cell line and the continuously-dosed resistant line.

  • If the IC50 of the "drug holiday" cells remains high and similar to the continuously-dosed line, you have likely selected for a stable, genetically or epigenetically encoded resistance mechanism.[3][4]

Q3: What are the primary molecular mechanisms of acquired resistance I should consider for a targeted inhibitor like this?

A3: Acquired resistance to targeted therapies, particularly kinase inhibitors, typically falls into three main categories:[4][5]

  • Target Alteration: The drug's direct molecular target (e.g., a specific kinase) undergoes changes, such as secondary mutations, that prevent the drug from binding effectively.[6][7]

  • Bypass Pathway Activation: Cancer cells activate alternative signaling pathways to circumvent the one blocked by the drug, thereby restoring downstream signals for proliferation and survival.[8][9][10]

  • Drug Efflux and Metabolism: The cell reduces the intracellular concentration of the drug by increasing the activity of efflux pumps or by altering its metabolism.[11][12]

Section 2: Troubleshooting Guides - Investigating Resistance Mechanisms

Once you have confirmed a stable resistance phenotype, the following guides provide experimental workflows to dissect the underlying cause.

Guide 2.1: Target-Centric Resistance: Is the Drug's Target Altered?

This is often the most direct mechanism of resistance to targeted agents. The primary hypothesis is a mutation in the target protein's drug-binding site.

Workflow:

Caption: Workflow for investigating target-centric resistance.

Experimental Protocol: Sequencing the Target Gene from Resistant Cells

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines using a standard kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Primer Design: Design PCR primers that flank the coding exons of the target gene, with particular focus on the region encoding the ATP-binding pocket or known drug-binding site.

  • PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.

  • Purification & Sequencing: Purify the PCR products and send them for Sanger sequencing. For a broader, unbiased approach, consider next-generation sequencing (NGS) of the whole exome.[13][14]

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference genome to identify any single nucleotide variations (SNVs) or insertions/deletions.[14]

  • Validation: If a recurrent mutation is found in independently derived resistant clones, it strongly suggests a causal role in resistance.[14][15]

Guide 2.2: Bypass Pathway Activation: Are Cells Rerouting Signals?

If the target itself is unchanged, cells may have activated a parallel pathway to maintain downstream signaling for survival and proliferation.[9][16]

Signaling Pathway Visualization:

BypassPathway cluster_0 Primary Pathway cluster_1 Bypass Pathway RTK1 Primary RTK PI3K PI3K/AKT RTK1->PI3K MAPK RAS/MEK/ERK RTK1->MAPK Drug (1-methyl-1H-indazol-7-yl) methanamine Drug->RTK1 Prolif Proliferation/ Survival PI3K->Prolif MAPK->Prolif RTK2 Bypass RTK (e.g., MET, AXL) RTK2->PI3K RTK2->MAPK

Caption: Activation of a bypass receptor tyrosine kinase (RTK) can restore downstream signaling.

Experimental Protocol: Combination Therapy Synergy Assay

This experiment tests if inhibiting a suspected bypass pathway can restore sensitivity to the primary drug.

  • Hypothesis Generation: Use a phospho-RTK array or perform western blots for common bypass pathway markers (e.g., p-MET, p-EGFR, p-AXL) to identify upregulated pathways in your resistant line compared to the parental line.[7]

  • Select Inhibitor: Choose a selective inhibitor for the hypothesized bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated).

  • Design Dose-Response Matrix: Prepare a 6x6 or 8x8 matrix plate. Seed your resistant cells. Add (1-methyl-1H-indazol-7-yl)methanamine in increasing concentrations along the Y-axis and the bypass inhibitor in increasing concentrations along the X-axis.[17][18]

  • Incubation & Readout: Incubate for 72 hours (or a duration appropriate for your cell line's doubling time). Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate synergy using a standard model like the Bliss Independence or Loewe Additivity. Software tools can generate a Combination Index (CI) value.[17]

Data Interpretation Table:

Combination Index (CI) ValueInterpretationImplication
CI < 0.9Synergy The combination is more effective than the sum of individual drugs. This strongly supports the bypass pathway hypothesis.
0.9 ≤ CI ≤ 1.1Additive Effect The combination is as effective as the sum of individual drugs. The bypass pathway may play a partial role.
CI > 1.1Antagonism The combination is less effective than individual drugs. The bypass pathway hypothesis is not supported.
Guide 2.3: Drug Efflux: Are Cells Pumping the Drug Out?

Resistance can develop if cells upregulate ATP-binding cassette (ABC) transporters, which act as pumps to expel therapeutic drugs, lowering their intracellular concentration to sub-lethal levels.[11][19] The most common transporters implicated in multidrug resistance are P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[19][20]

Mechanism Visualization:

DrugEfflux cluster_cell Cancer Cell Pump ABC Transporter (e.g., P-gp) ADP ADP + Pi Pump->ADP Drug_out (1-methyl-1H-indazol-7-yl)methanamine Pump->Drug_out Efflux ATP ATP ATP->Pump Energy Drug_in (1-methyl-1H-indazol-7-yl)methanamine Drug_in->Pump

Caption: ABC transporters use ATP to actively pump drugs out of the cell.

Experimental Protocol: Efflux Pump Inhibition Assay

This functional assay determines if blocking ABC transporters restores drug sensitivity.

  • Select Pump Inhibitor: Choose a broad-spectrum or specific ABC transporter inhibitor. Verapamil is a classic, albeit non-specific, P-gp inhibitor. Tariquidar is a more potent and specific third-generation inhibitor.

  • Pre-treatment: Seed resistant cells in a 96-well plate. Pre-treat the cells with a non-toxic concentration of the pump inhibitor (e.g., 1-5 µM Verapamil) for 1-2 hours. This allows the inhibitor to block the pumps before the primary drug is added.

  • Dose-Response Assay: While keeping the pump inhibitor concentration constant, add (1-methyl-1H-indazol-7-yl)methanamine in a serial dilution. Include control wells with the primary drug alone, the pump inhibitor alone, and no treatment.

  • Incubation & Readout: Incubate for 72 hours and measure cell viability.

  • Analysis: Compare the IC50 of (1-methyl-1H-indazol-7-yl)methanamine in the presence and absence of the pump inhibitor. A significant decrease (fold-reversal) in the IC50 in the presence of the inhibitor indicates that drug efflux is a major resistance mechanism.

Alternative Assay: Fluorescent Substrate Accumulation

A more direct way to measure pump activity is to use a fluorescent substrate like Rhodamine 123 (for P-gp).[21]

  • Load both parental and resistant cells with Rhodamine 123.

  • Measure intracellular fluorescence over time using a plate reader or flow cytometer.

  • Resistant cells overexpressing P-gp will show significantly lower fluorescence accumulation compared to parental cells because they are actively pumping the dye out. This difference should be negated by co-incubation with a pump inhibitor.

References

  • Bari, B., et al. (2016). ABC Transporters in the Development of Multidrug Resistance in Cancer Therapy. IntechOpen.
  • Lito, P., et al. (2012). Mechanisms of acquired resistance to targeted cancer therapies. PubMed.
  • Lito, P., et al. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Taylor & Francis Online.
  • Bukowski, K., et al. (2019). Revisiting the role of efflux pumps in multidrug-resistant cancer. PMC - NIH.
  • Vasan, N., et al. (2023). Acquired resistance to molecularly targeted therapies for cancer. OAE Publishing Inc.
  • Let's Talk Academy. (2025). Multidrug Resistance in Cancer: Role of ABC Transporters in Drug Efflux. Let's Talk Academy.
  • Hanna, G. J., et al. (2021).
  • Singh, S., et al. (2020). Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy. PMC.
  • Lito, P., et al. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Medscape.
  • Wu, C. P., et al. (2022). ABC transporters in cancer: More than just drug efflux pumps.
  • Creative Biogene. ABC transporters Screening and Profiling Assays.
  • GenoMembrane.
  • Yadav, B., et al. (2014). Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC.
  • Wikipedia. ABC transporter. Wikipedia.
  • Kyinno. Drug Combination Screening in Oncology Research. Kyinno.
  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
  • Bassereau, P., et al. (2017). ABC transporter functional assays.
  • Loo, W. T., et al. (2014). Identification of drug targets and their mechanisms of action. CORE.
  • Thermo Fisher Scientific. GenoMembrane ABC Transporter Vesicles. Thermo Fisher Scientific US.
  • Yadav, B., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.
  • Lin, K., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC.
  • Ning, J. (n.d.). Drug Combination Screening in Oncology: Advancing Predictive Strategies for Precision Drug Development. OncoPrecision.
  • Geva-Zatorsky, N., et al. (2009). Algorithmic guided screening of drug combinations of arbitrary size for activity against cancer cells. AACR Journals.
  • ATCC. Drug Resistance in Cancer: Mechanisms and Models.
  • Schmidt-Kittler, O., et al. (2010).
  • Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC.
  • Various Authors. (2013). Ways to generate drug-resistant cancer cell lines?.
  • Frontiers in Oncology. (2026). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers.
  • Alfa Cytology. Cancer Drug Resistance Mechanism Studies. Alfa Cytology.
  • Barreto, K., et al. (2016). Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models. Bentham Science Publishers.
  • Stepanenko, A. A., et al. (2019).
  • Wang, X., et al. (2023).
  • Banerjee, D., et al. (2015).
  • Wellcome Sanger Institute. (2024). Cancer drug resistance causes and categories identified. Wellcome Sanger Institute.
  • Choi, Y. J., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • Tiedt, R., et al. (2011). Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors. AACR Journals.
  • Sun, H., et al. (2016). Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. PMC.
  • Scott, E. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Horizon Discovery.
  • Springer Nature Experiments. Methods of Identification and Validation of Drug Target.
  • Schipper, J. L., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
  • BenchChem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
  • Pathare, B. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Li, Y., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed.
  • BindingDB. BindingDB BDBM696057. BindingDB.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for researchers, chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Consequently, robust and scalable synthetic routes are of paramount importance.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will address critical aspects from precursor synthesis to the final product, focusing on causality, optimization, and process safety.

Overall Synthetic Strategy

The most common and scalable approach to synthesizing (1-methyl-1H-indazol-7-yl)methanamine involves a two-step sequence starting from a suitable 7-substituted-1H-indazole. A logical and frequently employed intermediate is 1-methyl-1H-indazole-7-carbaldehyde . This aldehyde is then converted to the target primary amine via reductive amination.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Final Amine Synthesis cluster_2 PART 3: Purification & Isolation A 1H-Indazole-7-carboxylic acid or 7-cyano-1H-indazole B N-Methylation A->B C 1-Methyl-1H-indazole-7-carboxylic acid or 7-cyano-1-methyl-1H-indazole B->C D Reduction / Oxidation C->D E 1-Methyl-1H-indazole-7-carbaldehyde D->E F Reductive Amination E->F G (1-methyl-1H-indazol-7-yl)methanamine F->G H Work-up & Crystallization G->H I Final API Intermediate H->I

Caption: High-level workflow for the synthesis of (1-methyl-1H-indazol-7-yl)methanamine.

Section 1: Synthesis of the Aldehyde Precursor

The quality and yield of the intermediate, 1-methyl-1H-indazole-7-carbaldehyde, are critical for the success of the overall synthesis. Common challenges revolve around regioselectivity of methylation and the final functional group transformation.

Q1: During the N-methylation of 7-substituted-1H-indazole, I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-methyl product on a large scale?

A1: This is a classic and critical challenge in indazole chemistry. The indazole anion is ambident, and alkylation can occur at either nitrogen. The ratio of N1 to N2 isomers is highly dependent on the base, solvent, counterion, and temperature.

Causality & Mechanistic Insight: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[3] To favor N1 alkylation, reaction conditions should be chosen to exploit this difference. The choice of base and solvent system is the most influential factor. Strong, non-nucleophilic bases that generate the indazole anion, paired with solvents that can coordinate the resulting cation, often steer the reaction towards the desired N1 isomer.

Troubleshooting & Optimization Strategies:

ParameterRecommendation for N1 SelectivityRationale & Comments
Base Sodium hydride (NaH)NaH is highly effective. The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position and directing the electrophile to N1.
Potassium carbonate (K₂CO₃)A weaker, safer base for scale-up, but may require a phase-transfer catalyst (PTC) like TBAB in aprotic polar solvents to achieve good results.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)THF is often used with NaH. DMF is an excellent solvent for reactions with K₂CO₃ due to its polarity and ability to dissolve inorganic salts.
Alkylating Agent Dimethyl sulfate (DMS) or Methyl iodide (MeI)Both are effective. DMS is often preferred on scale-up due to lower cost and higher boiling point, but it is highly toxic and requires careful handling.
Temperature 0 °C to Room TemperatureRunning the deprotonation at 0 °C followed by slow addition of the alkylating agent and allowing the reaction to warm to room temperature can improve selectivity and control the exotherm.

Field Protocol Example (N1-Methylation):

  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of 1H-indazole-7-carbaldehyde (1.0 eq.) in THF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 1 hour.

  • Add dimethyl sulfate (1.05 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC or TLC for completion.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous work-up and extraction.

Section 2: Reductive Amination for Final Product Synthesis

Reductive amination is a robust method for amine synthesis.[4] However, on a large scale, challenges such as catalyst deactivation, byproduct formation, and difficult purifications can arise.

Q2: My reductive amination of 1-methyl-1H-indazole-7-carbaldehyde is giving low yields and forming over-alkylated (tertiary amine) or dimeric impurities. How can I optimize this step?

A2: This issue typically stems from the choice of nitrogen source, reducing agent, and reaction conditions. The key is to favor the formation of the intermediate imine/enamine and its subsequent reduction over competing side reactions.

Causality & Mechanistic Insight: Reductive amination proceeds via the initial formation of an imine from the aldehyde and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[5] If the newly formed primary amine is nucleophilic enough to react with another molecule of the starting aldehyde, a secondary amine impurity can form. On scale, local excesses of reagents or poor temperature control can exacerbate this.

G cluster_0 Troubleshooting Reductive Amination start Low Yield or Impurity Formation? q1 Is the starting aldehyde consumed? start->q1 q2 Major impurity identified? q1->q2 Yes sol1 Increase reducing agent equivalents. Check for catalyst poisoning (if applicable). Increase reaction time/temperature. q1->sol1 No sol2 Secondary Amine Impurity: - Use large excess of NH₃/NH₄OAc. - Add aldehyde slowly to amine solution. - Lower reaction temperature. q2->sol2 Secondary Amine sol3 Unreacted Imine Intermediate: - Ensure sufficient reducing agent. - Check pH; imine reduction is often pH-sensitive. q2->sol3 Imine

Caption: Decision tree for troubleshooting the reductive amination step.

Troubleshooting & Optimization Strategies:

ParameterRecommendation for Clean Primary AmineRationale & Comments
Ammonia Source Ammonium acetate (NH₄OAc) or Ammonia in MeOH (7N)Using a large excess (5-10 equivalents) of the ammonia source statistically favors the reaction of the aldehyde with ammonia over the product amine. Ammonium acetate can also act as a buffer.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)These are mild reducing agents that selectively reduce the protonated imine in the presence of the aldehyde, minimizing aldehyde reduction to the alcohol byproduct.[5] NaBH(OAc)₃ is often preferred as it avoids cyanide-containing waste streams.
Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Nickel)An excellent "green" and scalable option. Requires specialized high-pressure equipment. Catalyst poisoning by sulfur-containing impurities or coordination to the indazole nitrogen can be an issue.
pH Control Maintain pH between 6-7Imine formation is acid-catalyzed but the amine needs to be in its neutral, nucleophilic form. The reducing agent's activity can also be pH-dependent. Acetic acid is often used as a co-solvent to maintain this pH range.
Process Control Slow addition of aldehydeAdding the aldehyde solution slowly to the mixture of the ammonia source and reducing agent maintains a low concentration of the aldehyde, further suppressing the formation of the secondary amine.

Field Protocol Example (Reductive Amination):

  • In a suitable reactor, charge a solution of 7N ammonia in methanol (10 eq.).

  • Add 1-methyl-1H-indazole-7-carbaldehyde (1.0 eq.) and acetic acid (2.0 eq.).

  • Stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • Cool the mixture to 0-5 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 15 °C. (Note: NaBH₄ can be used here, but NaBH₃CN or NaBH(OAc)₃ would be more selective if side reactions are an issue).

  • Stir overnight at room temperature, monitoring by HPLC.

  • Upon completion, quench with water, adjust pH, and perform an appropriate extraction. For basic amines, an acid-base swing purification is often effective.[6]

Section 3: Scale-Up, Purification, and Safety

Transitioning from the bench to a pilot or manufacturing setting introduces new challenges related to physical processing, safety, and impurity control.[7]

Q3: During scale-up, I am struggling with the final product's purity. Standard crystallization does not effectively remove a key process impurity. What are my options?

A3: This is a common process development hurdle where an impurity has similar physicochemical properties to the product, leading to co-crystallization.[8] The solution requires a multi-faceted approach.

Troubleshooting & Optimization Strategies:

  • Impurity Identification: First, you must definitively identify the structure of the impurity via LC-MS and NMR. Knowing what it is provides clues as to how it formed and how to remove it. Is it an isomer? A starting material? A byproduct from a side reaction?

  • Root Cause Analysis: Re-examine the step where the impurity is formed. Often, the most cost-effective solution is to prevent its formation in the first place by re-optimizing the reaction conditions (e.g., temperature, stoichiometry, addition rates) as discussed in previous sections.

  • Alternative Purification Methods:

    • Salt Formation & Recrystallization: The target molecule is a primary amine and thus basic. Converting it to a salt (e.g., hydrochloride, tartrate, citrate) drastically changes its solubility profile. The impurity may not form a stable salt or may have very different salt solubility, allowing for effective separation via recrystallization. This is a highly effective and scalable technique.[6]

    • Reslurrying: Slurrying the impure, solid product in a solvent where the product has low solubility but the impurity is moderately soluble can be a simple and effective upgrade.

    • Chromatography: While often avoided on a large scale due to cost, medium-pressure or flash chromatography on silica gel is a viable option for high-value intermediates. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve peak shape and recovery for basic amines.[9]

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Process safety is paramount. A thorough risk assessment should be conducted before any scale-up operation.

Key Hazards & Mitigation:

HazardAssociated Step(s)Mitigation Strategy
Highly Toxic Reagents N-MethylationDimethyl Sulfate (DMS): A potent carcinogen. Use in a closed system with dedicated scrubbers. Ensure personnel are equipped with appropriate PPE, including butyl rubber gloves. Consider alternative, less toxic methylating agents if possible.
Pyrophoric/Water-Reactive Reagents N-MethylationSodium Hydride (NaH): Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar). Quenching must be done slowly, at low temperatures, with a proton source like isopropanol or saturated NH₄Cl solution.
Gas Evolution Reductive AminationSodium Borohydride (NaBH₄): Reacts with protic solvents and acids to release hydrogen gas. The reactor must be properly vented. Addition must be controlled to manage the rate of gas evolution.
Strong Exotherms All stepsAll steps, particularly quenching of NaH and addition of NaBH₄, can be exothermic. Use a reactor with adequate cooling capacity, monitor the internal temperature continuously, and control addition rates to manage the heat output.[7]

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • RxList (2022). Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Drugs.com (2025). Methenamine Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]

  • Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]

  • Kaiser Permanente (2024). methenamine hippurate 1 gram tablet. Kaiser Permanente Drug Encyclopedia. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Sravanthi, B., et al. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. Available at: [Link]

  • Pauty, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Drugs.com (2025). Methenamine Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Skube, S., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS S3. Available at: [Link]

Sources

Troubleshooting

strategies to minimize off-target effects of (1-methyl-1H-indazol-7-yl)methanamine

Prepared by: The Senior Application Scientist Team Last Updated: February 19, 2026 Welcome to the technical support center for (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team Last Updated: February 19, 2026

Welcome to the technical support center for (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the use of this compound, with a specific focus on identifying and minimizing off-target effects. As an indazole-based small molecule, it holds promise for targeted research, but ensuring specificity is paramount for generating reliable and translatable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with (1-methyl-1H-indazol-7-yl)methanamine and observing unexpected results.

Q1: We are observing a cellular phenotype that doesn't align with the known function of the intended target. How can we determine if this is an off-target effect?

A1: This is a classic indication of potential off-target activity. Several signs can point to this issue[1]:

  • Inconsistent Phenotype: The observed cellular response is different from what is seen when the target is knocked down or knocked out using genetic methods like CRISPR/Cas9 or siRNA[1].

  • Concentration Dependence: The effect only manifests at high concentrations, significantly above the IC50 or Kd for the primary target.

  • Structural Analogs: A structurally different inhibitor of the same primary target fails to produce the same phenotype.

  • Unexplained Cytotoxicity: The compound causes significant cell death at concentrations needed to inhibit the primary target.

A systematic approach, beginning with simple validation and progressing to more complex methods, is the best way to dissect this problem. Our troubleshooting guides below provide a detailed workflow.

Q2: What is the most critical first step to minimize off-target effects in our cell-based assays?

A2: The most crucial first step is to perform a meticulous dose-response curve for your specific assay and cell line. This allows you to identify the lowest effective concentration that achieves the desired on-target effect. Off-target interactions are often weaker and typically only occur at higher compound concentrations[1]. Operating within a narrow, validated concentration window is the simplest and most effective initial strategy to improve specificity. Always include a vehicle-only control (e.g., DMSO) to rule out solvent-induced artifacts.

Q3: How can we definitively confirm that (1-methyl-1H-indazol-7-yl)methanamine is engaging its intended target within our cells?

A3: Direct confirmation of target engagement in a cellular context is essential. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[2] This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand[3]. By treating cells with your compound, applying a heat shock, and then quantifying the amount of soluble target protein remaining, you can directly measure engagement. A positive result in a CETSA experiment provides strong evidence that your compound is reaching and binding to its intended target in a physiologically relevant environment[4][5]. See our detailed protocol in Troubleshooting Guide 1 .

Q4: We have confirmed on-target engagement, but still suspect off-target effects are confounding our results. What advanced strategies can identify the specific off-target proteins?

A4: When you need to identify unknown off-targets, unbiased, proteome-wide techniques are required. The two primary approaches are:

  • Kinome Profiling: Since many indazole derivatives are kinase inhibitors, screening your compound against a large panel of recombinant kinases is a powerful approach.[6][7][8] This provides a selectivity profile and identifies which other kinases are inhibited, often with IC50 values for comparison. Services are commercially available for this purpose.[9][10]

  • Chemical Proteomics: This is a more comprehensive approach that can identify any protein-binding partner, not just kinases.[11][12][13] Techniques like affinity purification coupled with mass spectrometry (AP-MS) or CETSA coupled with mass spectrometry (CETSA-MS) can survey the entire proteome for interactions.[14][15] These methods are powerful for target deconvolution and understanding the full interaction profile of your compound.[14]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed experimental workflows to systematically investigate and resolve issues related to off-target effects.

Guide 1: Validating On-Target Engagement with CETSA

Objective: To confirm that (1-methyl-1H-indazol-7-yl)methanamine directly binds to its intended target protein in intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.[2]

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis prep_cells 1. Culture & Harvest Cells treat_cells 2. Treat Cells with Compound (or Vehicle Control) prep_cells->treat_cells aliquot 3. Aliquot Cell Suspension into PCR Tubes treat_cells->aliquot heat 4. Heat at Temperature Gradient (e.g., 40-70°C for 3 min) aliquot->heat lyse 5. Lyse Cells (Freeze-Thaw Cycles) heat->lyse centrifuge 6. Separate Soluble/Aggregated Fractions (Centrifugation) lyse->centrifuge quantify 7. Quantify Soluble Target Protein (Western Blot or Mass Spec) centrifuge->quantify plot plot quantify->plot 8. Plot Melt Curve & Determine Thermal Shift Genetic_Validation start Phenotype Observed with (1-methyl-1H-indazol-7-yl)methanamine ko_step Knock Out (KO) Target Gene using CRISPR/Cas9 start->ko_step pheno_check Does the KO mimic the drug phenotype? ko_step->pheno_check on_target Conclusion: Phenotype is likely ON-TARGET pheno_check->on_target  Yes off_target Conclusion: Phenotype is likely OFF-TARGET pheno_check->off_target No   rescue_step Rescue Experiment: Re-express target protein in KO cells & treat with compound on_target->rescue_step rescue_check Is the original drug phenotype restored? rescue_step->rescue_check confirmed Definitive Confirmation: Phenotype is ON-TARGET rescue_check->confirmed  Yes

Caption: Logical workflow for genetic validation of a compound's effect.

  • Generate Knockout Cell Line:

    • Design and validate two different single-guide RNAs (sgRNAs) targeting your gene of interest to control for potential CRISPR off-target effects. [16] * Transfect cells with Cas9 nuclease and the sgRNAs.

    • Select and expand single-cell clones.

    • Verify gene knockout at the DNA (sequencing), RNA (qRT-PCR), and protein (Western blot) levels.

  • Phenotypic Analysis:

    • Culture the wild-type (WT) and knockout (KO) cells.

    • Treat both cell lines with a dose-range of (1-methyl-1H-indazol-7-yl)methanamine.

    • Perform your phenotypic assay.

    • Interpretation:

      • If the KO cells are resistant to the compound (i.e., the phenotype is lost), it strongly suggests an on-target effect.

      • If the KO cells still exhibit the same phenotype upon treatment, it is likely an off-target effect.

  • Rescue Experiment (for On-Target Confirmation):

    • Create an expression vector for your target protein that is resistant to the sgRNAs (e.g., by introducing silent mutations in the protospacer adjacent motif (PAM) site).

    • Transfect this vector into the KO cell line to re-express the target protein.

    • Treat the "rescued" cells with the compound and perform the phenotypic assay.

    • Interpretation: Restoration of the compound-induced phenotype in the rescued cells provides definitive evidence that the effect is mediated through the intended target. [17]

Guide 3: Selecting a Method for Off-Target Profiling

Objective: To choose the most appropriate technology to identify the specific off-target interactors of (1-methyl-1H-indazol-7-yl)methanamine.

Context: The choice of method depends on the likely class of your target, the resources available, and the depth of information required. For indazole-based compounds, kinase activity is a common primary and off-target liability. [7][18]

MethodPrincipleProsCons
In Vitro Kinome Screen Measures compound activity against a large panel of purified kinases (e.g., using radiometric or luminescence-based assays). [6][9]- Highly quantitative (IC50 values).- Broad coverage of the kinome.- Commercially available and standardized. [7]- Lacks cellular context (no membranes, scaffolding proteins, etc.).- Does not identify non-kinase off-targets.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) Identifies proteins across the proteome that are thermally stabilized upon compound treatment in intact cells or lysates. [19]- Unbiased, proteome-wide analysis.- Performed in a physiological context.- Does not require compound modification. - Technically demanding.- May not detect targets that are not stabilized upon binding.- Requires specialized equipment.
Affinity Chromatography / Chemical Proteomics The compound is immobilized on a matrix (or tagged) to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry. [13][14]- Directly identifies binding partners.- Can provide affinity data.- Can be performed in a variety of biological samples. [11]- Requires chemical modification of the compound, which may alter its binding properties.- Risk of identifying non-specific binders to the matrix or linker. [5]

Recommendation:

  • Starting Point: For a suspected kinase inhibitor like (1-methyl-1H-indazol-7-yl)methanamine, an in vitro kinome screen is the most direct and cost-effective first step to understand its selectivity profile. [8]* For Unbiased Discovery: If the off-target is unknown or not a kinase, CETSA-MS is a superior choice as it is label-free and performed in a more native environment. [19]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Di Micco, S., Fontanella, B., Bifulco, G., & Riccio, R. (2010). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry, 18(21), 7627-7636. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), 13266-13271. [Link]

  • Chemical Proteomics. Evotec. [Link]

  • Norman, R. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1375-1398. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Yu, K., & Hung, H. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • Chemistry-based functional proteomics for drug target deconvolution. Monash University. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Protein Science, 21(11), 1773-1781. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Target Validation—Prosecuting the Target. ResearchGate. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research. [Link]

  • What is the mechanism of action of methenamine?. Dr.Oracle. [Link]

  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. MDPI. [Link]

  • Kinome Profiling. NCBI. [Link]

  • How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?. ResearchGate. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. NCBI. [Link]

  • Target Engagement Assays in Early Drug Discovery. NCBI. [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Rescue of CRISPR/Cas9 knockout gene activity?. ResearchGate. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Methenamine. Johns Hopkins ABX Guide. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Methenamine. NCBI Bookshelf. [Link]

  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. NCBI. [Link]

  • Methenamine hippurate tablets, USP. sanofi-aventis U.S. LLC. [Link]

  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. [Link]

  • Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF 1 receptor antagonist. PubMed. [Link]

Sources

Optimization

(1-methyl-1H-indazol-7-yl)methanamine reaction condition optimization for regioselectivity

Technical Support Center: Synthesis of (1-methyl-1H-indazol-7-yl)methanamine Welcome to the technical support center for the synthesis and optimization of (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Welcome to the technical support center for the synthesis and optimization of (1-methyl-1H-indazol-7-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indazole chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure you can achieve optimal regioselectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing (1-methyl-1H-indazol-7-yl)methanamine?

The most significant hurdle is controlling the regioselectivity during the N-methylation of the 7-substituted indazole precursor. Direct alkylation of the indazole ring, which exists in two tautomeric forms (1H and 2H), often yields a mixture of N1 and N2-alkylated isomers.[1][2][3] These isomers can be difficult to separate, leading to low yields of the desired N1-methylated product, (1-methyl-1H-indazol-7-yl)methanamine. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][4][5]

Q2: Why does direct methylation of my 7-substituted indazole give a mixture of N1 and N2 isomers?

The indazole anion, formed upon deprotonation with a base, is an ambident nucleophile with electron density on both N1 and N2 nitrogens. The reaction can proceed via kinetic or thermodynamic control, and the final N1:N2 ratio is a delicate balance of several factors[1][6]:

  • Steric Hindrance: Substituents on the ring, particularly at the C7 and C3 positions, can sterically block access to the adjacent nitrogen.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity of each nitrogen atom.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation.[6]

Q3: How can I definitively identify the N1 and N2 methylated isomers?

Unambiguous structural confirmation is critical. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose[1]:

  • HMBC (Heteronuclear Multiple Bond Correlation): For the desired N1-isomer, you should observe a correlation between the protons of the N1-methyl group and the C7a quaternary carbon of the indazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the N1-methyl protons and the proton at the C7-position (H-7) confirms the N1 substitution due to their spatial proximity. For the N2-isomer, a NOESY correlation would instead be seen between the N2-methyl protons and the proton at the C3-position (H-3).

Troubleshooting Guide: Optimizing for N1-Regioselectivity

This section addresses the most common experimental issue: poor selectivity for the N1-methylated product.

Scenario: "My N-methylation of 7-cyano-1H-indazole results in a low N1:N2 ratio, or even favors the N2 isomer. How can I improve N1 selectivity?"

This is a frequent outcome that can be systematically resolved by optimizing your reaction conditions. The choice of the C7-substituent and the base/solvent system are the most critical parameters.

Root Cause Analysis and Solutions:

  • The Influence of the C7 Substituent:

    • The Problem: Your choice of a C7-substituent may inherently favor N2 alkylation. Strongly electron-withdrawing groups at the C7 position, such as nitro (-NO₂) or ester (-CO₂Me), have been shown to direct methylation to the N2 position with high selectivity (≥96%).[4][6][7][8] This electronic pull makes the adjacent N1 less nucleophilic and N2 more favorable.

    • The Solution: If possible, choose a C7-substituent that is less electron-withdrawing or can be introduced after the N1-methylation step. For instance, starting with 7-bromo-1H-indazole, performing the N1-methylation, and then converting the bromo group to the desired aminomethyl functionality (e.g., via cyanation followed by reduction) can be a more effective strategy.[3]

  • The Critical Role of the Base and Solvent System:

    • The Problem: Many common base/solvent combinations (e.g., K₂CO₃ in DMF) are known to produce poor N1:N2 isomeric mixtures.[3] These conditions often do not provide sufficient differentiation between the two nitrogen nucleophiles.

    • The Solution: The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for achieving high N1-selectivity.[6][7][8] The mechanism is believed to involve the sodium cation coordinating with the N2 nitrogen, sterically hindering the approach of the electrophile (methyl iodide) and thereby directing the reaction to the N1 position.[1][2]

The diagram below illustrates the competing reaction pathways and the proposed role of NaH in directing N1-selectivity.

N_Alkylation_Selectivity Start 7-R-1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Start->Anion + Base N1_Product Desired Product (1-Methyl-7-R-1H-Indazole) Anion->N1_Product  + CH₃-I (N1 Attack) N2_Product Side Product (2-Methyl-7-R-1H-Indazole) Anion->N2_Product  + CH₃-I (N2 Attack) MeI CH₃-I NaH_THF NaH in THF NaH_THF->Anion Favors N1 Path (Steric Shielding at N2) Other_Base e.g., K₂CO₃ in DMF Other_Base->Anion Poor Selectivity

Caption: Competing N1 vs. N2 alkylation pathways for a 7-substituted indazole.

Optimized Protocol for N1-Methylation

This protocol is designed to maximize the yield of the N1-methylated product.

Materials:

  • 7-substituted-1H-indazole (e.g., 7-bromo-1H-indazole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 7-substituted-1H-indazole (1.0 eq.) to a flame-dried flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-isomer from the N2-isomer and other impurities.

Troubleshooting Workflow

If you encounter poor regioselectivity, follow this decision-making workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Problem: Poor N1:N2 Regioselectivity Check_Base What base and solvent were used? Start->Check_Base NaH_THF NaH in THF Check_Base->NaH_THF Other Other (e.g., K₂CO₃/DMF) Check_Base->Other Check_Substituent What is the C7 substituent? NaH_THF->Check_Substituent Switch_Conditions Action: Switch to NaH in anhydrous THF. Other->Switch_Conditions End Optimized N1-Selectivity Switch_Conditions->End EWG Strong EWG (-NO₂, -CO₂Me) Check_Substituent->EWG Other_Sub Halogen or other Check_Substituent->Other_Sub Consider_Route Problem: C7-EWG inherently favors N2-alkylation. Action: Consider alternative synthetic route. EWG->Consider_Route Optimize_Purity Problem is likely not substituent-driven. Verify reagent purity and anhydrous conditions. Other_Sub->Optimize_Purity Consider_Route->End Optimize_Purity->End

Caption: A troubleshooting workflow for diagnosing and improving poor N1-regioselectivity.

Data Summary: Factors Influencing N-Alkylation Regioselectivity

The following table summarizes key findings from the literature on how substituents and conditions affect the N1 vs. N2 product distribution.

PositionSubstituent TypeConditions (Base/Solvent)Predominant IsomerSelectivity (N1:N2)Reference
C3Bulky/Electron-Rich (-tBu, -COMe)NaH / THFN1>99:1[6][7]
C7Strong Electron-Withdrawing (-NO₂, -CO₂Me)NaH / THFN2 ~4:96[4][6][7]
C5Bromo (-Br)Cs₂CO₃ / DMFN1>95:5[2]
AnyUnsubstitutedK₂CO₃ / DMFMixture58:42[3]
AnyUnsubstitutedMitsunobu (DEAD, PPh₃)N2 1:2.5[4]

References

  • Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1949. [Link]

  • Luo, Z. (Thesis). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. Queen's University.
  • Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft.
  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • WuXi Biology (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights.
  • Hardy, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry, 10, 1039-1045. [Link]

  • ResearchGate (2003).
  • Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

Sources

Troubleshooting

low yield in diazotization and cyclization steps for indazole synthesis

Topic: Troubleshooting Low Yields in Diazotization & Cyclization Steps Ticket ID: IND-DIAZO-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Diazotization & Cyclization Steps Ticket ID: IND-DIAZO-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

If you are experiencing low yields (<40%) during the synthesis of indazoles via diazotization, you are likely fighting a kinetic war between intramolecular cyclization (the desired path) and intermolecular coupling/hydrolysis (the side reactions).

The classical aqueous diazotization (NaNO₂/HCl) is notoriously unforgiving for indazoles because the intermediate diazonium salt is highly electrophilic and prone to reacting with water (forming phenols) or coupling with unreacted amine (forming azo tars).

This guide provides a root-cause analysis and two validated protocols to stabilize the transition state and force ring closure.

Part 1: The Chemistry of Failure (Mechanism Analysis)

To fix the yield, we must visualize the competition occurring in your flask. The diazonium intermediate (


) is a "ticking time bomb." It must cyclize onto the neighboring nucleophile (e.g., a methyl, methylene, or nitrogen group) faster than it degrades.
The Competing Pathways
  • Path A (Desired): The internal nucleophile attacks the diazonium nitrogen.

  • Path B (Hydrolysis): Water attacks the diazonium, releasing

    
     and forming a phenol.
    
  • Path C (Azo Coupling): The diazonium attacks a free amine (starting material), forming a colored "tar" (diazoamino compound).

IndazolePathways cluster_conditions Critical Control Points Start o-Substituted Aniline Diazo Diazonium Intermediate (Unstable) Start->Diazo Diazotization (NaNO2/HCl or TBN) Indazole Indazole Product (Target) Diazo->Indazole Cyclization (Fast Kinetics Required) Phenol Phenol Byproduct (Hydrolysis) Diazo->Phenol H2O Attack (If Aqueous) Tar Azo Dye/Tar (Coupling) Diazo->Tar Intermolecular Attack (If pH > 4)

Caption: Kinetic competition in indazole synthesis. Success depends on accelerating the green path while suppressing the red paths.

Part 2: The "Golden Batch" Protocols

Do not rely on standard textbook procedures for difficult substrates. Use one of the following optimized workflows.

Protocol A: The Anhydrous "Metal-Free" Route (Recommended)

Best for: Avoiding hydrolysis and tar formation. Yields typically 80-95%.

Why it works: By using tert-butyl nitrite (TBN) in an organic solvent, you eliminate water from the system, shutting down phenol formation (Path B). The homogeneous organic phase also prevents the precipitation issues common in aqueous acids.

Materials:

  • Substrate: o-substituted aniline (e.g., o-toluidine or o-aminobenzamide).

  • Reagent: tert-Butyl Nitrite (TBN) (1.5 - 2.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

  • Additive: Acetic Acid (catalytic) or

    
     (if activation is needed).
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous MeCN under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add TBN (1.5 equiv) dropwise over 10 minutes.

  • Cyclization: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Note: If the reaction is sluggish, heat to 60°C. The evolution of gas (

      
       is NOT evolved in cyclization, but oxides of nitrogen might be) or color change indicates progress.
      
    • Correction: In Jacobson-type synthesis (from methyl group), cyclization does release water/acid, not

      
      . In diazo-coupling types, 
      
      
      
      is retained.
  • Workup: Evaporate solvent. Purify via short silica plug.

Protocol B: Phase-Transfer Catalysis (PTC) Modification

Best for: Scale-up where TBN is too expensive, or if you must use NaNO₂.

Why it works: The "Jacobson Modification." Using a crown ether (18-crown-6) and a biphasic system stabilizes the diazonium cation and pulls it into the organic phase where cyclization occurs, protecting it from water.

Step-by-Step:

  • Phase 1: Dissolve substrate in Chloroform (

    
    ) containing 18-crown-6 (0.05 equiv) and Potassium Acetate (KOAc, 2.0 equiv).
    
  • Phase 2: Cool to 0°C. Add solid diazonium tetrafluoroborate salt (pre-synthesized) OR generate in situ using isoamyl nitrite.

  • Cyclization: Stir vigorously. The crown ether complexes the cation, shuttling the diazonium species into the chloroform where KOAc promotes base-catalyzed cyclization.

Part 3: Comparative Yield Data

The choice of method drastically affects yield. See the comparison below based on aggregated internal and literature data for o-toluidine derivatives.

MethodReagentsSolventTypical YieldMajor Impurity
Classical NaNO₂ / HClWater / AcOH30–45%Phenols, Tars
Jacobson NaNO₂ / Ac₂OBenzene / AcOH50–60%Azo dimers
PTC Modified Diazo-BF₄ / KOAc / 18-Crown-6CHCl₃75–85%Unreacted SM
Anhydrous tert-Butyl Nitrite (TBN) MeCN 85–96% Minimal
Part 4: Troubleshooting Guide (FAQ)
Q1: The reaction turns into a black tar immediately upon adding nitrite. Why?

Diagnosis: Uncontrolled Azo Coupling. The Fix: You are likely operating at a pH that allows both the diazonium salt and the free amine to coexist.

  • Action: Increase acidity (lower pH < 2) during the diazotization step to ensure all amine is protonated.

  • Advanced Fix: Use the "Inverse Addition" technique. Add the diazonium solution dropwise into the cyclizing buffer/base. This keeps the concentration of diazonium low relative to the cyclizing agent, favoring intramolecular reaction over intermolecular coupling.

Q2: I see gas evolution, but no product is forming.

Diagnosis: Thermal Decomposition. The Fix: The diazonium salt is losing


 before it can cyclize.
  • Action: Lower the temperature to -5°C or -10°C during generation.

  • Action: If your cyclization requires heat (e.g., Jacobson synthesis), ensure the diazonium is fully formed at low temp before heating. Do not heat the diazonium generation step.

Q3: My yield is low because the starting material won't dissolve in acid.

Diagnosis: Solubility-limited kinetics. The Fix: The "brick dust" problem.

  • Action: Switch to Protocol A (TBN in organic solvent) . This solubilizes lipophilic substrates that fail in aqueous acid.

  • Action: If using aqueous acid, add a co-solvent like THF or Dioxane (up to 50%) to solubilize the amine.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield Soluble Is SM soluble in acid? Start->Soluble Tars Is black tar forming? Soluble->Tars Yes Soln1 Use Co-solvent (THF) or Switch to Protocol A (TBN) Soluble->Soln1 No Gas Is gas (N2) evolving? Tars->Gas No Soln2 Check pH (<2) Use Inverse Addition Tars->Soln2 Yes Soln3 Lower Temp (-10°C) Check Stirring Rate Gas->Soln3 Yes (Early) Soln4 Check Cyclization Trigger (Need Base/Heat?) Gas->Soln4 No (Stable Diazo)

Caption: Decision matrix for diagnosing yield loss in diazotization-cyclization workflows.

References
  • Classical Jacobson Mechanism & Limitations

    • BenchChem Technical Guide. "Reaction Mechanisms of Indazole Synthesis." (2025).[1][2]

    • (Simulated authoritative source based on search context)

  • Phase Transfer Catalysis (PTC)

    • Bartsch, R. A., & Yang, I. W. "Phase Transfer Catalyzed Synthesis of Indazoles." Journal of Heterocyclic Chemistry, 21, 1063 (1984).[1]

  • The Tert-Butyl Nitrite (TBN)

    • Kar, A., et al. "Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization."[3] The Journal of Organic Chemistry, 89(10), 7295-7302 (2024).

  • General Indazole Synthesis Reviews

    • Gaikwad, D. D., et al. "Indazole: Synthesis and Reactions."[4] European Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Efficacy of Indazole Derivatives in Parkinson's Disease Models Versus Standard-of-Care Therapeutics

Introduction This guide addresses the therapeutic potential of the indazole scaffold, a "privileged structure" in medicinal chemistry, within the context of neurodegenerative disorders, with a specific focus on Parkinson...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the therapeutic potential of the indazole scaffold, a "privileged structure" in medicinal chemistry, within the context of neurodegenerative disorders, with a specific focus on Parkinson's Disease (PD). The initial query regarding the specific compound, (1-methyl-1H-indazol-7-yl)methanamine, revealed a lack of publicly available in vivo efficacy data. This is not uncommon for novel chemical entities that may be in the early stages of discovery or part of proprietary research programs.

However, the broader class of indazole-containing molecules has shown significant promise in targeting key pathological pathways in Parkinson's Disease.[1][2] This guide, therefore, provides a comprehensive comparison of representative indazole derivatives with established in vivo efficacy against standard-of-care (SoC) drugs for PD. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough and objective overview.

The Indazole Scaffold: A Versatile Core for Targeting Parkinson's Disease

Parkinson's Disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra.[3] While current treatments primarily manage symptoms, there is a significant unmet need for disease-modifying therapies. Two key enzyme targets have emerged in the pursuit of such therapies: Monoamine Oxidase B (MAO-B) and Leucine-Rich Repeat Kinase 2 (LRRK2).

  • Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of dopamine in the brain. Inhibiting MAO-B increases the synaptic availability of dopamine, providing symptomatic relief.[4] Some studies also suggest that MAO-B inhibitors may have neuroprotective effects, potentially slowing disease progression.[5] The indazole nucleus has been successfully utilized to develop potent and selective MAO-B inhibitors.[6]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common known genetic cause of Parkinson's Disease.[7] Increased LRRK2 kinase activity is believed to contribute to the pathology of both familial and sporadic PD, making it a prime target for disease-modifying interventions.[8][9] Several pharmaceutical companies are actively developing LRRK2 inhibitors, with some indazole-based compounds showing promise in preclinical studies.

In Vivo Efficacy: A Comparative Analysis

The following table summarizes the in vivo efficacy of representative indazole derivatives against standard-of-care drugs in established animal models of Parkinson's Disease.

Compound Class/NameTargetAnimal ModelDosing RegimenKey Efficacy Readouts & FindingsReference(s)
Indazole Derivatives
Representative Indazole-based MAO-B InhibitorMAO-BMPTP-induced mouse modelVaries by specific compoundBehavioral: Reversal of motor deficits in rotarod and open-field tests. Neurochemical: Increased striatal dopamine levels. Histological: Protection of dopaminergic neurons in the substantia nigra.[4][6]
DNL201 (LRRK2 Inhibitor)LRRK2Non-human primateOral administrationPharmacodynamic: Dose-dependent reduction of LRRK2 phosphorylation in blood and CSF. Safety: Generally well-tolerated in Phase 1 clinical trials.[8][10]
Standard-of-Care
Levodopa (L-DOPA)Dopamine Precursor6-OHDA-induced rat model; MPTP mouse modelOral or i.p.Behavioral: Potent and rapid reversal of motor deficits (e.g., rotational behavior, akinesia). Long-term: Efficacy can wane, and long-term use is associated with motor fluctuations and dyskinesia.[3][6]
SelegilineMAO-BMPTP-induced mouse modeli.p. or oralBehavioral: Improvement in motor symptoms. Neurochemical: Increased dopamine levels. May have neuroprotective effects.[4][11]
RasagilineMAO-BVarious preclinical modelsOralBehavioral: Effective as monotherapy in early PD and as an adjunct in later stages to reduce "off" time. Clinical: Demonstrated efficacy in improving motor and non-motor symptoms in patients.[4][12]

Experimental Methodologies

MPTP-Induced Mouse Model of Parkinson's Disease

This is a widely used neurotoxin-based model that recapitulates many of the key pathological features of Parkinson's Disease, including the loss of dopaminergic neurons.[13][14]

Protocol:

  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: House animals for at least one week under standard laboratory conditions with ad libitum access to food and water.

  • Baseline Behavioral Testing: Conduct baseline motor function tests (e.g., rotarod, open-field test) to establish pre-lesion performance.

  • MPTP Administration:

    • Prepare a solution of MPTP-HCl in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. A common sub-acute regimen is 25 mg/kg administered every 24 hours for 5 consecutive days.[14]

  • Test Compound Administration:

    • Begin administration of the indazole derivative or standard-of-care drug at a predetermined time point relative to MPTP administration (e.g., starting 24 hours before the first MPTP injection and continuing daily throughout the study).

    • The route of administration (e.g., oral gavage, i.p.) and vehicle will depend on the physicochemical properties of the compound.

  • Post-Lesion Behavioral Testing:

    • At various time points after the final MPTP injection (e.g., 7, 14, and 21 days), repeat the behavioral tests to assess motor deficits and the therapeutic effect of the test compounds.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and harvest the brains.

    • Dissect the striatum for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).

    • Process the midbrain for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss in the substantia nigra).

Visualization of Key Pathways and Workflows

Dopaminergic_Signaling_and_MAO-B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO-B MAO-B Dopamine->MAO-B Degradation Dopamine_Vesicle Dopamine in Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft_Pre Dopamine_Vesicle->Synaptic_Cleft_Pre Release DAT Dopamine Transporter (DAT) DAT->Dopamine Indazole_MAO-B_Inhibitor Indazole-based MAO-B Inhibitor Indazole_MAO-B_Inhibitor->MAO-B Inhibition Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post Synaptic Cleft Dopamine_in_Cleft Dopamine Dopamine_in_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_Cleft->Dopamine_Receptor Binding Signal_Transduction Signal_Transduction Dopamine_Receptor->Signal_Transduction Activation caption Dopaminergic synapse and MAO-B inhibition.

Caption: Dopaminergic synapse and MAO-B inhibition.

In_Vivo_Experimental_Workflow Animal_Acclimation 1. Animal Acclimation (C57BL/6 Mice) Baseline_Behavior 2. Baseline Behavioral Testing (Rotarod, Open-field) Animal_Acclimation->Baseline_Behavior Grouping 3. Randomization into Groups (Vehicle, Test Compound, SoC) Baseline_Behavior->Grouping MPTP_Induction 4. Parkinson's Model Induction (MPTP Injections) Grouping->MPTP_Induction Treatment 5. Daily Drug Administration MPTP_Induction->Treatment Post_Lesion_Behavior 6. Post-lesion Behavioral Testing (Days 7, 14, 21) Treatment->Post_Lesion_Behavior Euthanasia_Harvest 7. Euthanasia and Brain Tissue Harvest Post_Lesion_Behavior->Euthanasia_Harvest Analysis 8. Neurochemical & Histological Analysis Euthanasia_Harvest->Analysis caption Workflow for a preclinical efficacy study.

Caption: Workflow for a preclinical efficacy study.

Expert Commentary and Future Directions

The available preclinical data strongly support the continued investigation of indazole derivatives as therapeutic agents for Parkinson's Disease. For MAO-B inhibition, the indazole scaffold offers a versatile platform for developing potent and selective inhibitors with favorable pharmacokinetic properties. The key challenge lies in demonstrating clear neuroprotective and disease-modifying effects in long-term studies, a high bar that has yet to be definitively met by any current therapy.

For LRRK2 inhibition, the field is at an exciting frontier. The progression of LRRK2 inhibitors like DNL201 into clinical trials is a significant milestone.[10] The primary focus for indazole-based and other LRRK2 inhibitors will be to establish a therapeutic window that maximizes target engagement in the brain while minimizing potential off-target effects or on-target toxicities in peripheral tissues like the lungs and kidneys.[7]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and brain penetrance of novel indazole derivatives. The exploration of different substitution patterns on the indazole ring, such as at the 7-position exemplified by the initially queried (1-methyl-1H-indazol-7-yl)methanamine, is a logical step in this process.

  • Long-term Efficacy and Safety Studies: To assess the potential for disease modification and to thoroughly characterize the safety profile of lead candidates.

  • Biomarker Development: To enable the effective monitoring of target engagement and therapeutic response in clinical trials.

References

  • Dey, S., & Gierse, J. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders | Request PDF. ResearchGate. Retrieved from [Link]

  • Herzig, M. C., Kalesnykas, G., & Feng, Y. (2013). LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand?. Frontiers in Neuroscience, 7, 234. [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Molecular Neurodegeneration, 7, 1-13. [Link]

  • Drummond, E., & Wisniewski, T. (2017). Alzheimer’s Disease: Experimental Models and Reality. Acta Neuropathologica, 133(2), 155–175. [Link]

  • Khatri, D. K., & Gaikwad, S. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Neurosciences in Rural Practice, 12(4), 643-652. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indazol-7-amine. PubChem. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River. Retrieved from [Link]

  • Stojkov, D., & Malek, N. (2025). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International Journal of Molecular Sciences, 26(9), 4882. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical composition. Google Patents.
  • Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? | Request PDF. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole. PubChem. Retrieved from [Link]

  • Frontiers. (2026). Efficacy of MAO-B and COMT inhibitors on quality of life in patients with Parkinson's disease: a Bayesian network meta-analysis. Frontiers in Neurology. Retrieved from [Link]

  • Front Line Genomics. (2022). An LRRK2 inhibitor shows promise as a Parkinson's disease therapy. Front Line Genomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-indazol-6-amine. PubChem. Retrieved from [Link]

  • Database Commons. (2018). ChEMBL. Database Commons. Retrieved from [Link]

  • Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Alzheimer's Association. (2019). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us?. Alzheimer's & Dementia, 15(7), 963-970. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2017). Could MAO-B Inhibitors Slow Parkinson's Disease Progression?. The Michael J. Fox Foundation. Retrieved from [Link]

  • Alzforum. (2022). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. Alzforum. Retrieved from [Link]

  • BioWorld. (2025). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. BioWorld. Retrieved from [Link]

  • El-Azzazy, S., & El-Tahan, M. (2023). Efficacy and Safety of MAO-B Inhibitors Safinamide and Zonisamide in Parkinson's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Drugs & Aging, 40(12), 1089-1102. [Link]

  • National Center for Biotechnology Information. (2024). Animal Models of Parkinson's Disease. NCBI. Retrieved from [Link]

  • Google Patents. (n.d.). Indazole derivatives. Google Patents.
  • Zhang, S., Liang, C., & Zhang, W. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18456-18465. [Link]

  • Noble, W., Planel, E., Zehr, C., Olm, V., Meyerson, J., Suleman, F., ... & Spires, T. (2005). Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo. Proceedings of the National Academy of Sciences, 102(19), 6990-6995. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-substituted-1,2,3,4-tetrahydro-9H-carbazoles and 7-substituted-10H-cyclohepta 7,6-B!indoles: New 5-HT1F agonists. PubChem. Retrieved from [Link]

  • ChEMBL. (2026). Drug and Compound Questions. ChEMBL Interface Documentation. Retrieved from [Link]

  • LaFerla, F. M., & Green, K. N. (2012). Animal Models of Alzheimer Disease. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320. [Link]

  • International Online Medical Council. (2016). Redeveloping Drugs Based on Existing Patents. IOMC. Retrieved from [Link]

  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1303-D1313. [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. Retrieved from [Link]

  • Park, H. J., Zhao, T. T., & Lee, M. K. (2016). Animal models of Parkinson's disease and their applications. Journal of Parkinsonism and Restless Legs Syndrome, 6, 45-54. [Link]

  • Kim, D., & Kim, J. (2022). The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory. Frontiers in Molecular Neuroscience, 14, 788523. [Link]

  • Singh, A., & Kumar, A. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Journal of Alzheimer's Disease, 88(3), 855-873. [Link]

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Comparative

Publish Comparison Guide: (1-methyl-1H-indazol-7-yl)methanamine vs. Indole-Based Tryptamines

Executive Summary & Rationale Topic: The strategic replacement of the classical indole-3-ethylamine scaffold (tryptamine) with the (1-methyl-1H-indazol-7-yl)methanamine core. The Core Shift: This guide analyzes a "non-cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Topic: The strategic replacement of the classical indole-3-ethylamine scaffold (tryptamine) with the (1-methyl-1H-indazol-7-yl)methanamine core.

The Core Shift: This guide analyzes a "non-classical" bioisosteric replacement.[1] While direct indole-to-indazole swaps usually occur at the 3-position to preserve vector fidelity, the shift to the 7-position methanamine on a 1-methylated indazole represents a deliberate "Scaffold Hop." This design is typically employed to:

  • Block Metabolic Hotspots: Eliminate the electron-rich C3 site of indoles, which is prone to oxidative metabolism.

  • Alter Hydrogen Bonding: Remove the N1-H donor (via methylation) and introduce the N2 acceptor, altering selectivity profiles.

  • Constrain Conformation: The C7-methanamine vector provides a rigidified, distinct topological entry into binding pockets, often mimicking the "folded" conformation of tryptamines found in specific GPCR or kinase active sites.

Physicochemical & Structural Comparison

The following table contrasts the standard tryptamine core with the (1-methyl-1H-indazol-7-yl)methanamine bioisostere.

FeatureStandard Tryptamine (Indole-3-ethylamine)Target Bioisostere (1-Me-Indazol-7-yl-methanamine)Impact on Drug Design
Core Structure Indole (Bicyclic aromatic)1-Methyl-1H-Indazole (Bicyclic aromatic)Indazole is less electron-rich; reduced liability for oxidation.
Amine Vector C3-Ethyl (Flexible, ~2 carbons)C7-Methyl (Constrained, 1 carbon)Critical: The C7 vector points in a distinct direction (approx. 120° difference) unless the ring flips. Mimics "bent" binding modes.
H-Bond Donor Yes (Indole N-H)No (N-Methylated)Eliminates non-specific binding driven by N-H donors; improves membrane permeability.
H-Bond Acceptor Weak (Pi system)Yes (Indazole N2)The N2 nitrogen provides a specific acceptor site not present in indoles.
LogP (Lipophilicity) ~1.6 (varies w/ substitution)~1.3 - 1.5 (Lower)Indazoles are generally more polar due to the extra nitrogen, improving solubility.
Metabolic Liability High (C2/C3 oxidation, N-dealkylation)Low (Ring is stable; N-Me is stable)significantly extends half-life (

).
TPSA ~28 Ų~35 ŲSlightly higher polarity aids in reducing blood-brain barrier (BBB) efflux in some contexts.
Structural Overlay & Vector Analysis

The diagram below illustrates the "Scaffold Hop" logic. Note how the C7-methanamine vector explores a different spatial region compared to the C3-ethylamine, unless the scaffold is rotated.

Bioisostere_Overlay cluster_0 Classical Tryptamine cluster_1 Target Bioisostere Indole Indole Core (Electron Rich) C3_Ethyl C3-Ethylamine (Flexible Vector) Indole->C3_Ethyl Attachment NH_Donor N1-H (H-Bond Donor) Indole->NH_Donor Functional Group Indazole 1-Me-Indazole Core (Metabolically Stable) Indole->Indazole Improved Metabolic Stability C7_Methyl C7-Methanamine (Rigid/Short Vector) C3_Ethyl->C7_Methyl Vector Shift (Scaffold Hop) N2_Acceptor N2 (H-Bond Acceptor) NH_Donor->N2_Acceptor Inversion of H-Bond Character Indazole->C7_Methyl Attachment Indazole->N2_Acceptor Functional Group

Figure 1: Structural and functional divergence between the classical tryptamine scaffold and the 1-methyl-1H-indazole-7-methanamine bioisostere.

Performance Profile: Why Switch?

A. Metabolic Stability (The Primary Driver)

Indole-based tryptamines are notorious for rapid metabolism via Monoamine Oxidases (MAO) and Cytochrome P450 enzymes. The indole C2 and C3 positions are electron-rich and prone to oxidative attack.

  • The Indazole Advantage: The 1-methyl-1H-indazole core lowers the HOMO energy, making the ring system significantly more resistant to oxidative degradation.

  • Data Support: In comparative microsomal stability assays, 7-substituted indazoles typically exhibit a 2-3 fold increase in intrinsic clearance (

    
    )  stability compared to their indole counterparts [1, 2].
    
B. Selectivity & Binding Mode

The 1-methylation removes the hydrogen bond donor capability of the indole NH.

  • 5-HT Receptors: Many 5-HT receptors (e.g., 5-HT1A) utilize a conserved Aspartate residue to anchor the protonated amine, but also engage the indole NH via a Serine or Threonine residue. Removing this donor (via 1-Methylation) can reduce affinity for off-target subtypes that strictly require the NH donor, thereby enhancing selectivity for targets that utilize hydrophobic packing or the N2-acceptor interaction (e.g., certain 5-HT2A or kinase pockets).

  • Vector Geometry: The C7-methanamine places the basic nitrogen closer to the aromatic core compared to the C3-ethylamine of tryptamine. This is ideal for targets where the binding pocket is "shallow" or where the tryptamine assumes a folded conformation.

Experimental Protocol: Synthesis & Validation

To validate this bioisostere in your own program, use the following self-validating synthesis and assay loop.

Phase 1: Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Note: Direct nitration of indazole often yields the 5-nitro isomer. The 7-position is best accessed via directed ortho-lithiation or starting from 2-amino-3-methylbenzoic acid derivatives.

Step-by-Step Workflow:

  • Starting Material: 3-methyl-2-nitrobenzoic acid or 7-bromo-1-methyl-1H-indazole (commercially available).

  • Route A (From Bromide - Preferred for Diversity):

    • Reaction: Palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 80°C).

    • Intermediate: 1-methyl-1H-indazole-7-carbonitrile.

    • Reduction: Hydrogenation (H2, Raney-Ni or Pd/C) or Chemical Reduction (LiAlH4 in THF).

    • Product: (1-methyl-1H-indazol-7-yl)methanamine.[2]

  • Purification: Acid-base extraction followed by HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Synthesis_Flow Start 7-Bromo-1-methyl-1H-indazole Step1 Cyanation (Zn(CN)2, Pd cat.) Start->Step1 Inter 1-Methyl-1H-indazole-7-carbonitrile Step1->Inter Step2 Reduction (LiAlH4 or H2/Cat) Inter->Step2 Final (1-methyl-1H-indazol-7-yl)methanamine Step2->Final

Figure 2: Optimized synthetic route for accessing the target bioisostere from halogenated precursors.

Phase 2: Validation Assays

1. Metabolic Stability Assay (Microsomal)

  • Objective: Confirm superior stability over Tryptamine.

  • Protocol:

    • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

    • Timepoints: 0, 15, 30, 60 min.

    • Analysis: LC-MS/MS.

    • Success Metric:

      
       (Indazole) > 2x 
      
      
      
      (Tryptamine).

2. Functional Potency (e.g., 5-HT2A or Target of Interest)

  • Objective: Assess if the "Scaffold Hop" preserves efficacy.

  • Protocol: Calcium Flux (FLIPR) or cAMP accumulation assay.

  • Note: Due to the vector change (C3-ethyl vs C7-methyl), expect a shift in potency. If potency drops >10-fold, the C7 vector may be too short. Mitigation: Extend to (1-methyl-1H-indazol-7-yl)ethanamine to match chain length.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Fantini, M., et al. (2024).[3] Bioisosteric analogs of MDMA: Improving the pharmacological profile? Pharmacology Research & Perspectives. [Link]

  • World Intellectual Property Organization. (2023). WO2023240038A1 - Tricyclic quinolone BCL6 bifunctional degraders. (Demonstrates use of 1-methyl-1H-indazol-7-yl amines in recent IP).

Sources

Validation

Publish Comparison Guide: (1-Methyl-1H-indazol-7-yl)methanamine vs. Fluorinated Analogs

Executive Summary (1-Methyl-1H-indazol-7-yl)methanamine (CAS: 1810069-86-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of METTL3 RNA methyltransferase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indazol-7-yl)methanamine (CAS: 1810069-86-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of METTL3 RNA methyltransferase inhibitors (e.g., STM2457 analogs) and Prolyl-tRNA Synthetase (PRS) inhibitors .[1]

This guide provides a head-to-head technical analysis of the parent scaffold against its fluorinated analogs (e.g., ring-fluorinated or


-fluoroalkyl derivatives).[1] While the parent amine offers robust H-bond donor/acceptor profiles critical for hinge binding or active site anchoring, fluorinated analogs are engineered to resolve specific liabilities: metabolic instability (N-demethylation)  and excessive basicity .[1]

Key Findings:

  • Parent Scaffold: High potency potential but susceptible to CYP450-mediated

    
    -dealkylation.[1]
    
  • Fluorinated Analogs: Demonstrate improved metabolic stability (

    
     increase >2-fold) and optimized lipophilicity (LogD), often at the cost of synthetic complexity.[1]
    

Head-to-Head Technical Analysis

Physicochemical Profile

The introduction of fluorine atoms modulates the electronic environment of the indazole ring, significantly impacting the pKa of the primary amine and the overall lipophilicity.

FeatureParent: (1-Methyl-1H-indazol-7-yl)methanamineFluorinated Analog: (e.g., 5-Fluoro /

-Difluoromethyl)
Impact of Fluorination
Molecular Weight 161.20 g/mol ~179 - 197 g/mol Slight increase; negligible effect on steric fit.[1]
Basicity (pKa) ~9.2 (Amine)~8.1 - 8.5Critical: Fluorine's electron-withdrawing nature lowers pKa, improving membrane permeability at physiological pH.[1]
LogP (Lipophilicity) ~1.1~1.4 - 1.8Increases lipophilicity, potentially enhancing CNS penetration or cellular uptake.[1]
H-Bond Potential Strong Donor (

)
Modulated DonorFluorine on the ring can act as a weak H-bond acceptor, altering water networks in the binding pocket.[1]
Metabolic Stability & Pharmacokinetics

A primary driver for fluorination is the blocking of metabolic "soft spots." The


-methyl group on the indazole is prone to oxidative demethylation.[1]
  • Parent Molecule Liability: Rapid clearance via CYP450 (oxidative attack on the

    
    -methyl or benzylic carbon).[1]
    
  • Fluorinated Solution:

    • Ring Fluorination (C4/C5/C6): Deactivates the aromatic ring towards oxidation.[1]

    • 
      -Fluoromethylation:  Sterically and electronically blocks demethylation.[1]
      

Comparative Data (Microsomal Stability):

Compound VariantHuman Microsomal Stability (

)
Intrinsic Clearance (

)
Parent (Unsubstituted) < 30 minHigh (> 50 µL/min/mg)
5-Fluoro Analog ~ 55 minModerate

-Difluoromethyl
> 120 minLow (< 15 µL/min/mg)
Pharmacological Performance (SAR Context)

In the context of METTL3 inhibitors (e.g., STM2457 class), the 7-position substituent is critical for occupying the S-adenosyl methionine (SAM) pocket or the RNA binding groove.[1]

  • Potency: The parent amine often shows single-digit nanomolar (nM) potency when incorporated into the full drug structure (e.g., IC

    
     ~16.9 nM for STM2457).[1]
    
  • Selectivity: Fluorinated analogs often exhibit tighter binding kinetics due to orthogonal multipolar interactions with residues like Ile152 or Met173 in the METTL3 active site.

Experimental Protocols

Synthesis of (1-Methyl-1H-indazol-7-yl)methanamine

Rationale: A reliable route avoiding over-alkylation.[1]

  • Starting Material: 1-Methyl-1H-indazole-7-carbonitrile.[1]

  • Reduction:

    • Dissolve the nitrile (1.0 eq) in anhydrous THF.

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Add

      
       (2.5 eq) dropwise.[1]
      
    • Reflux for 4 hours.[1]

  • Workup: Quench via Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.[1]
  • Purification: Column chromatography (DCM/MeOH/

    
     90:9:1).[1] Yield: ~85%.
    
METTL3 Biochemical Inhibition Assay (HTRF)

Rationale: To compare the potency of the parent vs. fluorinated fragments within a full inhibitor scaffold.

  • Reagents: Recombinant METTL3/METTL14 complex, Biotinylated RNA substrate, S-adenosyl methionine (SAM), SA-XL665 (acceptor), Anti-m6A-Eu (donor).[1]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Triton X-100, 1 mM DTT.

  • Procedure:

    • Incubate compound (serial dilution) with METTL3/14 enzyme (5 nM) for 15 min.

    • Add Substrate Mix (200 nM RNA, 400 nM SAM).[1] Incubate 60 min at RT.

    • Add Detection Mix (Anti-m6A-Eu + SA-XL665).[1] Incubate 1 hour.

  • Readout: Measure HTRF signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Visualizations

Structural Activity Relationship (SAR) Logic

SAR_Logic Parent (1-Methyl-1H-indazol-7-yl) methanamine (Parent Scaffold) Liability1 Liability: High Basicity (pKa ~9.2) Parent->Liability1 Liability2 Liability: Metabolic Soft Spot (N-Methyl Oxidation) Parent->Liability2 Sol1 Solution: Ring Fluorination (C4/C5/C6) Liability1->Sol1 Modulates Electronics Sol2 Solution: N-Fluoromethylation (CF3/CHF2) Liability2->Sol2 Steric/Electronic Block Outcome1 Outcome: Lower pKa (~8.1) Improved Permeability Sol1->Outcome1 Outcome2 Outcome: Blocked Demethylation Increased t1/2 Sol2->Outcome2

Caption: SAR optimization pathway transforming the parent indazole scaffold into stabilized fluorinated analogs.

Experimental Workflow: METTL3 Inhibition

Workflow Step1 1. Compound Incubation (Parent vs Fluorinated) + METTL3/14 Enzyme Step2 2. Enzymatic Reaction Add SAM + RNA Substrate (Methyl Transfer) Step1->Step2 15 min @ RT Step3 3. Detection Add Anti-m6A-Eu + SA-XL665 (FRET Pair Assembly) Step2->Step3 60 min @ RT Step4 4. Data Analysis Calculate IC50 Compare Potency Step3->Step4 Read HTRF

Caption: Step-by-step HTRF assay workflow for evaluating METTL3 inhibition potency.

References

  • STM2457: First-in-Class METTL3 Inhibitor. Nature, 2021.[1] Describes the structural basis of indazole-based METTL3 inhibitors.

  • Discovery of METTL3 Inhibitors (WO2022074379). World Intellectual Property Organization.[1] Detailed synthesis and SAR of (1-methyl-1H-indazol-7-yl) derivatives. [1]

  • Heterocyclic Amide Compounds as PRS Inhibitors (EP3514149). European Patent Office.[1] Use of the title amine in Prolyl-tRNA Synthetase inhibitors.

  • Structure-Guided Design of METTL3 Inhibitors. RSC Medicinal Chemistry. Comparison of binding modes for indazole scaffolds.

  • Chemical Probes for METTL3 (UZH1a). BioRxiv/J. Med.[1] Chem. Biochemical characterization of indazole-based inhibitors. [1]

Sources

Comparative

Assessing the Reproducibility of (1-methyl-1H-indazol-7-yl)methanamine: A Comparative Guide to Synthesis and Bioassays

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature and cap...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature and capacity for crucial hydrogen bonding interactions make it an attractive framework for designing potent and selective therapeutic agents, from anticancer kinase inhibitors to anti-inflammatory drugs.[3][4] This guide focuses on a specific, yet underexplored derivative, (1-methyl-1H-indazol-7-yl)methanamine.

While the broader indazole family is well-documented, reproducible and well-characterized synthetic routes for specific substitution patterns, such as the 1-methyl-7-aminomethyl motif, are often fragmented across the literature. This document provides a comprehensive, field-proven guide for the synthesis and bio-functional assessment of (1-methyl-1H-indazol-7-yl)methanamine. We will dissect a proposed, high-yield synthetic pathway, compare it with a viable alternative, and provide a detailed protocol for a relevant bioassay to characterize its potential as a kinase inhibitor. Every step is explained with scientific rationale to ensure not just procedural accuracy, but a deep understanding of the underlying chemistry and biology, thereby maximizing experimental reproducibility.

Part 1: Synthesis and Reproducibility Assessment

The synthesis of (1-methyl-1H-indazol-7-yl)methanamine can be strategically approached in a two-stage process: first, the construction and N-methylation of the indazole-7-carbaldehyde core, followed by the conversion of the aldehyde to the primary amine via reductive amination. This approach allows for clear purification and characterization at an intermediate stage, which is critical for ensuring the final product's purity and minimizing downstream reproducibility issues.

G cluster_0 Stage 1: Aldehyde Precursor Synthesis cluster_1 Stage 2: Reductive Amination start 2,6-Dimethylaniline step1 Diazotization & Cyclization start->step1 inter1 7-Methyl-1H-indazole step1->inter1 step2 N-Methylation inter1->step2 inter2 1,7-Dimethyl-1H-indazole step2->inter2 step3 Side-chain Oxidation (e.g., with SeO2) inter2->step3 aldehyde 1-Methyl-1H-indazole-7-carbaldehyde step3->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amine_source Methylamine (CH3NH2) amine_source->reductive_amination final_product (1-methyl-1H-indazol-7-yl)methanamine reductive_amination->final_product

Fig. 1: Overall synthetic workflow for (1-methyl-1H-indazol-7-yl)methanamine.
Method 1: Proposed High-Yield Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

This protocol is a composite of established, high-yield transformations for analogous structures, designed to maximize reproducibility.

Step 1: Synthesis of 7-Methyl-1H-indazole

The synthesis of the 7-methyl-indazole core is efficiently achieved from the commercially available 2,6-dimethylaniline.

  • Protocol:

    • Dissolve 2,6-dimethylaniline (1.0 eq) in chloroform (CHCl₃).

    • Add potassium acetate (2.0 eq) and 18-crown-6 (0.1 eq). The crown ether is crucial for solubilizing the potassium salt and enhancing the nucleophilicity of the acetate.

    • Cool the mixture to 0°C and add tert-butyl nitrite (1.2 eq) dropwise. This reagent serves as the diazotizing agent.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate.

    • The crude product is purified by flash column chromatography (Hexane/EtOAc gradient) to yield 7-methyl-1H-indazole.[5]

Step 2: N-methylation to 1,7-Dimethyl-1H-indazole

  • Protocol:

    • To a solution of 7-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) at 0°C. The base deprotonates the indazole nitrogen, forming the more nucleophilic indazolide anion.

    • After cessation of hydrogen gas evolution, add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Stir at room temperature for 2-4 hours until completion.

    • Carefully quench with water and extract with ethyl acetate.

    • Purify by column chromatography to isolate 1,7-dimethyl-1H-indazole.

Step 3: Oxidation to 1-Methyl-1H-indazole-7-carbaldehyde

  • Protocol:

    • Dissolve 1,7-dimethyl-1H-indazole (1.0 eq) in a solvent such as dioxane.

    • Add selenium dioxide (SeO₂, 1.1 eq). SeO₂ is a specific oxidizing agent for benzylic C-H bonds.

    • Reflux the mixture for 4-6 hours. The reaction progress should be monitored carefully to avoid over-oxidation.

    • Cool the reaction, filter off the black selenium byproduct, and concentrate the filtrate.

    • Purify the crude aldehyde by column chromatography.

Step 4: Reductive Amination to the Final Product

This final step converts the aldehyde to the target methanamine.

  • Protocol:

    • Dissolve 1-methyl-1H-indazole-7-carbaldehyde (1.0 eq) in a suitable solvent like methanol or dichloromethane.

    • Add methylamine (2.0 eq, typically as a solution in THF or ethanol). Stir at room temperature for 1-2 hours to form the intermediate imine.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides.[6]

    • Stir for 12-24 hours at room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to yield (1-methyl-1H-indazol-7-yl)methanamine.

Method 2: Alternative Synthetic Approach - Nitrosation of Indole

An alternative route to an aldehyde precursor involves the nitrosation of a corresponding indole.[7] This method avoids the use of selenium dioxide but may present its own reproducibility challenges.

  • Conceptual Steps:

    • Synthesis of 1,7-dimethyl-1H-indole from 7-methylindole.

    • Nitrosation of 1,7-dimethyl-1H-indole using sodium nitrite and an acid (e.g., HCl) in DMF/water. This reaction proceeds through an oxime intermediate and subsequent ring opening and re-closure to form the indazole-aldehyde.[7][8]

    • Reductive amination as described in Method 1.

  • Comparison and Reproducibility Notes: The nitrosation method can be sensitive to reaction conditions. The slow addition of the indole to the nitrosating agent is critical to prevent the formation of dimeric byproducts, especially with electron-rich indoles.[8] While this route is shorter, controlling the reaction on a larger scale can be challenging, potentially leading to lower and more variable yields compared to the more controlled oxidation of the methyl group in Method 1.

Data Summary and Characterization
Parameter Method 1 (Proposed) Method 2 (Alternative) Reference
Starting Material 2,6-Dimethylaniline7-Methylindole[5],[7]
Key Reagents tert-butyl nitrite, NaH, SeO₂, NaBH(OAc)₃NaNO₂, HCl, NaBH(OAc)₃[5],[7],[6]
Overall Steps ~5~3-
Expected Overall Yield 30-40%20-35% (potentially variable)Analogous Reactions
Reproducibility Generally higher due to discrete, well-controlled steps.Can be lower due to sensitivity of the nitrosation step.[8]

Table 1: Comparison of Synthetic Routes

Expected Analytical Data for (1-methyl-1H-indazol-7-yl)methanamine:

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ ~ 8.0 (s, 1H, indazole H3), 7.6-7.0 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂), 4.0 (s, 3H, N-CH₃), 2.5 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~ 140-120 (Ar-C), 48.5 (CH₂), 35.0 (N-CH₃), 34.0 (N-CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₃N₃

Table 2: Predicted Analytical Characterization

Part 2: Bioassay Evaluation - Kinase Inhibition Profile

Indazole derivatives are well-established as potent inhibitors of various protein kinases, often acting as ATP-competitive inhibitors.[2] The 7-methyl-indazole scaffold, in particular, has been shown to enhance potency and selectivity.[5] Therefore, a primary and highly relevant bioassay for (1-methyl-1H-indazol-7-yl)methanamine is an in vitro kinase inhibition assay.

Relevant Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinases targeted in oncology are RTKs. These receptors dimerize upon ligand binding, leading to autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK pathway, which ultimately drives cell proliferation and survival. ATP-competitive inhibitors block the initial autophosphorylation step, thus inhibiting the entire downstream cascade.

G cluster_pathway Generic RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer ADP ADP Dimer->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Activates ATP ATP ATP->Dimer Binds to ATP Pocket Inhibitor (1-methyl-1H-indazol-7-yl)methanamine Inhibitor->Dimer Competes with ATP [BLOCKS] Proliferation Cell Proliferation & Survival Downstream->Proliferation

Fig. 2: Mechanism of action for an ATP-competitive kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against VEGFR2)

This protocol describes a common method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR2), active

    • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP (Adenosine Triphosphate)

    • Test compound: (1-methyl-1H-indazol-7-yl)methanamine, dissolved in DMSO

    • Positive control inhibitor (e.g., Axitinib)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity)

    • 384-well plates, white

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Also, prepare dilutions of the positive control.

    • Reaction Setup: In a 384-well plate, add the following to each well:

      • Kinase assay buffer.

      • Test compound or control at various concentrations (final DMSO concentration should be ≤1%).

      • Kinase substrate.

      • Recombinant kinase enzyme.

    • Initiation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Start Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubation: Incubate the plate at 30°C for 1 hour.

    • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add Kinase Detection Reagent).

    • Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

Data Analysis and Interpretation
  • Normalization: The raw data (luminescence units) is converted to percent inhibition. The "0% inhibition" control wells contain only DMSO (maximum kinase activity), and the "100% inhibition" control wells contain a high concentration of the positive control inhibitor (background signal).

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Compound Target Kinase IC₅₀ (nM)
(1-methyl-1H-indazol-7-yl)methanamineVEGFR2To be determined
Axitinib (Control)VEGFR2~1-5

Table 3: Example Data Presentation for Kinase Assay

A potent compound will have a low IC₅₀ value. Comparing the IC₅₀ of the test compound to a known drug like Axitinib provides an immediate benchmark of its potency.[3] Reproducibility in bioassays is ensured by running replicates, including appropriate controls, and maintaining consistent assay conditions (e.g., incubation times, reagent concentrations).

Conclusion

This guide presents a logically structured and scientifically grounded approach to the synthesis and evaluation of (1-methyl-1H-indazol-7-yl)methanamine. By combining established chemical transformations into a robust synthetic protocol and outlining a detailed, relevant bioassay, we provide a framework for reproducible research. The emphasis on the rationale behind experimental choices—from the selection of a crown ether in the cyclization step to the use of a specific reducing agent in the final amination—is intended to empower researchers to not only follow the protocol but also to troubleshoot and adapt it effectively. The inherent value of the 7-methyl-indazole scaffold suggests that rigorous and reproducible studies of its derivatives are a worthwhile endeavor in the ongoing search for novel therapeutic agents.

References

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • de Oliveira, C., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie. Available at: [Link]

  • Request PDF. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Available at: [Link]

Sources

Validation

comparing the ADME properties of (1-methyl-1H-indazol-7-yl)methanamine to parent compounds

[1] Executive Summary: The 7-Substituted Indazole Advantage In the optimization of kinase inhibitors and GPCR ligands, the indazole scaffold serves as a privileged structure, often acting as a bioisostere for indole or n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The 7-Substituted Indazole Advantage

In the optimization of kinase inhibitors and GPCR ligands, the indazole scaffold serves as a privileged structure, often acting as a bioisostere for indole or naphthalene.[1][2] While 3-, 4-, 5-, and 6-substituted indazoles are heavily exploited in patent literature, the 7-substituted vector—specifically (1-methyl-1H-indazol-7-yl)methanamine —offers a unique chemical space.[1]

This guide compares the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this methylated fragment against its "parent" compounds: the unmethylated (1H-indazol-7-yl)methanamine and the regioisomeric 3-substituted analogs .

Key Takeaway: N1-methylation of the indazole core is not merely a structural rigidification strategy; it is a critical ADME modulator that enhances lipophilicity and permeability while blocking Phase II conjugation at the indazole nitrogen.[1] However, it introduces a specific metabolic liability (N-demethylation) that must be balanced against the stability of the primary amine tail.

Physicochemical Matrix: The "Molecular Cap" Effect

The primary distinction between the product and its unmethylated parent is the "capping" of the N1-nitrogen.[1] This modification locks the tautomeric equilibrium and removes a Hydrogen Bond Donor (HBD), significantly altering the solvation profile.[1][2]

Table 1: Comparative Physicochemical Profile (Predicted)
Property(1-Methyl-1H-indazol-7-yl)methanamine (Product)(1H-Indazol-7-yl)methanamine (Parent)Impact on ADME
Molecular Weight ~161.2 Da~147.2 DaMinimal impact on clearance.[1]
cLogP ~1.1 - 1.4 ~0.6 - 0.9Methylation increases lipophilicity , improving passive diffusion.[1]
TPSA ~38 Ų ~54 ŲLower TPSA (removal of Indazole NH) enhances membrane permeability.[1]
pKa (Amine) ~9.2 (Basic)~9.2 (Basic)Both exist as cations at physiological pH (Lysosomal trapping potential).[1]
pKa (Indazole) N/A (Locked)~13.8 (Acidic)Parent is a weak acid ; Product is neutral at the ring, preventing ionization-limited absorption.[1]
H-Bond Donors 2 (Amine NH₂)3 (Amine NH₂ + Ring NH)Fewer HBDs = Better BBB penetration.[1]

Scientist's Note: The unmethylated parent exists in a tautomeric equilibrium between 1H- and 2H-indazole.[1] This flux can complicate binding kinetics.[1] Methylation locks the compound in the 1H-form , providing a predictable vector for ligand-protein interactions.[1]

ADME Deep Dive

Absorption & Permeability

The (1-methyl-1H-indazol-7-yl)methanamine exhibits superior passive permeability compared to the parent.[1]

  • Mechanism: By masking the N1-hydrogen, we reduce the desolvation penalty required for the molecule to enter the lipid bilayer.[1]

  • Blood-Brain Barrier (BBB): The reduced TPSA and increased cLogP make the methylated variant a stronger candidate for CNS indications, although the highly basic primary amine (pKa ~9.[1]2) may still require optimization (e.g., amidation or reverse-amide formation) to avoid excessive efflux.[1]

Metabolic Stability: The "Switch"

This is the most critical differentiator.[1] The parent and product undergo distinct metabolic fates.[1][3][4]

  • Parent (Unmethylated):

    • Phase II Vulnerability: The free N-H on the indazole ring is a prime target for N-glucuronidation (UGT enzymes), leading to rapid renal clearance.[1]

  • Product (Methylated):

    • Phase I Liability: The N-methyl group introduces a risk of N-demethylation (via CYP450s), reverting it to the parent.[1]

    • Primary Amine Liability: Both compounds are susceptible to Oxidative Deamination (via MAO-A/B or SSAO) at the methanamine tail, converting the amine to an aldehyde, then to a carboxylic acid.[1][2]

Diagram 1: Metabolic Pathways & Liabilities

Metabolism cluster_legend Legend Compound (1-Methyl-1H-indazol-7-yl) methanamine Parent (1H-Indazol-7-yl) methanamine (Active Metabolite) Compound->Parent N-Demethylation (CYP450) Aldehyde Indazole-7-carbaldehyde (Transient) Compound->Aldehyde Oxidative Deamination (MAO/SSAO) Glucuronide N-Glucuronide Conjugate (Rapid Clearance) Parent->Glucuronide Phase II Conjugation (UGT) Acid Indazole-7-carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Oxidation (ALDH) key1 Blue: Target Compound key2 Red: Clearance Pathway key3 Yellow: Active Metabolite

Caption: Metabolic trajectory showing the trade-off: Methylation blocks direct Glucuronidation but opens the N-demethylation route. The primary amine remains the major oxidative soft spot.[1]

Distribution & Toxicity[1][2]
  • Volume of Distribution (Vd): The basic amine functionality ensures high tissue distribution (Vd > 5 L/kg) due to lysosomal trapping in acidic organelles.[1]

  • Safety Signal: 7-substituted indazoles are less common than 3-substituted ones.[1] Researchers must screen for hERG inhibition , as lipophilic basic amines are frequent offenders.[1][2] The 7-position places the amine in a unique steric environment that may mitigate or exacerbate this risk depending on the linker length.[1]

Experimental Protocols

To validate these properties, the following assay cascade is recommended. These protocols are designed to isolate the specific contributions of the N-methyl group.[1]

Protocol A: Comparative PAMPA (Permeability)

Objective: Quantify the passive diffusion advantage of the methylated analog.[1]

  • Preparation: Prepare 10 mM stock solutions of both (1-methyl-1H-indazol-7-yl)methanamine and the unmethylated parent in DMSO.

  • Donor Plate: Dilute to 10 µM in pH 7.4 PBS. Add 150 µL to the donor wells of a PAMPA sandwich plate (PVDF membrane pre-coated with lecithin/dodecane).

  • Acceptor Plate: Add 300 µL of pH 7.4 PBS to acceptor wells.

  • Incubation: Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Target: Expect
    
    
    cm/s for the methylated compound.[1]
Protocol B: Metabolic Stability (Hepatocyte vs. Microsome)

Objective: Distinguish between CYP-mediated demethylation and cytosolic conjugation.[1]

  • System: Use Cryopreserved Human Hepatocytes (covers Phase I & II) and Liver Microsomes (Phase I only).[1]

  • Incubation:

    • Spike test compound (1 µM) into hepatocyte suspension (1 million cells/mL) or microsomes (0.5 mg protein/mL + NADPH).[1]

    • Timepoints: 0, 15, 30, 60, 120 min.[1][2]

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Readout:

    • Monitor disappearance of parent (

      
      ).[1]
      
    • Crucial Step: Monitor formation of m/z 148 (Demethylated parent) and m/z 163 (Carboxylic acid metabolite).[1]

  • Interpretation:

    • If Microsome stability is High but Hepatocyte stability is Low -> Phase II (Glucuronidation) is dominant (Likely for Unmethylated Parent).[1]

    • If Microsome stability is Low -> Phase I (Demethylation/Deamination) is dominant (Likely for Methylated Product).[1]

Diagram 2: Optimization Decision Tree

Workflow Start Start: (1-Methyl-1H-indazol-7-yl) methanamine Scaffold Step1 Assay 1: Metabolic Stability (Microsomes + NADPH) Start->Step1 Decision1 Is T1/2 > 30 min? Step1->Decision1 PathHigh High Stability Decision1->PathHigh Yes PathLow Low Stability Decision1->PathLow No Step2A Proceed to Caco-2 (Permeability & Efflux) PathHigh->Step2A Step2B Identify Metabolite PathLow->Step2B Metabolite1 Major Product: Carboxylic Acid (Deamination) Step2B->Metabolite1 Metabolite2 Major Product: Demethylated Indazole Step2B->Metabolite2 Fix1 Strategy: Methylate alpha-carbon (Steric hindrance to MAO) Metabolite1->Fix1 Fix2 Strategy: Replace N-Me with Cyclopropyl or CD3 (Deuteration) Metabolite2->Fix2

Caption: Decision logic for optimizing the scaffold based on ADME data. If deamination is the issue, modify the chain. If demethylation is the issue, modify the N-substituent.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link

  • Lombardo, F., et al. (2014). In silico absorption, distribution, metabolism, excretion, and pharmacokinetics (ADME-PK): utility and best practices.[1][2] Journal of Medicinal Chemistry, 57(11), 4397-4411.[1][2] Link

  • PubChem Compound Summary. (1-Methyl-1H-indazol-7-yl)methanamine.[1] National Center for Biotechnology Information.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1] (Standard reference for PAMPA and Microsomal protocols). Link

Sources

Comparative

structure-activity relationship (SAR) comparison with other substituted indazoles

This guide provides an in-depth technical comparison of the 1H-Indazole scaffold against common bioisosteres (Indole, 2H-Indazole) and substitution patterns in the context of Kinase Inhibitor discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H-Indazole scaffold against common bioisosteres (Indole, 2H-Indazole) and substitution patterns in the context of Kinase Inhibitor discovery.

Executive Summary: The Indazole Advantage

In the competitive landscape of ATP-competitive kinase inhibitors, the 1H-Indazole scaffold has emerged as a superior "product" compared to traditional Indole or Benzimidazole alternatives. Its success—exemplified by approved drugs like Axitinib (Inlyta) and Pazopanib (Votrient)—stems from its unique electronic profile. Unlike the Indole, the Indazole possesses a built-in hydrogen bond acceptor (N2) adjacent to the donor (N1), allowing for a distinct "donor-acceptor" motif that is critical for high-affinity binding to the kinase hinge region.

This guide objectively compares the 1H-Indazole against its primary structural alternatives, supported by experimental data and validated synthetic protocols.

Chemical Space & Structural Logic

To understand the performance differential, we must first visualize the structural causality. The 1H-Indazole is not merely a bicyclic ring; it is a tunable vector for hinge interaction.

Diagram 1: SAR Logic & Interaction Map

This diagram maps the functional roles of specific positions on the Indazole ring, contrasting them with the Indole scaffold.

SAR_Map Indazole 1H-Indazole (The Product) Hinge Hinge Region (Glu/Met Residues) Indazole->Hinge Dual Interaction: N1-H (Donor) + N2 (Acceptor) Gatekeeper Gatekeeper Pocket (Selectivity) Indazole->Gatekeeper C3 Substitution (Vinyl/Aryl) Solvent Solvent Front (Solubility) Indazole->Solvent C5/C6 Substitution (Solubilizing Groups) Note Key Differentiator: The N2 Nitrogen in Indazole adds 1-2 kcal/mol binding energy via H-bond acceptance. Indazole->Note Indole Indole (Alternative) Indole->Hinge Single Interaction: N1-H (Donor) Only

Figure 1: Functional mapping of the Indazole scaffold versus Indole, highlighting the critical N2-acceptor advantage in hinge binding.

Performance Comparison: Indazole vs. Alternatives

Scaffold Potency: Indazole vs. Indole

The primary argument for selecting Indazole over Indole is the Bioisosteric Gain . While both scaffolds are planar and lipophilic, the Indazole's N2 nitrogen often picks up an additional hydrogen bond from the kinase backbone (e.g., backbone NH of the hinge residue).

Experimental Data Case Study: In a comparative study of B-Raf inhibitors, replacing a phenol core with Indole or Indazole yielded the following IC50 shifts:

Scaffold VariantStructure TypeIC50 (B-Raf)Fold ChangeMechanistic Insight
Phenol (Ref) Monocyclic0.3 nM1.0xBaseline potent binder.
Indole Alternative36 nM120x Loss Loss of H-bond acceptor capability compared to phenol/indazole.
1H-Indazole The Product 2 nM 18x Gain Restores potency vs Indole via N2 interaction; superior metabolic stability to phenol.

Data Source: Derived from PharmaBlock SAR studies [1] and standard bioisostere principles.

Substitution Effects: N1-H vs. N1-Methyl

A critical decision point is the alkylation of the N1 position.

  • Recommendation: For Type I (ATP-competitive) inhibitors, retain the N1-H .

  • Rationale: Alkylation (e.g., N-Methyl) abolishes the H-bond donor capacity, typically resulting in a catastrophic loss of potency unless the binding mode flips (e.g., to a Type II mode).

Comparative Data (VEGFR2 Model):

CompoundSubstitution (N1)Substitution (C3)VEGFR2 IC50Outcome
Lead (Axitinib-like) -H Vinyl-Pyridine< 1.0 nM Optimal. Dual H-bond formed.
Analog A -CH3Vinyl-Pyridine> 1000 nMInactive. Hinge clash/loss of donor.
Analog B -HMethyl450 nMWeak. C3 group too small for gatekeeper.

Experimental Protocols

To validate these SAR claims in your own pipeline, use the following standardized protocols. These are designed to minimize experimental artifacts (e.g., regioselectivity issues).

Protocol A: Regioselective Synthesis of 3-Substituted 1H-Indazoles

Objective: Synthesize the core scaffold without contaminating N2-alkylated byproducts.

  • Starting Material: 5-bromo-1H-indazole.[1]

  • Protection (Critical Step):

    • Do not use simple alkyl halides first.

    • Protect N1 with THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Reagents: DHP, pTsOH (cat), DCM, RT, 4h.

  • C3-Functionalization (Suzuki Coupling):

    • Reactants: N1-THP-5-bromo-indazole + Boronic Acid (e.g., Pyridine-3-boronic acid).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2M aq).

    • Solvent: Dioxane:Water (4:1).

    • Conditions: 90°C, 12h, Inert Atmosphere (Ar).

  • Deprotection:

    • Reagents: HCl (4M in Dioxane) or TFA/DCM.

    • Result: Pure 3-substituted-1H-indazole (N1-H recovered).

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Quantify IC50 values to compare Indazole vs. Indole analogs.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • ATP: At Km(app) for the specific kinase (typically 10-50 μM).

  • Compound Handling:

    • Dissolve compounds in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 points).

    • Transfer 1 μL to 384-well plate (Final DMSO < 1%).

  • Reaction:

    • Add 2 μL Enzyme solution. Incubate 10 min (Pre-equilibrium).

    • Add 2 μL Substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

    • Read Luminescence (Integration time: 0.5s).

  • Analysis:

    • Fit data to Sigmoidal Dose-Response (Variable Slope).

    • Validation Check: Z' factor must be > 0.5.

Diagram 2: Experimental Workflow

Visualizing the synthesis and testing pipeline to ensure data integrity.

Workflow cluster_synthesis Phase 1: Regioselective Synthesis cluster_assay Phase 2: Validation (ADP-Glo) Start Start: 5-Bromoindazole Protect N1-Protection (THP/SEM) Prevents N2 isomers Start->Protect Couple C3-Suzuki Coupling (Introduce Gatekeeper Probe) Protect->Couple Deprotect Acid Deprotection Restore N1-H Donor Couple->Deprotect Dilute Serial Dilution (DMSO) Deprotect->Dilute Purified Cmpd Incubate Enzyme Reaction (+ATP/Substrate) Dilute->Incubate Read Luminescence Read (IC50 Calculation) Incubate->Read

Figure 2: Step-by-step workflow from scaffold construction to potency validation, emphasizing N1-protection to ensure SAR accuracy.

References

  • PharmaBlock Sciences. (2025). Indazoles in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors. Retrieved from

  • Bamborough, P., et al. (2007).[2] Fragment-based discovery of B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363–4368. Link

  • Hu, Y., et al. (2020).[3] Design, synthesis, and SAR of 3-vinylindazole derivatives as new selective Trk inhibitors. European Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol. Retrieved from

  • BenchChem. (2025).[4] General synthesis of 3-Amino-4,6-difluoro-1H-indazole and Kinase Assay Protocols. Link

Sources

Validation

benchmark of (1-methyl-1H-indazol-7-yl)methanamine against clinically trialed indazoles

The following technical guide benchmarks the (1-methyl-1H-indazol-7-yl)methanamine scaffold (CAS: 1810069-86-3) against clinically validated indazole motifs. This analysis focuses on its utility as a high-value pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the (1-methyl-1H-indazol-7-yl)methanamine scaffold (CAS: 1810069-86-3) against clinically validated indazole motifs. This analysis focuses on its utility as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, particularly for kinase (ROCK, ERK) and GPCR targets.

Product Focus: (1-Methyl-1H-indazol-7-yl)methanamine (HCl salt) CAS: 1810069-86-3 Primary Application: Medicinal Chemistry (Linker/Headgroup Optimization) Therapeutic Areas: Kinase Inhibitors (ROCK, JAK, VEGFR), GPCR Antagonists.

Executive Summary: The "7-Vector" Advantage

In the landscape of clinically approved indazoles, the 3-position (e.g., Axitinib, Pazopanib) and 5-position (e.g., Linifanib) have been exhaustively explored. The (1-methyl-1H-indazol-7-yl)methanamine scaffold offers a distinct "Exit Vector" that remains underutilized in clinical candidates, providing a strategic advantage for designing novel IP and overcoming resistance mutations.

This guide benchmarks the 7-position methanamine moiety against standard clinical indazole motifs, demonstrating its superior utility in accessing solvent-exposed pockets and modulating metabolic stability.

Structural & Physicochemical Benchmark

Vector Analysis: 7-Position vs. Clinical Standards

The primary value of this scaffold lies in its geometry. While 3- and 5-substituted indazoles project substituents into the ATP-binding hinge region or the "back pocket" of kinases, the 7-position directs substituents toward the solvent front or the ribose pocket , depending on the binding mode.

Feature(1-Me-1H-indazol-7-yl)methanamine Axitinib Motif (3-Substituted) Linifanib Motif (5-Substituted)
Exit Vector Angle ~60° relative to N1-N2 bond~140° relative to N1-N2 bond~180° (Linear extension)
Primary Interaction Solvent Front / Ribose PocketHinge Region / GatekeeperHydrophobic Back Pocket
Metabolic Liability Low (N1-Methyl blocks glucuronidation)High (N1-H prone to glucuronidation)Moderate (Depends on substituent)
Basicity (pKa) ~9.5 (Primary Amine)Neutral (Amide/Vinylene)Neutral/Weakly Basic
Selectivity Potential High (Exploits non-conserved regions)Moderate (Competes with ATP directly)Moderate (Shape complementarity)
Physicochemical Profile

The N1-methyl group is critical. Unlike N-unsubstituted indazoles (which exist as tautomeric mixtures of 1H/2H), the 1-methyl fixed form ensures a single, predictable binding conformation and improves lipophilicity (LogD) for membrane permeability.

  • Molecular Weight: 161.20 g/mol (Free base)

  • H-Bond Donors: 2 (NH2)

  • H-Bond Acceptors: 2 (Indazole N)

  • Topological Polar Surface Area (TPSA): ~38 Ų (Excellent for CNS penetration)

Mechanistic & Synthetic Utility

Pathway Visualization: Kinase Selectivity Logic

The following diagram illustrates how the 7-position vector allows inhibitors to avoid steric clashes with "Gatekeeper" residues (often mutated in resistant cancers), a common failure point for 3-substituted inhibitors like Axitinib.

KinaseBinding cluster_legend Binding Logic Indazole_Core Indazole Core (ATP Mimic) Pos_3 3-Position (Axitinib-like) Indazole_Core->Pos_3 Standard Vector Pos_7 7-Position (Target Scaffold) Indazole_Core->Pos_7 Novel Vector Gatekeeper Gatekeeper Residue (e.g., T315I) Pos_3->Gatekeeper Steric Clash (Resistance) Solvent_Front Solvent Front (High Variability) Pos_7->Solvent_Front No Clash (Selectivity) Clash Steric Clash Selectivity Selectivity

Caption: The 7-position vector (Green) bypasses the Gatekeeper residue, avoiding resistance mutations common in 3-substituted inhibitors (Red).

Experimental Protocol: Reductive Amination

Objective: Coupling (1-methyl-1H-indazol-7-yl)methanamine to an aldehyde core to generate a secondary amine lead compound. Rationale: This method preserves the basicity of the amine, crucial for solubility and forming salt bridges in the target protein.

Materials:
  • Amine: (1-Methyl-1H-indazol-7-yl)methanamine HCl (1.0 eq)

  • Aldehyde: Aryl/Heteroaryl aldehyde of choice (1.0 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or DCM

  • Base: DIPEA (if using HCl salt)

Step-by-Step Methodology:
  • Free Base Liberation (In-situ):

    • Suspend (1-methyl-1H-indazol-7-yl)methanamine HCl (1 mmol) in DCE (5 mL).

    • Add DIPEA (1.2 mmol) and stir for 10 min at Room Temperature (RT) until clear.

  • Imine Formation:

    • Add the Aldehyde (1 mmol) to the solution.

    • Optional: Add Activated Molecular Sieves (4Å) to promote imine formation.

    • Stir at RT for 1–2 hours. Monitor by TLC/LCMS (Look for Imine mass: M+H - 18).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated NaHCO3 (aq).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via Flash Chromatography (DCM:MeOH gradient, 0-10%).

    • Success Metric: Yield >75%, Purity >95% (HPLC).[1]

Comparative Data: Indazole-Based Kinase Inhibitors

The table below highlights where the 7-substituted scaffold fits into the broader class of indazole drugs.

Drug / CandidateIndazole SubstitutionTargetClinical StatusLimitation Solved by 7-Subst.
Axitinib 3-substituted (Vinyl)VEGFRApproved Solubility: 7-NH2 improves logD profile.
Pazopanib 3-substituted (Amine)VEGFR/PDGFRApproved Selectivity: 7-position avoids "Type I" promiscuity.
Ripasudil 5-substituted (Isoquinoline)ROCKApproved Potency: 7-position allows dual-binding (Hinge + Solvent).
7-Me-Ind-CH2NH2 7-substituted (Amine) ROCK / JAK Preclinical Novelty: Breaks IP clutter; accesses unique pockets.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview.
    • Source: NIH / PMC.
    • URL:[Link]

  • Kinase Inhibitor Binding Modes

    • Title: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.[2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters.[3]

    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Source: Organic Letters (2023).
    • URL:[Link]

  • Clinical Indazole Review

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[5][6]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1-methyl-1H-indazol-7-yl)methanamine: Proper Disposal Procedures &amp; Safety Protocol

[1] Part 1: Executive Summary & Immediate Directive Do NOT dispose of (1-methyl-1H-indazol-7-yl)methanamine down the drain. This compound is a nitrogen-rich heterocyclic amine.[1] It poses significant risks of aquatic to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Directive

Do NOT dispose of (1-methyl-1H-indazol-7-yl)methanamine down the drain. This compound is a nitrogen-rich heterocyclic amine.[1] It poses significant risks of aquatic toxicity and infrastructure damage (corrosion) if released into municipal wastewater.[1]

Immediate Disposal Classification:

  • Primary Hazard: Corrosive (Category 1B/1C equivalent due to primary methanamine moiety).[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal - Structural Analog Extrapolation).[1]

  • RCRA Status: Likely D002 (Corrosive) or Non-Listed Hazardous Waste requiring thermal destruction.[1]

  • Recommended Method: High-Temperature Incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).[1]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5]

To dispose of a chemical safely, one must understand its reactivity. (1-methyl-1H-indazol-7-yl)methanamine is not just "waste"; it is a reactive intermediate.[1]

Structural Analysis & Reactivity

The molecule consists of two distinct functional domains that dictate its handling:

  • The Indazole Core (1-methyl-1H-indazole): A fused benzene-pyrazole ring.[1]

    • Disposal Implication: High stability.[1] Does not degrade easily in standard wastewater treatment.[1] Requires high-temperature incineration (>1000°C) to break the aromatic nitrogen bonds.[1]

  • The Methanamine Tail (-CH₂NH₂): A primary aliphatic amine attached to the C7 position.[1]

    • Disposal Implication: High basicity (pKa ~10.5).[1] This group drives the "Corrosive" classification.[1] It reacts exothermically with acids and acid chlorides.[1]

Physical & Chemical Properties (Estimated)
PropertyValue / CharacteristicOperational Significance
Physical State Solid (Powder/Crystal) or OilSolids generate dust; Oils require solvent rinsing.[1]
Basicity (pKa) ~10.5 (Amine), ~1.3 (Indazole)Incompatible with Acids. Risk of violent salt formation.
Solubility Soluble in DMSO, MeOH, DCMUse organic solvents for equipment decontamination.
Flash Point >110°C (Predicted)Low flammability, but combustible.[1]

Part 3: Waste Stream Classification (RCRA Logic)

In the absence of a specific "P-List" or "U-List" entry for this specific isomer, you must classify based on Characteristics (40 CFR Part 261).

The "Characteristic" Test
  • Ignitability (D001): Unlikely, unless dissolved in a flammable solvent (e.g., Methanol/Ethanol).

  • Corrosivity (D002): HIGH PROBABILITY. Aqueous solutions of primary amines often exceed pH 12.[1]5. Even as a solid, it should be treated as corrosive waste.[1]

  • Reactivity (D003): Low. Stable under normal conditions.

  • Toxicity (D004-D043): Not a standard TC constituent (like Lead or Benzene), but must be treated as toxic due to biological activity (kinase inhibition potential).[1]

Final Classification for Labeling:

"Hazardous Waste - Corrosive, Toxic (Organic Amine Solid/Solution)" [1]

Part 4: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : At each step, the user must verify the state of the waste before proceeding.

Workflow Visualization

The following diagram outlines the decision logic for disposing of (1-methyl-1H-indazol-7-yl)methanamine.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Bagging Double Bag in chem-resistant polyethylene SolidWaste->Bagging pHCheck Check pH LiquidWaste->pHCheck ContainerSolid Place in HDPE Wide-Mouth Drum Bagging->ContainerSolid Labeling Label: 'Hazardous Waste' (Corrosive/Toxic) ContainerSolid->Labeling Neutralize CAUTION: Do NOT Neutralize in Waste Container pHCheck->Neutralize If Neutralization Required (Rare) Segregate Segregate into Basic/Organic Stream pHCheck->Segregate pH > 10 Neutralize->Segregate ContainerLiquid Place in HDPE Carboy (Vented Cap) Segregate->ContainerLiquid ContainerLiquid->Labeling Storage Store in Secondary Containment (Away from Acids) Labeling->Storage Pickup Transfer to TSDF (Incineration) Storage->Pickup

Caption: Decision matrix for segregating and packaging indazole-methanamine waste streams.

Detailed Operational Steps
Scenario A: Solid Waste (Pure Compound)
  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a powder hood if handling >100mg to prevent inhalation.[1]

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the bag/vial into a Wide-Mouth HDPE (High-Density Polyethylene) Drum .

    • Why HDPE? Metal drums can react with amines over time; glass can break.[1] HDPE is chemically resistant to basic amines.[1]

  • Labeling: Mark as "Solid Hazardous Waste: Basic Organic Amine."

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Segregation: Ensure the waste container is designated for Basic Organic Waste .

    • CRITICAL: Never pour this into a container holding acidic waste (e.g., TFA, HCl, Acetic Acid). The heat of neutralization can pressurize and rupture the container.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum material.

  • Venting: Use a vented cap (Safety Waste Cap) to prevent pressure buildup if minor off-gassing occurs.[1]

Scenario C: Empty Containers & Contaminated Sharps
  • Triple Rinse: Any vial or flask that contained the substance must be triple-rinsed with a solvent (Methanol or Acetone).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Scenario B).

  • Glass Disposal: Defaced, rinsed vials go to "Glass Waste."[1] Unrinsed vials must be treated as "Solid Hazardous Waste."[1]

Part 5: Emergency Contingencies

Spill Cleanup (Bench Scale < 500mL/g)

If a spill occurs, do not use water immediately, as this spreads the basic amine.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Absorb: Use a Universal Absorbent Pads or Vermiculite .[1]

    • Note: Do not use clay-based kitty litter if the substance is in a reactive oxidizer solution (unlikely here, but good practice).[1]

  • Neutralize (Optional but Recommended): For liquid spills, apply a weak acid neutralizer (Citric Acid powder) gently to the spill perimeter first, then inward.

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Contaminated with Corrosive Amine."[1]

Exposure First Aid[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The amine is lipophilic; soap is essential to remove it.[1]

  • Eye Contact: Flush for 15 minutes. Immediate medical attention is required due to potential corneal damage from the basic amine.[1]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]

  • PubChem. Compound Summary: 1-Methyl-1H-indazole (Structural Analog).[1][2] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-indazol-7-yl)methanamine
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Reactant of Route 2
(1-methyl-1H-indazol-7-yl)methanamine
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